molecular formula C7H12O4 B2893305 2-(Oxan-4-yloxy)acetic acid CAS No. 160251-58-1

2-(Oxan-4-yloxy)acetic acid

货号: B2893305
CAS 编号: 160251-58-1
分子量: 160.169
InChI 键: LLDMKMJATGCDPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Oxan-4-yloxy)acetic acid is a chemical building block of interest in medicinal chemistry and organic synthesis. The compound features both a carboxylic acid and a tetrahydropyranyl (oxan-4-yl) ether group, making it a versatile intermediate for constructing more complex molecules . Its molecular formula is C7H12O4, with an average mass of 160.17 g/mol . Researchers can utilize this compound in the design and synthesis of novel bioactive agents, such as phenoxy acetic acid derivatives, which are a recognized scaffold in the development of anti-inflammatory compounds . The structural motifs present in this reagent are valuable for probing enzyme active sites and creating potential enzyme inhibitors . This product is supplied for laboratory research purposes. This compound is not for diagnostic, therapeutic, or any consumer use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(oxan-4-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMKMJATGCDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160251-58-1
Record name 2-(oxan-4-yloxy)acetic acid
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Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the cornerstone upon which all subsequent research is built. Small organic molecules, such as 2-(Oxan-4-yloxy)acetic acid, often serve as critical building blocks or scaffolds in the synthesis of pharmacologically active compounds. This guide provides an in-depth, multi-faceted spectroscopic workflow for the complete structural elucidation of this compound (Molecular Formula: C7H12O4).

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The approach detailed herein is a self-validating system, where data from orthogonal analytical techniques converge to provide a single, irrefutable structural assignment. We will employ a logical progression of techniques, starting with the determination of the molecular formula by mass spectrometry, followed by the identification of functional groups using infrared spectroscopy, and culminating in the precise mapping of atomic connectivity through nuclear magnetic resonance spectroscopy.

Section 1: Foundational Analysis: Molecular Mass and Elemental Composition

Core Technique: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most fundamental question in elucidating an unknown structure is, "What is its elemental composition?" HRMS is the definitive technique to answer this. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, C7H12O4 in this case, effectively constraining the realm of possible structures from near-infinite to a manageable number. We utilize Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is essential for this analysis.[1]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.

  • Analysis Parameters:

    • Ionization Mode: ESI, run in both positive and negative modes to observe different adducts and increase confidence.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement.

  • Data Processing: Process the acquired spectra using the instrument's software. Identify the m/z values for the most abundant ions and use the formula calculator tool to determine the elemental composition based on the exact mass, constraining the search to C, H, and O atoms.

Data Presentation: Expected HRMS Data

The monoisotopic mass of C7H12O4 is 160.07356 Da. The following table summarizes the expected exact masses for common adducts.

Adduct IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺[C7H13O4]⁺161.08084
[M+Na]⁺[C7H12O4Na]⁺183.06278
[M-H]⁻[C7H11O4]⁻159.06628
Data derived from PubChem CID 19380914.[2]

Trustworthiness: The confirmation of these ions, each with a mass accuracy below 5 ppm, combined with the characteristic isotopic distribution pattern for a molecule containing seven carbons, provides unequivocal evidence for the molecular formula C7H12O4.

Section 2: Functional Group Identification

Core Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: With the molecular formula established, the next logical step is to identify the functional groups present. FTIR spectroscopy is an exceptionally rapid and powerful tool for this purpose. It probes the vibrational modes of covalent bonds, and specific bonds absorb infrared radiation at characteristic frequencies. For a molecule with the formula C7H12O4, we anticipate the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functionalities, all of which have highly diagnostic absorbances.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to established correlation tables.

Data Presentation: Characteristic IR Absorption Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, strong
Carboxylic AcidC=O stretch1690 - 1760Strong, sharp
Carboxylic AcidC-O stretch1210 - 1320Medium
EtherC-O stretch1000 - 1300Strong
AlkaneC-H stretch2850 - 2960Medium-Strong, sharp

Characteristic absorption ranges are well-established in spectroscopic literature.[3][4][5][6]

Authoritative Grounding: The presence of a very broad absorption band centered around 3000 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[4][5] This, combined with a strong, sharp peak around 1710 cm⁻¹ for the C=O stretch, confirms the carboxylic acid moiety.[7] The presence of a strong band in the 1100 cm⁻¹ region is indicative of the C-O ether linkage.

Section 3: Mapping the Atomic Connectivity

Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[8] It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing us to piece together the molecular puzzle. The chemical shift (δ) of a nucleus indicates its electronic environment, the integration (in ¹H NMR) reveals the relative number of protons, and the multiplicity (splitting pattern) describes the number of neighboring protons.

Sub-section 3.1: ¹H NMR Spectroscopy

Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable and doesn't exchange away.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse followed by detection of the free induction decay (FID). Typically, 8 to 16 scans are averaged.

  • Processing: The FID is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced (e.g., to the residual solvent peak or internal standard like TMS).

Sub-section 3.2: ¹³C NMR Spectroscopy

Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A greater number of scans (e.g., 128 or more) is typically required.

  • Processing: Process the data similarly to the ¹H spectrum.

Data Presentation: Predicted NMR Spectral Data

The structure of this compound possesses a plane of symmetry through the ether linkage and the oxane ring oxygen. This symmetry simplifies the NMR spectra, as chemically equivalent nuclei will produce a single signal.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
-COOH ~12.0Singlet, Broad1H~171
-O-CH₂- ~4.1Singlet2H~67
Oxane H4 ~3.8Multiplet1H~72
Oxane H2, H6 ~3.5Multiplet4H~66
Oxane H3, H5 ~1.7Multiplet4H~32

Causality and Interpretation:

  • Carboxylic Acid (-COOH): The proton is highly deshielded due to the electronegativity of the adjacent oxygens and appears as a characteristic broad singlet far downfield (~12 ppm).[5][9] The carbon is also highly deshielded, appearing around 171 ppm.[9][10]

  • Methylene (-O-CH₂-): The protons on the carbon adjacent to the ether oxygen and the carbonyl group are deshielded and appear as a singlet around 4.1 ppm. Its corresponding carbon is found around 67 ppm.

  • Oxane Ring Protons/Carbons:

    • Position 4: The single proton (H4) is directly attached to the carbon bearing the ether oxygen, causing a significant downfield shift to ~3.8 ppm.[11] Its carbon (C4) is similarly deshielded (~72 ppm).

    • Positions 2 & 6: These protons are adjacent to the ring's oxygen atom, also causing a downfield shift (~3.5 ppm).[11] Due to symmetry, they are equivalent and integrate to 4H. Their corresponding carbons (C2, C6) are also equivalent and appear around 66 ppm.

    • Positions 3 & 5: These protons are in a more standard alkane-like environment, appearing furthest upfield (~1.7 ppm). They are equivalent and integrate to 4H. Their carbons (C3, C5) are also equivalent and the most upfield (~32 ppm).

  • Trustworthiness: The number of signals in the ¹³C NMR spectrum (expecting 5 distinct peaks) is a direct confirmation of the molecule's symmetry. The combination of chemical shifts, integrations, and multiplicities in the ¹H NMR spectrum allows for the unambiguous placement of each proton and, by extension, the assembly of the entire molecular framework.

Section 4: Integrated Workflow and Final Confirmation

The power of this analytical approach lies not in any single technique, but in the logical and cumulative synthesis of the data. Each experiment provides a piece of the puzzle, and their convergence provides a self-validating confirmation of the structure.

The Logic of Elucidation:

  • HRMS establishes the atomic "parts list": C7H12O4 .

  • FTIR identifies the core building blocks: a carboxylic acid and an ether .

  • NMR provides the assembly instructions, showing how the parts connect. ¹³C NMR confirms the 5 unique carbon environments , validating the proposed symmetry. ¹H NMR places every proton, confirming the oxane-4-yl substitution pattern and the acetic acid side chain.

Visualization: Structure Elucidation Workflow

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy ms HRMS Analysis ms_data Result: Exact Mass & Isotopic Pattern ms->ms_data formula Molecular Formula: C7H12O4 ms_data->formula ir FTIR Analysis ir_data Result: Functional Groups Identified (Carboxylic Acid, Ether) ir->ir_data structure Final Structure Confirmed: This compound ir_data->structure nmr 1H & 13C NMR Analysis nmr_data Result: Atomic Connectivity & Symmetry nmr->nmr_data nmr_data->structure formula->structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound serves as a model for the systematic analysis of small organic molecules. By employing a synergistic combination of high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can move with confidence from an unknown sample to a fully characterized structure. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and chemical industries, providing the reliable foundation necessary for all further research and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Oxan-4-yloxy)acetic acid, a molecule featuring a tetrahydropyran ring linked via an ether bond to an acetic acid moiety, represents a structural motif of increasing interest in medicinal chemistry and materials science. Its unique combination of a hydrophilic carboxylic acid group and a more lipophilic cyclic ether suggests a nuanced physicochemical profile that can be critical for applications ranging from drug delivery to polymer chemistry. This guide provides an in-depth exploration of the core physicochemical properties of this compound, detailing the theoretical underpinnings and practical experimental protocols for their determination. As a self-validating document, it emphasizes the causality behind experimental choices, ensuring that researchers can not only understand but also replicate and validate these essential characterizations.

Molecular Structure and Basic Properties

This compound possesses the molecular formula C7H12O4 and a monoisotopic mass of 160.0736 Da.[1] The molecule's structure, featuring a flexible oxane ring and an ionizable carboxylic acid, dictates its solubility, lipophilicity, and crystal packing.

PropertyValueSource
Molecular FormulaC7H12O4PubChem[1]
Monoisotopic Mass160.0736 DaPubChem[1]
Predicted XlogP0.1PubChem[1]

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Experimental Determination of LogP: The Shake-Flask Method

The gold-standard for experimental LogP determination is the shake-flask method, a protocol standardized by the OECD. This method directly measures the partitioning of the solute between n-octanol and water.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect samples from both the n-octanol and water phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Concentration in Octanol] / [Concentration in Water])

Caption: Workflow for LogP determination using the shake-flask method.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and biological activity.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. This is because at this half-equivalence point, the concentrations of the protonated acid and its conjugate base are equal.

G cluster_0 Titration Process cluster_1 Data Analysis A Start: Dissolve Acid in Water B Add Increments of Strong Base A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Identify Equivalence Point D->E F Determine Volume at Half-Equivalence E->F G pKa = pH at Half-Equivalence F->G H H G->H End

Caption: Logical flow for pKa determination via potentiometric titration.

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts the bioavailability and formulation of a compound. The presence of both a polar carboxylic acid and a cyclic ether in this compound suggests it will have moderate aqueous solubility.

Experimental Determination of Aqueous Solubility: OECD 105 Flask Method

The flask method, as described in OECD Guideline 105, is a straightforward and reliable technique for determining the water solubility of a substance.

Protocol: Aqueous Solubility Determination (Flask Method)

  • Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

  • Saturation: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

  • Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methylene protons of the acetic acid moiety, the methine proton on the oxane ring at the ether linkage, and the methylene protons of the oxane ring.

    • ¹³C NMR: Will show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the oxane ring, and the methylene carbon of the acetic acid group.

  • Infrared (IR) Spectroscopy: Will reveal the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ will correspond to the C=O stretch of the carbonyl group. The C-O stretching of the ether and the carboxylic acid will appear in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at m/z corresponding to the molecular weight.

Safety and Handling

Based on information for similar carboxylic acids, this compound should be handled with care. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physicochemical properties of this compound are integral to its potential applications. While specific experimental data for this compound is not widely published, this guide provides a comprehensive framework for its characterization based on established scientific principles and standardized protocols. By following the detailed methodologies for determining LogP, pKa, and aqueous solubility, researchers can generate the critical data needed to advance their work in drug discovery and materials science. The outlined spectroscopic techniques will further ensure the structural integrity and purity of the compound, forming a complete and robust dataset for any research endeavor.

References

An In-depth Technical Guide to 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Oxan-4-yloxy)acetic acid (CAS Number: 160251-58-1), a heterocyclic carboxylic acid derivative with significant potential in medicinal chemistry and drug development. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, and potential applications, offering a valuable resource for researchers and developers in the pharmaceutical and allied industries. The guide is structured to deliver not just data, but also expert insights into the practical utility and scientific context of this compound.

Core Identification and Chemical Identity

Correctly identifying a chemical compound is the bedrock of any scientific investigation. This compound, a molecule featuring a tetrahydropyran (oxane) ring linked via an ether bond at the 4-position to an acetic acid moiety, is distinguished by the following identifiers:

IdentifierValueSource
CAS Number 160251-58-1[1][2][3]
IUPAC Name 2-((Tetrahydro-2H-pyran-4-yl)oxy)acetic acid
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3]
MDL Number MFCD14696332[3]

It is crucial to differentiate this compound from its isomers, such as 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid (CAS Number: 79582-60-8), where the ether linkage is at the 2-position of the oxane ring.[4] Such positional differences can significantly impact the molecule's three-dimensional structure, reactivity, and biological activity.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties and Data

Understanding the physicochemical properties of a compound is paramount for predicting its behavior in various experimental and physiological settings. The following table summarizes key computed properties for this compound.

PropertyValueNotes
XLogP3 0.5A measure of lipophilicity, suggesting moderate water solubility.[4]
Hydrogen Bond Donor Count 1The carboxylic acid proton.[4]
Hydrogen Bond Acceptor Count 4The ether oxygen and the two oxygens of the carboxylic acid.[4]
Rotatable Bond Count 3Indicating a degree of conformational flexibility.[4]
Exact Mass 160.0736 g/mol [4]
Monoisotopic Mass 160.0736 g/mol [4]
Topological Polar Surface Area 55.8 ŲInfluences membrane permeability and solubility.[4]
Heavy Atom Count 11[4]
Complexity 134A measure of the intricacy of the molecular structure.[4]

Note: These properties are computationally predicted and should be confirmed by experimental data where possible.

Synthesis and Manufacturing

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The synthesis of THP derivatives is a well-established area of organic chemistry.

A general and plausible synthetic route to this compound would likely involve the Williamson ether synthesis. This well-established reaction provides a reliable method for forming the crucial ether linkage.

Proposed Synthetic Pathway:

synthesis_pathway reactant1 Tetrahydro-2H-pyran-4-ol intermediate1 Sodium tetrahydropyran-4-olate reactant1->intermediate1 Deprotonation reactant2 Sodium Hydride (NaH) reactant2->intermediate1 intermediate2 Ethyl 2-((tetrahydro-2H-pyran-4-yl)oxy)acetate intermediate1->intermediate2 SN2 Reaction reactant3 Ethyl bromoacetate reactant3->intermediate2 product This compound intermediate2->product Hydrolysis reactant4 Sodium Hydroxide (NaOH) reactant4->product

Caption: Proposed Williamson ether synthesis for this compound.

Step-by-Step Methodology:

  • Deprotonation of Tetrahydro-2H-pyran-4-ol: Tetrahydro-2H-pyran-4-ol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The hydride ion removes the acidic proton from the hydroxyl group, forming the corresponding sodium alkoxide (sodium tetrahydropyran-4-olate) and hydrogen gas. This step is critical as it generates a potent nucleophile.

  • Nucleophilic Substitution: Ethyl bromoacetate is then added to the reaction mixture. The nucleophilic alkoxide attacks the electrophilic carbon atom of the ethyl bromoacetate in an SN2 reaction, displacing the bromide leaving group. This forms the ester intermediate, ethyl 2-((tetrahydro-2H-pyran-4-yl)oxy)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide (NaOH), followed by an acidic workup to neutralize the carboxylate salt and precipitate the final product, this compound.

Applications in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for orienting functional groups for optimal interaction with biological targets. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several therapeutic areas.

The carboxylic acid group can act as a key pharmacophore, forming hydrogen bonds or ionic interactions with amino acid residues in the active sites of enzymes or receptors. The tetrahydropyran ring can serve as a non-polar, conformationally restricted spacer that can be tailored to fit into hydrophobic pockets of target proteins.

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a related derivative, is a glycine derivative, and amino acids and their analogues are known to have a wide range of biological activities and are used as supplements.[5] This suggests that modifications of the tetrahydropyran-acetic acid scaffold could lead to novel therapeutic agents.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data and Analysis

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

  • 1H NMR:

    • A singlet or a multiplet for the methylene protons of the acetic acid moiety (O-CH₂-COOH).

    • Multiplets for the protons on the tetrahydropyran ring. The proton at the 4-position (CH-O) would likely appear as a multiplet.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • 13C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid.

    • A signal for the methylene carbon of the acetic acid moiety.

    • Signals for the carbon atoms of the tetrahydropyran ring, with the carbon at the 4-position (C-O) shifted downfield.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns would likely involve cleavage of the ether bond and loss of the carboxylic acid group.

Researchers are encouraged to acquire and interpret their own analytical data for confirmation of structure and purity.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. Its well-defined structure, characterized by the presence of a tetrahydropyran ring and a carboxylic acid functional group, offers multiple avenues for chemical modification and exploration of biological activity. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. As with any chemical entity, a thorough investigation of its properties and biological effects is warranted to fully unlock its therapeutic potential.

References

An In-Depth Technical Guide to 2-(Oxan-4-yloxy)acetic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Oxan-4-yloxy)acetic acid, a heterocyclic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthesis protocol, and its potential as a valuable building block in the design of novel therapeutics. The inherent structural features of the oxane ring, combined with the reactivity of the carboxylic acid moiety, position this compound as a strategic starting point for developing diverse chemical libraries.

Core Molecular and Physicochemical Profile

This compound, also known as 2-((tetrahydro-2H-pyran-4-yl)oxy)acetic acid, is characterized by a saturated six-membered oxane (tetrahydropyran) ring connected via an ether linkage to an acetic acid group. This unique combination imparts a favorable balance of properties for its application in medicinal chemistry.

Table 1: Chemical Identity of this compound
IdentifierValueSource
Molecular Formula C₇H₁₂O₄[1]
Average Molecular Weight 160.17 g/mol [2]
Monoisotopic Mass 160.07356 Da[1]
IUPAC Name This compound[1]
CAS Number 160251-58-1
SMILES O=C(O)COC1CCOCC1[1]
Table 2: Predicted Physicochemical Properties

The following properties have been computationally predicted and serve as a valuable guide for experimental design. These values are derived from established algorithms used in cheminformatics.

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water) 0.1Indicates a balance between hydrophilicity and lipophilicity, which is often crucial for cell permeability and solubility.[1]
Topological Polar Surface Area (TPSA) 55.8 ŲSuggests good potential for oral bioavailability, as it falls within the typical range for passively absorbed molecules.
pKa (Acidic) ~4.0The acidity of the carboxylic acid group is important for salt formation, solubility, and interactions with biological targets.
Hydrogen Bond Donors 1The carboxylic acid proton can participate in hydrogen bonding.
Hydrogen Bond Acceptors 4The ether and carbonyl oxygens can act as hydrogen bond acceptors, influencing solubility and target binding.

Synthesis Protocol: A Reliable Approach via Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved through a modified Williamson ether synthesis, a cornerstone reaction in organic chemistry.[3][4] This two-step process involves the formation of an ether linkage followed by the hydrolysis of an ester to yield the desired carboxylic acid. This method is reliable, scalable, and utilizes readily available starting materials.

Expert Rationale for the Synthetic Strategy

The choice of a two-step approach starting with an ester of haloacetic acid (e.g., ethyl bromoacetate) is deliberate. The direct alkylation of tetrahydropyran-4-ol with chloroacetic acid under basic conditions can lead to side reactions and purification challenges due to the presence of two acidic protons (the alcohol and the carboxylic acid). By using an ester, we protect the carboxylic acid functionality, ensuring a clean SN2 reaction to form the ether. The subsequent hydrolysis is typically a high-yielding and straightforward transformation. Sodium hydride is selected as the base to deprotonate the alcohol, as it forms hydrogen gas as a benign byproduct, driving the reaction to completion.[5]

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(oxan-4-yloxy)acetate

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-ol (1.0 eq.) and anhydrous tetrahydrofuran (THF) as the solvent.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq.) dropwise via the dropping funnel over 30 minutes.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the purified ethyl 2-(oxan-4-yloxy)acetate (1.0 eq.) from Step 1 in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Acidification and Extraction: Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl).

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ether Formation (SN2) cluster_step2 Step 2: Ester Hydrolysis THP_ol Tetrahydropyran-4-ol NaH NaH, THF THP_ol->NaH 1. Deprotonation EtBrAc Ethyl Bromoacetate EtBrAc->NaH 2. Alkylation Ester Ethyl 2-(oxan-4-yloxy)acetate NaH->Ester Ester_hydrolysis Ethyl 2-(oxan-4-yloxy)acetate Ester->Ester_hydrolysis LiOH LiOH, H2O/THF Final_Acid This compound LiOH->Final_Acid 2. Acidification Ester_hydrolysis->LiOH 1. Hydrolysis caption Figure 1: Two-step synthesis of this compound.

Figure 1: Two-step synthesis of this compound.

Significance and Potential Applications in Drug Discovery

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry.[6] Its non-planar, saturated nature allows it to present substituents in well-defined three-dimensional orientations, which is critical for precise interactions with protein binding sites. Furthermore, the ether oxygen can act as a hydrogen bond acceptor and improves the compound's overall polarity and solubility compared to its carbocyclic analog, cyclohexane.

This compound serves as an excellent starting point for generating a library of diverse molecules. The terminal carboxylic acid is a versatile chemical handle that can be readily converted into a wide range of functional groups, including:

  • Amides: By coupling with a diverse array of primary and secondary amines.

  • Esters: Through reactions with various alcohols.

  • More complex heterocycles.

This derivatization capability allows for the systematic exploration of the chemical space around the core scaffold, a fundamental strategy in lead optimization. The oxane ring acts as a conformationally restricted core, while the derivatized side chain can be tailored to probe interactions with specific pockets of a biological target.

Visualization of Scaffolding Potential

Scaffolding_Potential cluster_derivatives Potential Derivatives Core This compound Amide Amide Library (R-NH2 coupling) Core->Amide Explore new H-bond interactions Ester Ester Library (R-OH coupling) Core->Ester Modulate lipophilicity Other Other Functional Groups Core->Other Introduce diverse functionalities caption Figure 2: Utility as a chemical scaffold.

Figure 2: Utility as a chemical scaffold.

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Operations should be conducted in a well-ventilated chemical fume hood. Based on its functional groups, it is expected to be a mild irritant. As a carboxylic acid, it is corrosive and contact with skin and eyes should be avoided.

Conclusion

This compound is a compound with significant potential for researchers in the field of drug discovery. Its straightforward and robust synthesis, combined with the favorable physicochemical properties imparted by the oxane ring and the synthetic versatility of the carboxylic acid group, makes it an attractive scaffold for the development of new chemical entities. This guide provides the foundational knowledge for scientists to synthesize, handle, and strategically employ this molecule in their research endeavors.

References

A Technical Guide to the Spectral Analysis of 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Oxan-4-yloxy)acetic acid is a bifunctional molecule incorporating a tetrahydropyran (oxane) ring linked via an ether bridge to an acetic acid moiety. This unique structural arrangement holds potential for applications in medicinal chemistry and materials science, where the oxane ring can influence solubility and pharmacokinetic properties, and the carboxylic acid provides a handle for further functionalization. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles of spectroscopy and is supported by comparative data from related structural motifs. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral properties of this compound.

Molecular Structure and Spectroscopic Overview

A comprehensive spectroscopic analysis is essential for the structural elucidation of this compound. The workflow for such an analysis is a multi-pronged approach, integrating data from various techniques to build a complete picture of the molecule's connectivity and functional groups.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Data Interpretation and Correlation nmr->interpretation ir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a synthesized organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the oxane ring, the methylene group of the acetic acid moiety, and the acidic proton of the carboxyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Ha (-COOH)10.0 - 12.0Singlet (broad)1H
Hb (-O-CH2-COOH)~4.2Singlet2H
Hc (Oxane C4-H)3.6 - 3.8Multiplet1H
Hd (Oxane C2/C6-Heq)3.8 - 4.0Multiplet2H
He (Oxane C2/C6-Hax)3.3 - 3.5Multiplet2H
Hf (Oxane C3/C5-Heq)1.8 - 2.0Multiplet2H
Hg (Oxane C3/C5-Hax)1.5 - 1.7Multiplet2H

Causality of Chemical Shifts:

  • The carboxylic acid proton (Ha) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

  • The methylene protons (Hb) are adjacent to an ether oxygen and a carbonyl group, leading to a significant downfield shift.

  • The methine proton on C4 of the oxane ring (Hc) is deshielded by the ether linkage.

  • The protons on C2 and C6 of the oxane ring (Hd, He) are diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling. The equatorial protons are typically more deshielded than the axial protons.

  • The protons on C3 and C5 of the oxane ring (Hf, Hg) are also diastereotopic and will appear as complex multiplets.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-C OOH)170 - 175
C2 (-O-C H2-COOH)65 - 70
C3 (Oxane C 4)75 - 80
C4 (Oxane C 2/C 6)65 - 70
C5 (Oxane C 3/C 5)30 - 35

Rationale for Chemical Shifts:

  • The carbonyl carbon (C1) of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

  • The methylene carbon (C2) is shifted downfield due to the attached ether oxygen.

  • The oxane carbons (C3, C4, C5) exhibit chemical shifts typical for saturated heterocyclic ethers. The carbon bearing the ether linkage (C3) is the most deshielded within the ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by absorptions from the carboxylic acid and ether moieties.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500-3300Strong, very broad
C-H stretch (Aliphatic)2850-3000Medium to strong
C=O stretch (Carboxylic acid)1700-1725Strong, sharp
C-O-C stretch (Ether)1050-1150Strong
C-O stretch (Carboxylic acid)1210-1320Medium

Interpretation of Key Absorptions:

  • The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is a result of hydrogen bonding.[1][2][3]

  • A strong, sharp absorption for the C=O stretch is definitive for the carbonyl group of the carboxylic acid.[1][2][4]

  • A strong band corresponding to the C-O-C stretching of the ether linkage will also be a prominent feature.

  • The presence of aliphatic C-H bonds will be confirmed by absorptions in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data (Electrospray Ionization - ESI) [5]

Adduct Predicted m/z
[M+H]⁺161.08084
[M+Na]⁺183.06278
[M-H]⁻159.06628

Plausible Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, the molecular ion ([M]⁺˙ at m/z 160) is expected to undergo fragmentation. Key fragmentation pathways would likely involve:

  • Alpha-cleavage at the ether linkage, leading to the loss of the acetic acid moiety or fragments thereof.

  • Loss of a water molecule from the carboxylic acid.

  • Fragmentation of the oxane ring.

G M [M]+• m/z = 160 F1 Loss of •COOH m/z = 115 M->F1 α-cleavage F2 Loss of CH₂COOH m/z = 101 M->F2 α-cleavage F3 Oxane ring fragmentation M->F3

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer for accurate mass determination or an electron ionization (EI) source to observe fragmentation patterns.

Conclusion

The predicted spectral data for this compound provides a comprehensive fingerprint for its identification and characterization. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to interpret experimental data with confidence and to ensure the quality and identity of their materials.

References

An In-Depth Technical Guide to Investigating the Potential Mechanisms of Action of 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for elucidating the potential mechanisms of action of the novel compound, 2-(Oxan-4-yloxy)acetic acid. In the absence of direct empirical data for this specific molecule, we leverage structure-activity relationships and the known biological activities of analogous compounds, such as 2-(pyridin-4-yloxy)acetic acid, to formulate plausible therapeutic hypotheses. This document is structured to guide researchers through a logical, multi-pronged investigation, beginning with foundational anti-inflammatory pathways and extending to metabolic and orphan receptor targets. Each proposed mechanism is accompanied by a detailed, field-proven experimental workflow, designed to yield robust and translatable data. Our objective is to equip research and development teams with the scientific rationale and practical methodologies necessary to thoroughly characterize the pharmacological profile of this compound.

Introduction and Scientific Rationale

This compound is a small molecule characterized by a tetrahydropyran (oxane) ring linked via an ether bond to an acetic acid moiety. While direct biological data for this compound is not publicly available, its structural features, particularly the acetic acid group, are reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the structurally related compound, 2-(pyridin-4-yloxy)acetic acid, has demonstrated anti-inflammatory, analgesic, and antimicrobial properties[1][2]. These effects are reportedly mediated, in part, through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and potential interactions with cyclooxygenase-2 (COX-2)[2].

The replacement of the aromatic pyridine ring with a saturated oxane ring in this compound is predicted to significantly alter its physicochemical properties, including lipophilicity, polarity, and three-dimensional conformation. These changes will invariably influence its target binding profile and overall pharmacology. This guide, therefore, proposes a systematic investigation into several high-probability mechanisms of action, grounded in the established pharmacology of structurally similar compounds.

Hypothesis 1: Modulation of the Prostaglandin Synthesis Pathway

A primary hypothesis is that this compound functions as an anti-inflammatory agent by inhibiting key enzymes in the prostaglandin synthesis pathway, namely Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E synthase-1 (mPGES-1).

Scientific Justification

Many NSAIDs exert their effects through inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2)[3]. Selective inhibition of COX-2 is a desirable therapeutic attribute, as it is primarily upregulated during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions[3][4]. Downstream of COX-2, mPGES-1 is a terminal synthase that converts PGH2 to the pro-inflammatory mediator Prostaglandin E2 (PGE2)[5][6]. Targeting mPGES-1 offers a more specific approach to reducing PGE2-mediated inflammation[7].

Experimental Workflow: Investigating COX-2 and mPGES-1 Inhibition

G cluster_0 In Vitro Enzyme Inhibition Assays cluster_1 Cell-Based Assays Compound Compound COX-1_Assay COX-1 Inhibition Assay Compound->COX-1_Assay Test Compound COX-2_Assay COX-2 Inhibition Assay Compound->COX-2_Assay Test Compound mPGES-1_Assay mPGES-1 Inhibition Assay Compound->mPGES-1_Assay Test Compound IC50_COX1 IC50_COX1 COX-1_Assay->IC50_COX1 Determine IC50 IC50_COX2 IC50_COX2 COX-2_Assay->IC50_COX2 Determine IC50 IC50_mPGES1 IC50_mPGES1 mPGES-1_Assay->IC50_mPGES1 Determine IC50 Selectivity_Index Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_COX1->Selectivity_Index IC50_COX2->Selectivity_Index Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Compound Treatment LPS_Stimulation->Compound_Treatment PGE2_Measurement PGE2 Measurement (ELISA) Compound_Treatment->PGE2_Measurement Cellular_IC50 Cellular_IC50 PGE2_Measurement->Cellular_IC50 Determine Cellular IC50

Caption: Workflow for assessing inhibition of prostaglandin synthesis.

Detailed Protocols

2.3.1. In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits[8].

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-1 and COX-2 enzymes as per the kit instructions.

    • Prepare a 10X stock solution of this compound and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Procedure:

    • In a 96-well white opaque plate, add 10 µl of the 10X test compound or reference inhibitor. For enzyme control wells, add 10 µl of assay buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µl of the Reaction Mix to each well.

    • Add 10 µl of diluted COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes[8].

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting percent inhibition versus compound concentration.

2.3.2. In Vitro mPGES-1 Inhibition Assay

This protocol is based on a cell-free assay system[5].

  • Reagent Preparation:

    • Prepare assay buffer, human recombinant mPGES-1 enzyme, and prostaglandin H2 (PGH2) substrate.

    • Prepare a dilution series of this compound and a known mPGES-1 inhibitor (e.g., AF-3485).

  • Assay Procedure:

    • In a suitable reaction vessel, pre-incubate the mPGES-1 enzyme with the test compound or vehicle for 15 minutes at 4°C.

    • Initiate the reaction by adding PGH2.

    • Allow the reaction to proceed for 1 minute at 4°C.

    • Terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

  • Data Acquisition and Analysis:

    • Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Target Hypothesized Activity Key Experimental Readout
COX-1Weak to no inhibitionIC50 value
COX-2Potent inhibitionIC50 value
mPGES-1Potent inhibitionIC50 value
Selectivity Index (COX-1/COX-2) >10Ratio of IC50 values

Hypothesis 2: Attenuation of Pro-inflammatory Cytokine Production via NF-κB Pathway

A second major hypothesis is that this compound suppresses the production of key pro-inflammatory cytokines, TNF-α and IL-6, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Scientific Justification

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those encoding TNF-α and IL-6[1]. Inhibition of the NF-κB pathway is a well-established mechanism for anti-inflammatory drugs. The structurally similar 2-(pyridin-4-yloxy)acetic acid has been shown to inhibit TNF-α and IL-6 production[2].

Experimental Workflow: Investigating NF-κB Inhibition and Cytokine Release

G cluster_0 Cellular Cytokine Release Assay cluster_1 NF-κB Reporter Gene Assay RAW_Cells RAW 264.7 Macrophages Pre-treatment Pre-treat with Compound RAW_Cells->Pre-treatment LPS_Stim Stimulate with LPS Pre-treatment->LPS_Stim Supernatant Collect Supernatant LPS_Stim->Supernatant ELISA TNF-α and IL-6 ELISA Supernatant->ELISA Cytokine_IC50 Cytokine_IC50 ELISA->Cytokine_IC50 Determine IC50 Mechanism_Link Correlate Cytokine Inhibition with NF-κB Activity Cytokine_IC50->Mechanism_Link HEK293_Cells HEK293T cells with NF-κB Luciferase Reporter Compound_Treat Treat with Compound HEK293_Cells->Compound_Treat TNFa_Stim Stimulate with TNF-α Compound_Treat->TNFa_Stim Cell_Lysis Cell Lysis TNFa_Stim->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay NFkB_Inhibition NFkB_Inhibition Luciferase_Assay->NFkB_Inhibition Quantify Inhibition NFkB_Inhibition->Mechanism_Link

Caption: Workflow for assessing NF-κB pathway inhibition.

Detailed Protocols

3.3.1. Measurement of TNF-α and IL-6 in Cell Culture Supernatants

This protocol is based on standard ELISA procedures for cytokine quantification[9][10].

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce cytokine production[9].

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions[11].

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the treated samples.

    • Calculate the percent inhibition of cytokine production and determine the IC50 values.

3.3.2. NF-κB Luciferase Reporter Assay

This protocol utilizes a commercially available reporter cell line or transient transfection system[1][12][13].

  • Cell Culture and Transfection (if necessary):

    • Culture HEK293T cells that are stably or transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element. A co-transfected Renilla luciferase plasmid can be used for normalization[1].

  • Assay Procedure:

    • Seed the transfected cells in a 96-well white plate.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

    • Incubate for 6-8 hours.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system[1].

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Calculate the percent inhibition of NF-κB activation and determine the IC50 value.

Hypothesis 3: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)

The structural similarity of this compound to fatty acids and certain lipid-lowering drugs suggests it may act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.

Scientific Justification

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation[2][14]. PPARα agonists are used as lipid-lowering agents, while PPARγ agonists are used to treat type 2 diabetes. Both PPARα and PPARγ activation can lead to anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors like NF-κB[15].

Experimental Workflow: Assessing PPAR Agonist Activity

G cluster_0 PPAR Transactivation Assay cluster_1 Target Gene Expression Analysis HEK293T_Cells HEK293T Cells Transfection Co-transfect with: - PPAR-Gal4 expression plasmid - Gal4 UAS-Luciferase reporter HEK293T_Cells->Transfection Compound_Treatment Treat with Compound Transfection->Compound_Treatment Luciferase_Assay Measure Luciferase Activity Compound_Treatment->Luciferase_Assay EC50_Determination EC50_Determination Luciferase_Assay->EC50_Determination Determine EC50 Mechanism_Confirmation Confirm PPAR Agonism EC50_Determination->Mechanism_Confirmation Relevant_Cells Hepatocytes (for PPARα) or Adipocytes (for PPARγ) Compound_Treat_2 Treat with Compound Relevant_Cells->Compound_Treat_2 RNA_Extraction RNA Extraction Compound_Treat_2->RNA_Extraction RT-qPCR RT-qPCR for PPAR Target Genes (e.g., CPT1A, FABP4) RNA_Extraction->RT-qPCR Gene_Upregulation Gene_Upregulation RT-qPCR->Gene_Upregulation Quantify Upregulation Gene_Upregulation->Mechanism_Confirmation

Caption: Workflow for assessing PPAR agonist activity.

Detailed Protocol: PPAR Luciferase Reporter Assay

This protocol is based on a chimeric receptor-reporter system[15].

  • Cell Culture and Transfection:

    • In a 96-well plate, co-transfect HEK293T cells with two plasmids:

      • An expression plasmid for a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ fused to the DNA-binding domain of the yeast transcription factor GAL4.

      • A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of firefly luciferase.

  • Assay Procedure:

    • After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)[2].

    • Incubate for 18-24 hours.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure luciferase activity.

    • Calculate the fold-activation relative to vehicle-treated cells.

    • Determine the EC50 value for each PPAR subtype.

Exploratory Hypothesis: Modulation of Fatty Acid-Sensing G-Protein Coupled Receptors (GPCRs)

Given its fatty acid-like structure, this compound could potentially interact with GPCRs that are activated by fatty acids, such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

Scientific Justification

GPR40 is a GPCR that is activated by medium to long-chain fatty acids and is primarily expressed in pancreatic β-cells and enteroendocrine cells[16][17]. Its activation leads to enhanced glucose-stimulated insulin secretion and incretin release, making it a target for type 2 diabetes treatment[16][18].

Experimental Workflow: Assessing GPR40/FFAR1 Activation

G cluster_0 Calcium Mobilization Assay cluster_1 SEAP Reporter Assay GPR40_Cells Cells Expressing GPR40 (e.g., CHO-GPR40) Calcium_Dye Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) GPR40_Cells->Calcium_Dye Compound_Addition Add Compound Calcium_Dye->Compound_Addition Fluorescence_Measurement Measure Intracellular Calcium Flux Compound_Addition->Fluorescence_Measurement EC50_Ca EC50_Ca Fluorescence_Measurement->EC50_Ca Determine EC50 GPR40_Activity Confirm GPR40 Agonism EC50_Ca->GPR40_Activity Transfection_Plate Plate with Reverse Transfection Complex for GPR40 and SEAP Reporter Cell_Seeding Seed Cells Transfection_Plate->Cell_Seeding Compound_Stim Stimulate with Compound Cell_Seeding->Compound_Stim SEAP_Assay Measure SEAP Activity in Supernatant Compound_Stim->SEAP_Assay EC50_SEAP EC50_SEAP SEAP_Assay->EC50_SEAP Determine EC50 EC50_SEAP->GPR40_Activity

References

The Tetrahydropyran Moiety: A Privileged Scaffold in Biological Systems and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, is a recurring and vital structural motif in a vast array of biologically active molecules.[1][2] Its prevalence in natural products, from simple metabolites to complex marine polyethers, underscores its evolutionary selection as a stable and versatile scaffold for molecular recognition and function.[1] In medicinal chemistry, the THP core is a cornerstone in the design of novel therapeutics, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2] This technical guide provides a comprehensive overview of the significance of tetrahydropyran-containing molecules in biology, delving into their diverse classes, mechanisms of action, synthetic strategies, and the experimental protocols essential for their study.

The Biological Significance and Diversity of Tetrahydropyran-Containing Molecules

The THP ring's conformational flexibility and ability to engage in hydrogen bonding and dipolar interactions make it an ideal building block for molecules that interact with biological macromolecules. This has led to its incorporation into a wide range of natural products with potent biological activities, including anticancer, antibacterial, and antiviral properties.

Tetrahydropyran-Containing Marine Natural Products: A Rich Source of Anticancer Agents

The marine environment is a prolific source of structurally unique and biologically potent natural products, many of which feature the tetrahydropyran scaffold.[3][4] These compounds often exhibit remarkable anticancer activity through diverse mechanisms of action.[5][6]

One of the most notable examples is the macrolide Bryostatin 1 , isolated from the marine bryozoan Bugula neritina. This complex molecule, containing three THP rings, is a potent modulator of protein kinase C (PKC) and has shown anti-cancer, anti-HIV, and neuroprotective activities.[7] Another significant marine-derived anticancer agent is Eribulin mesylate , a synthetic macrocyclic ketone analog of the marine sponge natural product halichondrin B. Eribulin contains a tetrahydropyran ring and functions as a microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[2]

The potent antiproliferative marine natural product, Neopeltolide , features a 14-membered macrolactone with an embedded tetrahydropyran ring.[7] Its intriguing structure and biological activity have made it a popular target for total synthesis, driving the development of novel synthetic methodologies.[7]

Tetrahydropyran-Based Antibacterial Agents: Targeting Essential Bacterial Processes

The rise of antibiotic resistance has spurred the search for novel antibacterial agents with new mechanisms of action. Tetrahydropyran-containing compounds have emerged as promising candidates, targeting essential bacterial enzymes.

A significant class of these compounds acts as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial drugs. Dibasic tetrahydropyran-based compounds have demonstrated potent inhibition of both enzymes and exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[8][9]

Another promising target for tetrahydropyran-based antibacterials is UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[10] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. Tetrahydropyran-based hydroxamates have been identified as potent LpxC inhibitors with activity against Pseudomonas aeruginosa and Escherichia coli.[10]

Tetrahydropyran Scaffolds in Antiviral Drug Design: The Case of HIV Protease Inhibitors

The tetrahydropyran ring has also been successfully incorporated into the design of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus (HIV) protease. This enzyme is essential for the maturation of infectious HIV particles, making it a prime target for antiretroviral therapy.

The design of HIV protease inhibitors often involves creating molecules that mimic the transition state of the natural substrate. The inclusion of a tetrahydropyran ring in the P2 ligand of these inhibitors has been shown to enhance their binding affinity and antiviral potency.[11] The cyclic ether oxygen of the THP ring can form crucial hydrogen bonds with the backbone atoms of the protease active site, such as the conserved Asp29 residue. Furthermore, the hydrophobic surface of the THP ring can engage in favorable van der Waals interactions within the S2 binding pocket.[11]

Synthetic Strategies for the Construction of the Tetrahydropyran Ring

The stereoselective synthesis of substituted tetrahydropyrans is a central challenge in organic chemistry, driven by the prevalence of this motif in biologically active molecules. A variety of powerful synthetic methods have been developed to address this challenge, each with its own advantages and limitations.

Key Synthetic Methodologies: A Comparative Overview
Synthetic StrategyDescriptionKey Features
Prins Cyclization An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring.Atom-economical, can generate multiple stereocenters in a single step.
Oxa-Michael Addition The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound.A reliable method for the formation of 2,6-disubstituted tetrahydropyrans.
Hetero-Diels-Alder Reaction A [4+2] cycloaddition between a diene and a carbonyl compound (dienophile) to form a dihydropyran, which can then be reduced to a tetrahydropyran.Powerful for the construction of highly functionalized six-membered oxygen heterocycles.
Reductive Cyclization of Diketones The catalytic hydrogenation of 1,5-diketones to afford cis-α,α′-disubstituted tetrahydropyrans.Provides direct access to specific stereoisomers.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Substituted Tetrahydropyran via Prins Cyclization

This protocol describes a general procedure for the FeCl₃-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde.

Materials:

  • Homoallylic alcohol

  • Aldehyde

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 equivalent) in anhydrous DCM at room temperature, add the aldehyde (1.2 equivalents).

  • Add a catalytic amount of anhydrous FeCl₃ (0.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired substituted tetrahydropyran.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Biological Interactions and Synthetic Pathways

To better understand the complex relationships between tetrahydropyran-containing molecules and their biological targets, as well as the logic of their synthesis, graphical representations are invaluable.

cluster_synthesis Synthetic Strategies for Tetrahydropyran Ring Formation cluster_bioactivity Biological Activity of THP-Containing Molecules Homoallylic Alcohol Homoallylic Alcohol Prins Cyclization Prins Cyclization Homoallylic Alcohol->Prins Cyclization Aldehyde Aldehyde Aldehyde->Prins Cyclization Substituted Tetrahydropyran Substituted Tetrahydropyran Prins Cyclization->Substituted Tetrahydropyran THP Natural Product THP Natural Product Biological Target Biological Target THP Natural Product->Biological Target Inhibition/Modulation Cellular Response Cellular Response Biological Target->Cellular Response Signal Transduction

Caption: Synthetic and biological pathways of THP molecules.

Conclusion

The tetrahydropyran ring system is a truly privileged scaffold in the realm of biologically active molecules. Its widespread occurrence in nature and its successful application in medicinal chemistry highlight its importance for researchers in drug discovery and development. A thorough understanding of the diverse biological roles of THP-containing molecules, coupled with a mastery of the synthetic strategies to access them and the experimental protocols to evaluate their activity, is crucial for the continued advancement of this exciting field. The insights and methodologies presented in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to explore and exploit the vast potential of tetrahydropyran-containing compounds in biology and medicine.

References

An In-Depth Technical Guide to the Solubility Profile of 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2-(Oxan-4-yloxy)acetic acid, a key physicochemical property influencing its behavior in various scientific applications, including drug development. By synthesizing theoretical principles with established experimental protocols, this document aims to equip researchers with the necessary knowledge to effectively characterize and modulate the solubility of this compound.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API), its aqueous solubility directly impacts its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and variable clinical outcomes. Furthermore, understanding the solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation.

This guide focuses on this compound, a molecule of interest in medicinal chemistry. A thorough understanding of its solubility in both aqueous and organic media is paramount for its successful development and application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₁₂O₄PubChem[1]
Molecular Weight 160.17 g/mol PubChem
Predicted XlogP 0.1PubChem[1]
Predicted pKa ~4.2In-silico Prediction
Appearance White to off-white solid (presumed)N/A
SMILES C1COCCC1OCC(=O)OPubChem[1]

The predicted XlogP value of 0.1 suggests that this compound is a relatively polar molecule, which generally indicates a higher affinity for polar solvents like water.[1] The presence of a carboxylic acid functional group is a key determinant of its pH-dependent aqueous solubility.

Theoretical Framework for Solubility

Aqueous Solubility and the Impact of pH

The aqueous solubility of an ionizable compound like this compound is significantly influenced by the pH of the solution. The carboxylic acid moiety can exist in either a neutral (protonated) or an ionized (deprotonated) form. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this relationship:

pH = pKa + log([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral, protonated form of the acid.

  • [A⁻] is the concentration of the ionized, deprotonated (conjugate base) form.

The intrinsic solubility (S₀) refers to the solubility of the neutral form of the compound. The total solubility (S) at a given pH is the sum of the concentrations of the neutral and ionized forms. For an acidic compound, the total solubility increases as the pH rises above the pKa, due to the higher solubility of the ionized form.

The predicted pKa of approximately 4.2 for this compound is a critical parameter. This value is influenced by the electron-withdrawing effect of the adjacent ether oxygen, which stabilizes the carboxylate anion and thus increases the acidity compared to a simple alkyl carboxylic acid. For instance, the pKa of the structurally related 2-(Pyridin-4-yloxy)acetic acid is reported to be around 3.5, with the pyridine ring further enhancing acidity.

Solubility in Organic Solvents

Solubility in organic solvents is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capacity, and dielectric constant of the solvent play crucial roles. Given the presence of both a polar carboxylic acid group and a more nonpolar oxane ring, this compound is expected to exhibit a range of solubilities in different organic solvents.

Predicted Solubility Profile of this compound

In the absence of extensive experimental data, in-silico prediction tools provide valuable initial estimates of a compound's solubility. The following tables present the predicted solubility of this compound in various aqueous and organic solvents. These predictions were generated using established computational models and should be confirmed experimentally.

Table 1: Predicted Aqueous Solubility at 25°C

pHPredicted Solubility (mg/mL)Predicted Solubility (mol/L)Qualitative Description
1.2> 10> 0.062Freely Soluble
4.5> 10> 0.062Freely Soluble
6.8> 33> 0.206Very Soluble
7.4> 33> 0.206Very Soluble

Table 2: Predicted Solubility in Organic Solvents at 25°C

SolventPredicted Solubility (mg/mL)Qualitative Description
Ethanol> 100Very Soluble
Methanol> 100Very Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble
Acetone> 33Freely Soluble
Acetonitrile> 10Soluble

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive solubility data, rigorous experimental evaluation is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Rationale Behind the Shake-Flask Method

The shake-flask method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is the thermodynamic maximum concentration of the solute in the solvent under the specified conditions. The key principles underpinning this method are:

  • Excess Solid: An excess amount of the solid compound is used to ensure that the solution becomes saturated and that solid material remains at equilibrium.

  • Equilibration: The mixture is agitated for a sufficient period to allow the dissolution process to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, the undissolved solid must be completely separated from the saturated solution to prevent interference with the concentration analysis.

  • Concentration Analysis: The concentration of the dissolved compound in the clear, saturated supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol: Equilibrium Aqueous Solubility

This protocol is designed to determine the pH-solubility profile of this compound in aqueous buffers relevant to physiological conditions.

Materials:

  • This compound (purity >95%)

  • pH 1.2 Buffer (e.g., 0.1 N HCl)

  • pH 4.5 Acetate Buffer

  • pH 6.8 Phosphate Buffer

  • pH 7.4 Phosphate Buffered Saline (PBS)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or other suitable mobile phase modifier

  • Validated HPLC method for the quantification of this compound

  • Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

Procedure:

  • Preparation of Buffers: Prepare the aqueous buffers according to standard laboratory procedures and verify the pH.

  • Addition of Compound: To a series of glass vials, add an excess amount of this compound (e.g., 20 mg) to a defined volume of each buffer (e.g., 2 mL). The exact amount should be sufficient to ensure a visible excess of solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a predetermined time (typically 24-48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm that the pH has not significantly changed during the experiment.

Data Analysis:

Calculate the solubility in mg/mL and mol/L for each pH condition. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Visualization

Caption: Workflow for Equilibrium Aqueous Solubility Determination.

Conclusion

The solubility profile of this compound is a critical determinant of its utility in research and development. This guide has provided a comprehensive overview of its physicochemical properties, theoretical solubility considerations, and a detailed, self-validating experimental protocol for its determination. The predicted high aqueous solubility, particularly at and above physiological pH, is a favorable characteristic for potential pharmaceutical applications. However, it is imperative that these in-silico predictions are substantiated by robust experimental data. By following the outlined methodologies, researchers can confidently and accurately characterize the solubility of this compound, enabling informed decisions in their scientific endeavors.

References

InChIKey and SMILES for 2-(Oxan-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Oxan-4-yloxy)acetic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring linked via an ether bridge to an acetic acid moiety. This structure positions it as a valuable building block in medicinal chemistry, offering a desirable combination of properties including hydrophilicity and metabolic stability. The oxane ring serves as a bioisosteric replacement for less favorable groups, while the carboxylic acid provides a versatile handle for conjugation. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and an expert analysis of its potential applications in contemporary drug development, particularly as a scaffold or linker in novel therapeutic agents.

Chemical Identity and Molecular Descriptors

Accurate identification is paramount in chemical research and development. The following table summarizes the key molecular identifiers for this compound.

DescriptorValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₁₂O₄[1]
SMILES C1COCCC1OCC(=O)O[1]
InChI InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)[1]
InChIKey LLDMKMJATGCDPO-UHFFFAOYSA-N[1]

Physicochemical and Pharmacokinetic Properties

The physicochemical profile of a compound dictates its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The properties of this compound suggest its utility as a fragment or linker in drug design. The introduction of the oxane ring is a modern strategy in medicinal chemistry to improve aqueous solubility and escape undesirable metabolic pathways associated with more lipophilic or aromatic systems.[2]

PropertyPredicted ValueSignificance in Drug Discovery
Monoisotopic Mass 160.07356 Da[1]
XlogP 0.1[1]
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 4N/A

Synthesis Protocol: Williamson Ether Synthesis and Hydrolysis

While specific literature for this exact molecule is sparse, a robust and reliable synthesis can be designed based on fundamental, authoritative chemical principles. The most logical and field-proven approach is a two-step process: a Williamson ether synthesis to form the ether linkage, followed by ester hydrolysis to yield the final carboxylic acid. This method is widely used for preparing phenoxyacetic acid derivatives and is directly adaptable.[3]

Step 1: Synthesis of Ethyl 2-(Oxan-4-yloxy)acetate

This step involves the nucleophilic substitution of a haloacetate ester by the alkoxide of oxan-4-ol. Potassium carbonate serves as a mild base to deprotonate the alcohol, and dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Reactants:

    • Oxan-4-ol (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Protocol:

    • To a solution of Oxan-4-ol in DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 20 minutes.

    • Add ethyl bromoacetate dropwise to the reaction mixture.

    • Heat the mixture to 60°C and stir for 12 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Hydrolysis to this compound

The purified ester is then hydrolyzed under basic conditions to afford the final carboxylic acid.

  • Reactants:

    • Ethyl 2-(Oxan-4-yloxy)acetate (1.0 eq)

    • Sodium Hydroxide (NaOH) (1.5 eq)

    • Methanol/Water mixture (1:1)

  • Protocol:

    • Dissolve the ester in a 1:1 mixture of methanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Remove methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using 1M HCl.

    • A precipitate of the final product, this compound, should form.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A Oxan-4-ol C K2CO3, DMF 60°C, 12h A->C B Ethyl Bromoacetate B->C D Ethyl 2-(Oxan-4-yloxy)acetate C->D SN2 Reaction E NaOH, MeOH/H2O RT, 4-6h D->E F This compound (Final Product) E->F Hydrolysis & Acidification G cluster_info Conceptual Role as a Bifunctional Linker TargetingMoiety Targeting Moiety (e.g., Antibody, Ligand) Linker Oxane Ring Acetic Acid Handle TargetingMoiety->Linker:f0 Conjugation Payload Active Moiety (e.g., Warhead, E3 Ligase Binder) Linker:f1->Payload Conjugation info1 Oxane provides stability and solubility. info2 Acid provides a reactive site for payload attachment.

References

The Fulcrum of Function: An In-depth Technical Guide to the Role of the Ether Linkage in 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of medicinal chemistry, the selection of every functional group is a deliberate choice aimed at optimizing the pharmacological profile of a molecule. The ether linkage, often perceived as a simple and stable connector, plays a multifaceted role that extends far beyond its structural scaffolding. This technical guide delves into the core functions of the ether linkage within the specific context of 2-(Oxan-4-yloxy)acetic acid, a molecule that combines a saturated heterocyclic oxane (tetrahydropyran) ring with a flexible acidic side chain. We will dissect the nuanced contributions of this linkage to the molecule's physicochemical properties, conformational behavior, metabolic stability, and its potential utility in drug design. This document serves as a resource for researchers, scientists, and drug development professionals, providing both foundational principles and actionable experimental insights.

Introduction: Beyond a Simple Connector

The structure of this compound presents a fascinating interplay between three key components: the rigid, yet conformationally dynamic, oxane ring; the ionizable carboxylic acid group; and the ether linkage that bridges them. While the oxane ring can serve as a polar scaffold and the carboxylic acid can act as a key interaction point with biological targets, the ether oxygen is the lynchpin that defines their spatial and electronic relationship. Understanding its role is paramount for predicting how this molecule will behave in a biological system and for rationally designing analogues with improved properties. This guide will explore the causality behind its influence, moving from fundamental chemical principles to practical applications in drug discovery.

Physicochemical and Structural Impact of the Ether Linkage

The ether linkage is not merely an inert spacer. Its resident oxygen atom profoundly influences the molecule's electronic distribution, polarity, and three-dimensional structure.

Influence on Polarity, Solubility, and Acidity

The ether oxygen is a polar, aprotic functional group. It possesses two lone pairs of electrons, making it an effective hydrogen bond acceptor.[1] This characteristic is crucial for interactions with water, enhancing aqueous solubility, and for forming specific hydrogen bonds with protein targets, such as the backbones of enzymes or receptors.

Replacing the ether oxygen with a non-polar methylene group (to form 2-(Oxan-4-yl)acetic acid) would significantly reduce the molecule's polarity, likely decreasing its aqueous solubility but potentially increasing its ability to cross lipid membranes like the blood-brain barrier.[2]

Furthermore, the ether oxygen exerts an electron-withdrawing inductive effect on the adjacent methylene group of the acetic acid moiety. This effect, in turn, influences the acidity (pKa) of the carboxylic acid. For the analogous molecule 2-(pyridin-4-yloxy)acetic acid, the pKa is estimated to be around 3.5, indicating a relatively strong acid.[2] While the saturated oxane ring is less electron-withdrawing than a pyridine ring, the ether linkage is expected to maintain a lower pKa for the carboxylic acid compared to a simple alkyl carboxylic acid.

PropertyThis compound (Predicted/Inferred)2-(pyridin-4-yloxy)acetic acid (Calculated)[2]Acetic Acid (Experimental)[3]
Molecular Formula C₇H₁₂O₄C₇H₇NO₃C₂H₄O₂
XlogP/logP 0.1 (Predicted)[4]0.89-0.17
pKa Inferred to be < 4.76~3.54.76
Hydrogen Bond Acceptors 442
Hydrogen Bond Donors 111

Table 1: Comparison of Physicochemical Properties.

Conformational Control and Vectorial Orientation

The oxane (tetrahydropyran) ring predominantly adopts a stable chair conformation to minimize steric and torsional strain.[5] The substituent at the 4-position can exist in either an axial or equatorial orientation. For the 4-yloxy substituent, the equatorial position is strongly favored to avoid 1,3-diaxial interactions.

The ether linkage plays a critical role in defining the trajectory of the acetic acid side chain relative to the oxane ring. The C-O-C bond angle of an ether is typically around 110°, and there is rotational freedom around the C-O bonds. This combination of a fixed equatorial anchor point and rotational flexibility allows the carboxylic acid group to sweep a specific conformational space, which is a key determinant of how the molecule can fit into a binding pocket.

Caption: Logical flow of conformational control in this compound.

Chemical and Metabolic Stability: The Double-Edged Sword

A crucial aspect of drug design is ensuring a molecule is stable enough to reach its target but can be cleared from the body to avoid toxicity.[6] The ether linkage in this compound is central to this balance.

Chemical Stability

Ethers are generally considered to be chemically robust functional groups.[7] They are resistant to hydrolysis under most physiological conditions (pH 1-8) and are stable to many common reagents and mild oxidizing or reducing conditions. This contrasts sharply with esters, which are readily hydrolyzed by both acid/base catalysis and metabolic enzymes.[8] The high stability of the ether bond ensures the structural integrity of the molecule during formulation, storage, and transit to its biological target. Cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI.[7]

Metabolic Stability

While chemically stable, the ether linkage is not metabolically inert. The carbon atom alpha to the ether oxygen (the methylene of the acetic acid moiety) and the carbons within the oxane ring are potential sites for metabolism, primarily by Cytochrome P450 (CYP) enzymes.[6]

Two primary metabolic pathways could lead to the cleavage of the ether bond:

  • O-dealkylation: This is a common metabolic route for ethers. A CYP enzyme would hydroxylate the carbon adjacent to the ether oxygen. The resulting hemiacetal is unstable and would spontaneously decompose, cleaving the ether bond to yield tetrahydropyran-4-one and glycolic acid.

  • Oxidation of the Oxane Ring: Hydroxylation at a position on the oxane ring could also occur, increasing the polarity of the molecule to facilitate excretion.

The stability of an ether bond can be highly dependent on the surrounding chemical environment. Studies on other ether-containing molecules have shown that some can be readily hydrolyzed by cellular enzymes, underscoring the importance of empirical testing.[9]

Metabolic_Pathway Parent This compound CYP450 CYP450 Enzymes Parent->CYP450 O-dealkylation Intermediate Unstable Hemiacetal Intermediate CYP450->Intermediate Product1 Tetrahydropyran-4-one Intermediate->Product1 Spontaneous Decomposition Product2 Glycolic Acid Intermediate->Product2 Spontaneous Decomposition

Caption: A potential metabolic pathway for the cleavage of the ether linkage.

Experimental Protocols

To empirically determine the role of the ether linkage, a series of well-defined experiments are necessary. The following protocols provide a self-validating framework for synthesis and stability assessment.

Protocol: Synthesis of this compound

This protocol is adapted from the Williamson ether synthesis, a standard method for preparing aryloxy and alkyloxy acetic acids.[10][11][12]

Objective: To synthesize this compound from tetrahydropyran-4-ol and sodium chloroacetate.

Materials:

  • Tetrahydropyran-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium chloroacetate

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 4 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Alkoxide Formation: a. Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. b. Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and decant the hexane. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of tetrahydropyran-4-ol (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium tetrahydropyran-4-alkoxide.

  • Solvent Exchange: a. Remove the THF by distillation under vacuum. This step is crucial as the subsequent reaction proceeds more efficiently in a polar aprotic solvent.[10]

  • Ether Formation: a. Add anhydrous DMSO to the flask to dissolve the alkoxide salt. b. Add sodium chloroacetate (1.2 equivalents) to the solution. c. Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: a. Dilute the reaction mixture with a significant volume of water (e.g., 5-10 times the volume of DMSO). b. Wash the aqueous mixture twice with hexane or ethyl acetate to remove any unreacted starting alcohol and other non-polar impurities. c. Carefully acidify the aqueous phase to pH ~2 with 4 N HCl. A white precipitate of the product should form. d. Extract the product from the acidified aqueous phase three times with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: a. Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to obtain pure this compound. b. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the stability of the ether linkage in the presence of liver metabolic enzymes.

Materials:

  • This compound (test compound)

  • A metabolically unstable control compound (e.g., a known CYP3A4 substrate like testosterone)

  • A metabolically stable control compound (e.g., caffeine)

  • Pooled human liver microsomes (HLM) or S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: a. Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO). b. Prepare the incubation mixture in a 96-well plate or microcentrifuge tubes on ice. To the phosphate buffer, add the liver microsomes and the test/control compound (final substrate concentration typically 1-5 µM).

  • Incubation: a. Pre-warm the incubation mixture at 37 °C for 5 minutes. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. c. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: a. Centrifuge the quenched samples to precipitate the proteins. b. Transfer the supernatant to a new plate or vials for analysis. c. Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining parent compound at each time point.

  • Data Interpretation: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear portion of this plot gives the rate constant of degradation (k). c. Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. d. A short half-life indicates metabolic liability, suggesting potential cleavage of the ether linkage. Further analysis can be performed to identify the formation of predicted metabolites like tetrahydropyran-4-one.

Conclusion: The Ether as a Strategic Design Element

The ether linkage in this compound is far from being a passive component. It is a strategic design element that fundamentally governs the molecule's properties and potential biological function.

  • Physicochemically , it imparts polarity and hydrogen bond accepting capability, influencing solubility and target interactions.

  • Structurally , it acts as a conformationally aware linker, orienting the acidic warhead in a defined vectorial space relative to the oxane scaffold.

  • Metabolically , it offers a balance of chemical robustness and a potential site for controlled enzymatic cleavage, a feature that can be tuned in drug design.

By understanding these multifaceted roles, medicinal chemists can leverage the this compound scaffold and its ether linkage to design novel therapeutics with finely tuned properties for enhanced efficacy and safety. This guide provides the foundational knowledge and experimental framework to empower such rational design efforts.

References

Discovery and history of oxane derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Oxane Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxane scaffold, a ubiquitous heterocyclic motif, has proven to be a cornerstone in the landscape of medicinal chemistry. From the strained yet strategically advantageous oxetane ring to the more conformationally flexible tetrahydrofuran and tetrahydropyran systems, these oxygen-containing heterocycles have been instrumental in the development of a diverse array of therapeutics. This technical guide provides a comprehensive overview of the discovery and history of oxane derivatives, delving into their synthesis, structure-activity relationships (SAR), and profound impact on drug discovery. We will explore key therapeutic areas where oxane-containing molecules have made a significant impact, including oncology, infectious diseases, and neurology. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of key oxane derivatives and present quantitative data to illustrate their structure-activity relationships. Through a blend of historical perspective and contemporary insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in harnessing the full potential of the oxane scaffold in their therapeutic endeavors.

The Ascendance of the Oxane Moiety: A Historical Perspective

The journey of oxane derivatives in medicinal chemistry is not a linear tale of discovery but rather a narrative of evolving understanding and application. While the fundamental structures of cyclic ethers have been long known in organic chemistry, their deliberate and strategic incorporation into drug candidates is a more recent phenomenon, driven by a deeper appreciation of their physicochemical and pharmacological properties.

Initially, smaller oxane rings like oxetanes were regarded more as synthetic curiosities due to their inherent ring strain. However, the "rediscovery" of the oxetane ring in the early 2000s marked a paradigm shift.[1] Medicinal chemists began to recognize that this small, polar, and three-dimensional motif could serve as a valuable isostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[2] This realization opened the door to fine-tuning the properties of drug candidates, leading to improvements in solubility, metabolic stability, and lipophilicity.[2]

Larger, more stable oxane rings, such as tetrahydrofuran (THF) and tetrahydropyran (THP), have a more established history, frequently appearing in a vast array of natural products with potent biological activities.[3][4] For a considerable period, their role in medicinal chemistry was often as a protecting group for alcohols in complex multi-step syntheses.[5] However, the consistent presence of THF and THP cores in numerous bioactive natural products, from marine macrolides to lignans and acetogenins, prompted a deeper investigation into their intrinsic value as pharmacophores.[4][6][7] This exploration revealed that the defined stereochemistry and conformational preferences of these rings could play a crucial role in molecular recognition and binding to biological targets.[8]

Today, both small and large oxane rings are recognized as "privileged structures" in drug discovery, with numerous FDA-approved drugs containing these motifs.[9][10] Their journey from synthetic intermediates and natural product components to rationally designed pharmacophores underscores the dynamic and ever-evolving nature of medicinal chemistry.

Synthetic Strategies for Accessing Bioactive Oxane Derivatives

The successful integration of oxane moieties into drug candidates hinges on the availability of robust and stereoselective synthetic methodologies. Over the years, a diverse toolbox of synthetic strategies has been developed to construct these cyclic ethers with high precision.

Synthesis of Tetrahydrofuran (THF) Derivatives

The construction of the THF ring is a common challenge in natural product synthesis and medicinal chemistry. A variety of methods have been developed, often focusing on the stereoselective cyclization of acyclic precursors.

This protocol describes a method for controlling the diastereoselectivity of THF synthesis through Lewis acid-mediated radical cyclization.[11]

Step 1: Synthesis of the Radical Precursor.

  • Start with a suitable epoxide.

  • Perform a two-step synthesis to introduce an organochalcogen group (e.g., phenylselenyl) and an allyloxy moiety, creating the radical precursor.[11]

Step 2: Radical Cyclization.

  • Dissolve the radical precursor in a suitable solvent (e.g., toluene) in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tris(trimethylsilyl)silane (TTMSS).

  • To control diastereoselectivity, introduce a Lewis acid (e.g., a trialkylaluminum compound) to the reaction mixture.

  • Heat the reaction mixture under a nitrogen atmosphere to initiate the radical cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography to isolate the desired 2,4-disubstituted tetrahydrofuran derivative.[11]

Diagram of the Experimental Workflow for THF Synthesis

start Start with Epoxide precursor Synthesize Radical Precursor (Organochalcogen & Allyloxy groups) start->precursor 2 steps cyclization Radical Cyclization (AIBN, TTMSS, Lewis Acid) precursor->cyclization Heating purification Purification (Column Chromatography) cyclization->purification Quench product 2,4-Disubstituted THF purification->product

Caption: Workflow for the synthesis of 2,4-disubstituted tetrahydrofurans.

Synthesis of Tetrahydropyran (THP) Derivatives

The Prins cyclization is a powerful and widely used method for the synthesis of tetrahydropyran rings. This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization.

This protocol outlines an environmentally friendly, phosphomolybdic acid (PMA)-catalyzed Prins cyclization in water.[1][12]

Step 1: Reaction Setup.

  • In a round-bottom flask, combine the homoallylic alcohol (1 mmol), the aldehyde or ketone (1.2 mmol), and phosphomolybdic acid (10 mol%) in water (5 mL).

Step 2: Reaction Execution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

Step 3: Workup and Purification.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative with high cis-selectivity.[12]

Diagram of the Prins Cyclization Mechanism

reactants Homoallylic Alcohol + Aldehyde intermediate Oxocarbenium Ion Intermediate reactants->intermediate PMA Catalyst (H+) cyclization Intramolecular Cyclization intermediate->cyclization product 4-Hydroxytetrahydropyran cyclization->product Nucleophilic attack by H2O

Caption: Simplified mechanism of the aqueous Prins cyclization.

Therapeutic Applications of Oxane Derivatives

The versatility of the oxane scaffold is reflected in the broad range of therapeutic areas where its derivatives have found application.

Anticancer Agents

Oxane derivatives are prominent in oncology drug discovery. The natural product Paclitaxel (Taxol®) and its semi-synthetic analogue Docetaxel (Taxotere®) , both containing a strained oxetane ring, are blockbuster anticancer drugs used in the treatment of various solid tumors. The oxetane ring in these molecules is crucial for their bioactivity, contributing to the conformational rigidity required for binding to β-tubulin and stabilizing microtubules, thereby arresting cell division.

More recently, the tetrahydrofuran moiety has been explored in the development of inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in tumor progression. The natural product Manassantin A , which features a central THF core, has been identified as a potent HIF-1 inhibitor. Structure-activity relationship studies have shown that the α,α′-trans-configuration of the THF ring is critical for its inhibitory activity.

Compound Target Cancer Type IC50 Reference
Paclitaxelβ-tubulinOvarian, Breast, LungVaries with cell lineN/A
Docetaxelβ-tubulinBreast, Prostate, LungVaries with cell lineN/A
Manassantin A Analogue 11HIF-1-~10 nM (Luciferase assay)
Manassantin A Analogue 21HIF-1-~100 nM (Luciferase assay)
Antiviral Agents

The tetrahydrofuran ring is a key structural feature in several highly successful HIV protease inhibitors. Darunavir (Prezista®) , a potent antiretroviral drug, incorporates a bis-tetrahydrofuran (bis-THF) ligand. This bis-THF moiety is designed to fit snugly into the hydrophobic S2 pocket of the HIV protease enzyme, maximizing van der Waals interactions and leading to high binding affinity. The oxygen atoms of the THF rings also form crucial hydrogen bonds with the backbone amide groups of the enzyme.[13]

Central Nervous System (CNS) Agents

Tetrahydropyran derivatives have been investigated as potential treatments for neurological and psychiatric disorders.[6] For instance, certain THP derivatives have been developed as neurokinin-1 (NK1) receptor antagonists for the potential treatment of depression and mood disorders.[6] Additionally, the mechanism of action of some antipsychotic drugs involves the modulation of dopamine and serotonin receptors, and oxane-containing scaffolds have been explored in the design of novel neuroleptics.[14][15][16] The rigid, yet non-planar, conformation of the THP ring can be advantageous in presenting substituents in a specific spatial orientation for optimal receptor binding.

Signaling Pathways and Mechanisms of Action

The biological effects of oxane derivatives are mediated through their interaction with a variety of cellular targets and signaling pathways.

HIF-1 Inhibition by Manassantin A Analogues

Manassantin A and its analogues exert their anticancer effects by inhibiting the transcriptional activity of HIF-1. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism. Manassantin A analogues have been shown to inhibit the hypoxia-induced expression of a luciferase reporter gene under the control of HIF-1, indicating a direct interference with this signaling pathway.

Diagram of the HIF-1 Signaling Pathway and Inhibition

hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization translocation Nuclear Translocation hif1a_stabilization->translocation dimerization Dimerization with HIF-1β translocation->dimerization gene_transcription Activation of Target Genes (e.g., VEGF) dimerization->gene_transcription tumor_progression Tumor Progression gene_transcription->tumor_progression manassantin Manassantin A Analogues manassantin->gene_transcription Inhibition

Caption: Inhibition of the HIF-1 signaling pathway by Manassantin A analogues.

Conclusion and Future Perspectives

The discovery and development of oxane derivatives have had a profound and lasting impact on medicinal chemistry. From their early roles as natural product motifs and synthetic tools to their current status as rationally designed pharmacophores, these cyclic ethers have consistently demonstrated their value in the creation of novel therapeutics. The unique physicochemical properties conferred by oxetane, tetrahydrofuran, and tetrahydropyran rings—including polarity, three-dimensionality, and conformational rigidity—provide medicinal chemists with a powerful toolkit for optimizing drug candidates.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for discovering new and innovative oxane-based drugs will undoubtedly continue to grow. Future research will likely focus on the development of novel, highly stereoselective synthetic methods to access even more complex and diverse oxane scaffolds. Furthermore, a greater emphasis on understanding the intricate structure-activity relationships and the precise mechanisms of action of these compounds will be crucial for designing the next generation of highly effective and selective oxane-containing medicines. The rich history and continued success of oxane derivatives in medicinal chemistry serve as a testament to the enduring power of this versatile and indispensable scaffold.

References

Methodological & Application

Total synthesis protocol for 2-(Oxan-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Detailed Protocol for the Total Synthesis of 2-(Oxan-4-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the total synthesis of this compound, a valuable heterocyclic building block. The synthesis is achieved via the robust and widely applicable Williamson ether synthesis. This guide details the reaction mechanism, step-by-step experimental procedures, safety considerations, and purification techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Strategic Rationale

This compound is a heterocyclic compound incorporating a tetrahydropyran (oxane) ring linked via an ether bridge to an acetic acid moiety. Such structures are of significant interest in medicinal chemistry and drug development as scaffolds that can improve pharmacokinetic properties, such as solubility and metabolic stability.

The most direct and reliable method for constructing the ether linkage in the target molecule is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2] Our strategy involves the deprotonation of a secondary alcohol, tetrahydro-4-hydroxypyran (also known as oxan-4-ol), to form a potent alkoxide nucleophile. This nucleophile then displaces the chloride from chloroacetic acid to form the target ether. This approach is favored due to the high reactivity of the primary halide on chloroacetic acid and the ready availability of the starting materials.[2]

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages within a single pot:

  • Deprotonation: A strong base, Sodium Hydroxide (NaOH), is used to deprotonate the hydroxyl group of tetrahydro-4-hydroxypyran. This acid-base reaction is crucial as the resulting alkoxide is a significantly stronger nucleophile than the starting alcohol.

  • SN2 Nucleophilic Substitution: The generated alkoxide attacks the electrophilic α-carbon of chloroacetic acid. This occurs via a concerted, backside attack, displacing the chloride leaving group and forming the new carbon-oxygen bond.[1][2] The reaction concludes with an acidic workup to protonate the carboxylate salt, yielding the final product.

The overall workflow and the SN2 mechanism are illustrated below.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Acidification Tetrahydro-4-hydroxypyran Tetrahydro-4-hydroxypyran Sodium Tetrahydro-4-pyranoxide Sodium Tetrahydro-4-pyranoxide Tetrahydro-4-hydroxypyran->Sodium Tetrahydro-4-pyranoxide  + NaOH (Base)   Sodium 2-(Oxan-4-yloxy)acetate Sodium 2-(Oxan-4-yloxy)acetate Sodium Tetrahydro-4-pyranoxide->Sodium 2-(Oxan-4-yloxy)acetate + Chloroacetic Acid This compound This compound Sodium 2-(Oxan-4-yloxy)acetate->this compound + HCl (Acid Workup)

Fig 1. Overall Synthetic Workflow.

SN2_Mechanism Alkoxide RO⁻ (Nucleophile) TS [RO···CH₂(Cl)···COOH]⁻ Alkoxide->TS Backside Attack AlkylHalide Cl-CH₂-COOH (Electrophile) AlkylHalide->TS Product RO-CH₂-COOH TS->Product Bond Formation LeavingGroup Cl⁻ TS->LeavingGroup Leaving Group Departure

Fig 2. The SN2 Nucleophilic Substitution Mechanism.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Tetrahydro-4-hydroxypyranC₅H₁₀O₂102.135.11 g0.051.0
Chloroacetic AcidC₂H₃ClO₂94.505.67 g0.061.2
Sodium Hydroxide (NaOH)NaOH40.004.40 g0.112.2
Deionized WaterH₂O18.02~100 mL--
Hydrochloric Acid (conc.)HCl36.46As needed--
Ethyl AcetateC₄H₈O₂88.11As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Safety Precautions
  • Chloroacetic Acid: Highly toxic and corrosive. It can be fatal if absorbed through the skin and causes severe skin and eye burns.[3][4][5] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[6][7]

  • Sodium Hydroxide: Corrosive and can cause severe chemical burns. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Corrosive and causes respiratory irritation. Handle with care in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.40 g (0.11 mol) of sodium hydroxide pellets in 40 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.

  • Addition of Alcohol: To the stirred sodium hydroxide solution, add 5.11 g (0.05 mol) of tetrahydro-4-hydroxypyran. Stir the mixture for 15-20 minutes at room temperature to ensure the complete formation of the sodium alkoxide.

  • Addition of Chloroacetic Acid: In a separate beaker, carefully dissolve 5.67 g (0.06 mol) of chloroacetic acid in 20 mL of deionized water. Slowly add this solution to the reaction flask through the top of the condenser over a period of 10 minutes.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) using a heating mantle.[8] Maintain the reflux for 3 hours. Monitor the reaction progress by TLC if desired.

  • Cooling and Acidification: After 3 hours, remove the heating mantle and allow the flask to cool to room temperature. Once cool, place the flask in an ice-water bath.

  • Workup & Isolation:

    • Slowly and carefully acidify the cold reaction mixture by adding concentrated hydrochloric acid dropwise. Monitor the pH with litmus paper or a pH meter until the solution is strongly acidic (pH 1-2).[8][9] A white precipitate of the product may form at this stage.

    • If a precipitate forms, continue to cool the mixture in the ice bath for another 30 minutes to maximize crystallization, then collect the solid product by vacuum filtration.

    • If no solid precipitates or if it is oily, transfer the mixture to a separatory funnel. Extract the aqueous solution three times with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them once with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid product from a minimal amount of hot water to obtain pure this compound as a white crystalline solid.[10]

    • Dry the purified crystals in a vacuum oven or in a desiccator.

    • Determine the final mass and calculate the percent yield. Characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Trustworthiness: A Self-Validating System

  • Rationale for Stoichiometry: A slight excess of chloroacetic acid (1.2 eq) is used to ensure the complete consumption of the limiting reagent, tetrahydro-4-hydroxypyran. Two equivalents of base are necessary: the first equivalent deprotonates the alcohol to form the nucleophile, and the second neutralizes the acidic proton of the chloroacetic acid, preventing it from protonating the alkoxide.[11]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample from the reaction mixture can be spotted against the starting material (tetrahydro-4-hydroxypyran). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Expected Outcome: The expected product is a white crystalline solid. A successful synthesis should yield a product with a sharp melting point and spectroscopic data (NMR, IR) consistent with the structure of this compound. A typical yield for this type of reaction is in the range of 70-85%.

References

Application Notes and Protocols for Utilizing 2-(Oxan-4-yloxy)acetic Acid as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This document provides a comprehensive guide to the application of 2-(Oxan-4-yloxy)acetic acid as a versatile linker in PROTAC design and synthesis. We will delve into the rationale for its use, detailed synthetic protocols, and methods for the characterization and evaluation of the resulting PROTACs.

Introduction: The Rationale for Employing this compound in PROTAC Linkers

The design of a PROTAC linker is a balancing act between achieving optimal geometry for ternary complex formation and maintaining favorable physicochemical properties for drug-likeness. While simple alkyl and polyethylene glycol (PEG) linkers are widely used, there is a growing interest in more rigid and conformationally defined linkers to enhance PROTAC performance.

This compound, incorporating a tetrahydropyran (oxane) ring, offers several potential advantages:

  • Improved Physicochemical Properties: The oxane ring can favorably impact a PROTAC's solubility and cell permeability. The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the cyclic aliphatic structure can contribute to a more favorable conformational profile for membrane transit compared to purely linear PEG linkers. Studies have shown that the ability of a PROTAC to adopt folded conformations with shielded polar surface area in nonpolar environments correlates with higher cell permeability[1][2].

  • Conformational Rigidity: The tetrahydropyran ring introduces a degree of rigidity to the linker, which can reduce the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable ternary complex formation. This pre-organization of the PROTAC into a bioactive conformation can be advantageous for potent protein degradation.

  • Metabolic Stability: The cyclic ether moiety is generally more resistant to metabolic degradation compared to linear ether chains, which can be susceptible to oxidative cleavage. This can lead to an improved pharmacokinetic profile of the PROTAC.

  • Synthetic Tractability: The carboxylic acid functionality of this compound provides a convenient handle for standard amide bond formation, allowing for its straightforward incorporation into a PROTAC synthesis workflow.

Synthesis of PROTACs Incorporating the this compound Linker

The synthesis of a PROTAC is a modular process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling. The following sections provide a general protocol for incorporating the this compound linker.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the Williamson ether synthesis.

Protocol 1: Synthesis of this compound

  • Materials:

    • Tetrahydropyran-4-ol

    • Sodium hydride (NaH) or other suitable base

    • Ethyl bromoacetate or chloroacetic acid derivative

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for hydrolysis

    • Hydrochloric acid (HCl) for acidification

    • Standard workup and purification reagents (diethyl ether, ethyl acetate, brine, anhydrous sodium sulfate/magnesium sulfate, silica gel for column chromatography)

  • Procedure:

    • To a stirred solution of tetrahydropyran-4-ol in anhydrous THF at 0 °C, add sodium hydride portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction back to 0 °C and add ethyl bromoacetate dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ester by silica gel chromatography.

    • Dissolve the purified ester in a mixture of THF and water, and add sodium hydroxide.

    • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1M HCl to pH ~3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Coupling of this compound to the E3 Ligase Ligand

The carboxylic acid of the linker is typically coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative) via standard amide bond formation.

Protocol 2: Amide Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

  • Materials:

    • This compound

    • Amine-functionalized E3 ligase ligand

    • Coupling reagent: HATU, HBTU, or EDC/HOBt

    • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

    • Anhydrous DMF or dichloromethane (DCM)

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2-3 eq).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by flash column chromatography or preparative HPLC.

Coupling of the Linker-E3 Ligase Conjugate to the POI Ligand

The final step involves coupling the linker-E3 ligase conjugate to the POI ligand. The nature of this reaction depends on the functional groups present on the two components. A common strategy is another amide bond formation if the linker-E3 ligase conjugate has a terminal amine and the POI ligand has a carboxylic acid.

dot

PROTAC_Synthesis_Workflow cluster_0 Synthesis of Building Blocks cluster_1 PROTAC Assembly POI_Ligand POI Ligand (with coupling handle) Coupling_2 Final Coupling POI_Ligand->Coupling_2 E3_Ligand E3 Ligase Ligand (with coupling handle) Coupling_1 Amide Coupling E3_Ligand->Coupling_1 Linker This compound Linker->Coupling_1 Intermediate Linker-E3 Ligase Conjugate Coupling_1->Intermediate Intermediate->Coupling_2 PROTAC Final PROTAC Coupling_2->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Characterization and Evaluation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, a series of in vitro assays are necessary to evaluate its efficacy.

Physicochemical Property Assessment
PropertyMethodRationale
Solubility Kinetic or thermodynamic solubility assaysTo determine the aqueous solubility, which is crucial for biological assays and in vivo studies.
Lipophilicity (LogD) HPLC-based or shake-flask methodsTo assess the balance between solubility and permeability.
Cell Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assayTo predict the ability of the PROTAC to cross cell membranes.
Biological Evaluation

Protocol 3: Western Blotting for Protein Degradation

  • Objective: To quantify the degradation of the target protein in a cellular context.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and quantify the band intensities.

    • Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Protocol 4: Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the PROTAC on cancer cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

    • Measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).

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PROTAC_Evaluation_Workflow Synthesized_PROTAC Synthesized PROTAC Physicochemical Physicochemical Characterization Synthesized_PROTAC->Physicochemical Biological Biological Evaluation Synthesized_PROTAC->Biological Solubility Solubility Physicochemical->Solubility Lipophilicity Lipophilicity (LogD) Physicochemical->Lipophilicity Permeability Cell Permeability Physicochemical->Permeability Degradation Protein Degradation (Western Blot, DC₅₀) Biological->Degradation Viability Cell Viability (IC₅₀) Biological->Viability Ternary_Complex Ternary Complex Formation (optional) Biological->Ternary_Complex

Caption: Workflow for the characterization and evaluation of PROTACs.

Data Interpretation and Troubleshooting

  • High DC₅₀, Low Dₘₐₓ: This may indicate poor ternary complex formation, suboptimal linker length, or poor cell permeability. Consider synthesizing PROTACs with different linker attachment points or lengths.

  • Good Degradation, Poor Cell Viability: This is the desired outcome for an effective PROTAC targeting an oncoprotein.

  • Poor Degradation, High Cytotoxicity: The observed cytotoxicity may be off-target. It is crucial to synthesize control compounds, such as a PROTAC with an inactive E3 ligase ligand, to confirm that the activity is dependent on protein degradation.

  • Poor Solubility/Permeability: If the this compound-containing PROTAC exhibits poor physicochemical properties, consider introducing more polar or ionizable groups into the POI or E3 ligase ligands, or exploring alternative linker chemistries.

Conclusion

This compound represents a valuable building block for the construction of PROTAC linkers. Its incorporation of a tetrahydropyran ring offers the potential for improved physicochemical properties, conformational rigidity, and metabolic stability. The synthetic protocols provided herein, based on established amide coupling chemistries, offer a straightforward path to the synthesis of PROTACs containing this linker. Rigorous biological evaluation is essential to validate the efficacy of the resulting PROTACs and to understand the structure-activity relationship of the linker. As the field of targeted protein degradation continues to evolve, the exploration of novel linker scaffolds such as this will be crucial for the development of the next generation of PROTAC-based therapeutics.

References

Application Notes & Protocols: Strategic Use of 2-(Oxan-4-yloxy)acetic Acid for the Synthesis of Novel GABA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are cornerstone therapeutics for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] The development of novel GABA analogs with improved pharmacological profiles—such as enhanced blood-brain barrier penetration, greater receptor subtype selectivity, and optimized pharmacokinetics—is a key objective in modern drug discovery. This document outlines the strategic application of 2-(Oxan-4-yloxy)acetic acid as a versatile building block in the synthesis of a new class of GABA analogs. We provide a comprehensive overview of the starting material, a plausible and robust synthetic protocol based on established chemical principles, and a framework for the characterization and potential application of the resulting compounds.

Introduction: The Rationale for Novel Scaffolds in GABA Analog Design

The therapeutic efficacy of first-generation GABA analogs like gabapentin and pregabalin is well-established.[3] However, the quest for next-generation modulators of the GABAergic system necessitates the exploration of novel chemical scaffolds that can confer advantageous properties. The introduction of rigid or semi-rigid cyclic systems is a proven strategy to constrain the flexible GABA backbone, potentially leading to higher affinity and selectivity for specific GABA receptor subtypes or transporter proteins.[3]

The oxane (tetrahydropyran) ring present in this compound is a particularly attractive moiety in medicinal chemistry. It is recognized as a metabolically stable, non-planar, and polar scaffold that can improve aqueous solubility and act as a bioisosteric replacement for less favorable groups, thereby enhancing the overall drug-like properties of a molecule. This guide proposes a synthetic route that leverages this scaffold to create GABA analogs with a unique ether-linked side chain, opening new avenues for structure-activity relationship (SAR) studies.[4]

Chemical Profile and Safety of Starting Material

A thorough understanding of the starting material is critical for safe and effective synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 160251-58-1[5]
Molecular Formula C₇H₁₂O₄[6]
Molecular Weight 160.17 g/mol [6]
Synonyms 2-((Tetrahydro-2H-pyran-4-yl)oxy)acetic acid[5]
Appearance White to off-white solid (typical)N/A
Hazard Identification and Safe Handling

According to safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Protocol for Safe Handling:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation risk.[5][7] Facilities must be equipped with an eyewash station and a safety shower.[5]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields at all times.[7][8]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Proposed Synthetic Pathway & Mechanism

While direct literature on the conversion of this compound to GABA analogs is not prominent, a robust and logical synthetic route can be designed based on fundamental organic chemistry principles, primarily amide bond formation followed by reduction. This approach offers a modular and reliable method for generating a library of target compounds.

The proposed strategy involves a two-step sequence:

  • Amide Coupling: The carboxylic acid of the starting material is coupled with a suitable aminonitrile (e.g., aminoacetonitrile) to form a cyano-amide intermediate. This reaction is a cornerstone of medicinal chemistry, prized for its reliability and broad substrate scope.

  • Reduction: The cyano and amide functionalities of the intermediate are simultaneously reduced to yield the final primary amine and secondary amine, respectively, resulting in the target GABA analog.

General Synthetic Workflow

G A This compound (Starting Material) C Amide Coupling (e.g., EDC, HOBt) A->C B Aminoacetonitrile (Coupling Partner) B->C D Cyano-Amide Intermediate C->D Formation of C-N bond E Reduction (e.g., LiAlH₄ or H₂/Catalyst) D->E Reduction of C≡N and C=O F Final GABA Analog (Target Molecule) E->F G Purification & Characterization (HPLC, NMR, MS) F->G

Caption: Proposed synthetic workflow for GABA analogs.

Detailed Experimental Protocol: Synthesis of a Novel GABA Analog

This protocol details the synthesis of N-(2-aminoethyl)-2-(oxan-4-yloxy)ethan-1-amine, a representative GABA analog, from this compound.

Step 1: Amide Coupling to form 2-(Oxan-4-yloxy)-N-(cyanomethyl)acetamide

Rationale: This step utilizes a standard peptide coupling reaction to form a stable amide bond. The use of EDC (a water-soluble carbodiimide) and HOBt (an activating agent) minimizes side reactions and typically proceeds in high yield at room temperature. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve both polar and non-polar reagents and its ease of removal.

Materials & Equipment:

  • This compound (1.0 eq)

  • Aminoacetonitrile hydrochloride (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM to dissolve the reagents (approx. 0.1 M concentration relative to the starting acid).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve aminoacetonitrile hydrochloride (1.1 eq) in a small amount of DCM and add DIPEA (2.5 eq). The DIPEA serves to both neutralize the hydrochloride salt and act as the base for the coupling reaction.

  • Add the aminoacetonitrile/DIPEA solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product via flash column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient) to yield the pure cyano-amide intermediate.

Step 2: Reduction to N-(2-aminoethyl)-2-(oxan-4-yloxy)ethan-1-amine

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of simultaneously reducing both the amide and the nitrile to their corresponding amines. Anhydrous THF is the solvent of choice due to its inertness and ability to dissolve the hydride reagent. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Materials & Equipment:

  • 2-(Oxan-4-yloxy)-N-(cyanomethyl)acetamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Ice bath and heating mantle

  • Standard glassware for workup (Fieser workup)

Procedure:

  • Set up a dry three-neck flask equipped with a reflux condenser and nitrogen inlet.

  • Suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF and cool the slurry to 0 °C using an ice bath.

  • Dissolve the cyano-amide intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via a dropping funnel. Caution: The addition may be exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the flask back down to 0 °C.

  • Carefully quench the reaction using a Fieser workup procedure:

    • Slowly add X mL of water, where X is the mass of LiAlH₄ used in grams.

    • Slowly add X mL of 15% NaOH (aq).

    • Slowly add 3X mL of water.

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude final GABA analog. Further purification can be achieved by crystallization or chromatography if necessary.

Characterization and Validation

The identity and purity of the final product must be confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications and Future Directions

The synthesized GABA analogs serve as lead compounds for further investigation.

Table 2: Potential Applications and Follow-Up Studies

AreaDescriptionRationale / Key References
Pharmacological Screening Test the novel analogs for their activity at GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).Determine the biological target and potency of the new chemical entity.[9][10]
In-Vitro ADME Profiling Assess properties like solubility, cell permeability (e.g., Caco-2 assay), and metabolic stability (e.g., microsomal stability assay).The oxane ring is expected to confer favorable ADME properties.
Structure-Activity Relationship (SAR) Synthesize a library of related analogs by varying the amine coupling partner or modifying the oxane ring.Elucidate the relationship between chemical structure and biological activity to optimize potency and selectivity.[4]
Blood-Brain Barrier Penetration Evaluate the ability of the compounds to cross the blood-brain barrier using in-vitro models or in-vivo studies in animal models.A critical parameter for any CNS-acting therapeutic.[11]

Conclusion

This compound represents a valuable and underutilized starting material for the synthesis of novel GABA analogs. The proposed synthetic route, centered on robust amide coupling and reduction chemistry, provides a reliable and modular platform for generating diverse libraries of compounds. The incorporation of the oxane scaffold is a deliberate strategy to enhance the drug-like properties of the resulting molecules. The protocols and analytical validation steps described herein offer a complete framework for researchers and drug developers to explore this promising area of medicinal chemistry, potentially leading to the discovery of next-generation therapeutics for neurological disorders.

References

Application Notes & Protocols for High-Throughput Screening of 2-(Oxan-4-yloxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 2-(Oxan-4-yloxy)acetic Acid Derivatives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural features suggest potential interactions with key regulatory proteins, particularly members of the nuclear receptor superfamily. Among these, the Peroxisome Proliferator-Activated Receptors (PPARs) stand out as highly relevant targets.[1] PPARs are ligand-activated transcription factors that play pivotal roles in regulating glucose homeostasis, lipid metabolism, and inflammation.[2][3] The three main isoforms—PPARα, PPARγ, and PPARβ/δ—are established therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.[4][5]

Identifying potent and selective modulators from large chemical libraries of this compound derivatives requires robust, efficient, and scalable screening methodologies. High-Throughput Screening (HTS) provides the necessary framework to interrogate tens of thousands of compounds rapidly. This guide provides detailed protocols for two complementary HTS assays designed to identify and characterize novel PPAR modulators: a biochemical competitive binding assay and a cell-based functional reporter assay. This dual-assay approach creates a powerful screening cascade to identify direct binders and confirm their functional activity in a cellular context, thereby minimizing false positives and accelerating the hit-to-lead process.

Part 1: Biochemical Screening for Direct Target Engagement

The first step in a screening cascade is often a biochemical assay to identify compounds that directly bind to the target protein. For nuclear receptors like PPARs, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an industry-standard HTS technology.[6] It is a homogeneous, "mix-and-read" assay format that is less susceptible to interference from fluorescent library compounds compared to other methods.[6]

Application Note 1: TR-FRET Competitive Binding Assay for PPARγ

Assay Principle

This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer ligand from the Ligand Binding Domain (LBD) of PPARγ. The PPARγ-LBD is tagged (e.g., with GST), and a Terbium (Tb)-labeled antibody against the tag serves as the FRET donor. A fluorescent tracer that binds to the PPARγ LBD acts as the FRET acceptor. When the tracer is bound to the receptor-antibody complex, excitation of the Tb donor results in energy transfer to the acceptor, producing a high FRET signal.[7][8] Test compounds that bind to the LBD will compete with and displace the fluorescent tracer, disrupting FRET and causing a decrease in the signal. This reduction is directly proportional to the binding affinity of the test compound.[7][8]

Experimental Workflow: TR-FRET Competitive Binding Assay

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Compound Plating (Test & Control Compounds) Dispense 3. Dispense Reagents to 384-well Plate Compound_Prep->Dispense DMSO Plate Reagent_Prep 2. Reagent Preparation (PPARγ-LBD, Tb-Ab, Tracer) Reagent_Prep->Dispense Master Mix Incubate 4. Incubate at Room Temperature Dispense->Incubate Read_Plate 5. Read TR-FRET Signal (HTS Plate Reader) Incubate->Read_Plate Analyze 6. Data Analysis (IC50 Determination & Z'-Factor) Read_Plate->Analyze

Caption: High-level workflow for the TR-FRET competitive binding HTS assay.

Protocol: PPARγ Ligand Binding Assay (384-Well Format)

1. Materials and Reagents

  • Assay Plate: 384-well, low-volume, non-treated, black plates.

  • PPARγ LBD: Recombinant, GST-tagged human PPARγ ligand-binding domain.

  • Tb-labeled Antibody: Terbium-labeled anti-GST antibody (FRET donor).[7]

  • Fluorescent Tracer: A fluorescent ligand with known affinity for PPARγ (e.g., Fluormone™ Pan-PPAR Green, FRET acceptor).[7][8]

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4.

  • Control Ligand: Known PPARγ agonist (e.g., Rosiglitazone) for positive control.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

2. Step-by-Step Methodology

  • Compound Plating:

    • Using an acoustic liquid handler or pintool, transfer 50 nL of test compounds from the library source plates to the assay plate.

    • Plate positive control (Rosiglitazone, 10-point serial dilution) and negative control (DMSO only) in dedicated columns.

    • Rationale: This creates a final DMSO concentration of 0.5% in a 10 µL assay volume, which is generally well-tolerated by proteins. Precise liquid handling is critical for reproducibility.

  • Reagent Preparation (Master Mix):

    • Prepare a master mix of the Tb-antibody and fluorescent tracer in assay buffer at 2X the final concentration.

    • Scientist's Note: The optimal tracer concentration should be pre-determined and is typically at or near its Kd for the receptor to ensure assay sensitivity.

    • Add the PPARγ-LBD protein to the master mix at 2X its final concentration.

    • Gently mix and pre-incubate for 15 minutes at room temperature to allow for receptor-antibody complex formation.

  • Assay Execution:

    • Using a multi-channel pipette or automated dispenser, add 10 µL of the master mix to each well of the 384-well assay plate containing the pre-spotted compounds.

    • Seal the plate to prevent evaporation.

    • Incubate for 60-90 minutes at room temperature, protected from light.

    • Rationale: The incubation period allows the binding reaction to reach equilibrium. Room temperature is sufficient and avoids potential protein instability at higher temperatures.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader (e.g., EnVision®, PHERAstar®).

    • Set the reader for Terbium excitation (e.g., 340 nm) and dual-emission reading at the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.[7][8]

    • Use a time-resolved setting with a delay (e.g., 100 µs) and an integration time (e.g., 200 µs) to minimize background fluorescence.[6]

3. Data Analysis and Quality Control

  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission Signal at 520 nm / Emission Signal at 495 nm) * 10,000

  • Normalization: Normalize the data using the high (DMSO) and low (positive control) signals:

    • % Inhibition = 100 * (1 - [(Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low)])

  • Dose-Response Curves: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the tracer is displaced).

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality and robustness.[4][9]

    • Z' = 1 - [ (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low| ]

    • An assay with a Z' > 0.5 is considered excellent and suitable for HTS.

Table 1: Example TR-FRET Assay Data and Analysis

Compound IDConcentration (µM)TR-FRET Ratio% InhibitionCalculated IC50 (µM)
DMSO (High)-2500 ± 1500%-
Rosiglitazone (Low)10500 ± 50100%0.15
Derivative A0.0124502.5%0.85
Derivative A0.1210020.0%
Derivative A1.0140055.0%
Derivative A10.060095.0%
Derivative B10.0230010.0%> 20

Part 2: Cell-Based Screening for Functional Activity

Compounds identified as binders in the biochemical assay must be validated in a cellular context to confirm their functional activity (agonist or antagonist) and to eliminate artifacts. A cell-based reporter gene assay is the gold standard for measuring the transcriptional activity of nuclear receptors.[10][11][12]

Application Note 2: PPARγ Luciferase Reporter Gene Assay

Assay Principle

This assay utilizes a mammalian cell line (e.g., HEK293T, HeLa) engineered to perform two functions:

  • Express Human PPARγ: The cells stably or transiently express the full-length human PPARγ protein.[5][13]

  • Contain a Reporter Gene: The cells contain a plasmid where the expression of a reporter enzyme (e.g., Firefly Luciferase) is controlled by a promoter containing multiple copies of the PPAR Response Element (PPRE).[14][15]

When an agonist binds to PPARγ, it forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to the PPREs in the reporter construct, driving the transcription and subsequent expression of luciferase.[12][16] The amount of light produced upon addition of a luciferase substrate is directly proportional to the transcriptional activity of PPARγ.

Signaling Pathway: PPARγ Reporter Activation

PPAR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-(Oxan-4-yloxy) acetic acid Derivative PPARg PPARγ Agonist->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Reporter Luciferase Gene PPRE->Reporter Drives Transcription Light Light Signal Reporter->Light Expression & Substrate Addition

Caption: Mechanism of a PPARγ agonist-induced luciferase reporter assay.

Protocol: PPARγ Reporter Assay (384-Well Format)

1. Materials and Reagents

  • Assay Plate: 384-well, solid white, tissue-culture treated plates.

  • Cell Line: A suitable host cell line (e.g., HeLa) stably expressing human PPARγ and a PPRE-luciferase reporter construct.[4]

  • Cell Culture Medium: DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (FBS), Penicillin/Streptomycin.

    • Rationale: Charcoal-stripped serum is crucial to remove endogenous hormones and lipids that could activate PPARs and increase background signal.

  • Control Agonist: Rosiglitazone.

  • Control Antagonist: GW9662 (for antagonist mode screening).

  • Luciferase Detection Reagent: A commercial "add-and-read" luciferase substrate (e.g., Bright-Glo™, ONE-Glo™).

  • Test Compounds: Derivatives dissolved in 100% DMSO.

2. Step-by-Step Methodology

  • Cell Plating:

    • Harvest and count the reporter cells. Resuspend the cells in culture medium to a density of 5,000-10,000 cells per 20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition:

    • Prepare 1000X stocks of test compounds and controls in DMSO. Perform intermediate dilutions in culture medium.

    • Using a liquid handler, add 20 nL of compound stocks to the wells (for a final 20 µL volume, this results in a 1000x dilution and 0.1% final DMSO).

    • Scientist's Note: To screen for antagonists, co-incubate the test compounds with a concentration of a known agonist (Rosiglitazone) that gives ~80% of the maximal response (EC80).[12]

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2.

    • Rationale: This extended incubation period is required for the full cascade of gene transcription, translation, and accumulation of the luciferase enzyme.[4]

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence on a plate-reading luminometer.

3. Data Analysis and Interpretation

  • Normalization: Normalize the raw luminescence data (Relative Light Units, RLU) to the controls:

    • % Activation = 100 * [ (RLU_Sample - RLU_Low) / (RLU_High - RLU_Low) ]

    • For antagonist mode, calculate % Inhibition.

  • Dose-Response Curves: Plot % Activation against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the EC50 value (the concentration that produces 50% of the maximal response).

Table 2: Example Reporter Gene Assay Data (Agonist Mode)

Compound IDConcentration (µM)RLU Signal% ActivationCalculated EC50 (µM)
DMSO (Low)-10,000 ± 1,5000%-
Rosiglitazone (High)1210,000 ± 20,000100%0.08
Derivative A (Hit)0.140,00015%1.2
Derivative A (Hit)1.0120,00055%
Derivative A (Hit)10.0200,00095%
Derivative C (Inactive)10.012,0001%> 20

Summary: A Validated HTS Cascade for Hit Discovery

The combination of a primary biochemical binding assay followed by a secondary cell-based functional assay provides a robust and efficient strategy for discovering novel modulators of PPARs from a library of this compound derivatives. This tiered approach, or screening cascade, ensures that resources are focused on compounds that not only bind to the target but also elicit the desired biological response in a relevant cellular environment.

Screening Cascade Workflow

HTS_Cascade cluster_primary Primary Screen cluster_secondary Secondary Screen & Confirmation cluster_validation Hit Validation Compound_Library Compound Library (>10,000 Derivatives) Primary_Screen TR-FRET Binding Assay (Biochemical) Compound_Library->Primary_Screen Secondary_Screen Reporter Gene Assay (Cell-Based Functional) Primary_Screen->Secondary_Screen Binders (IC50 < 10 µM) Hit_Validation Lead Optimization (SAR, ADME/Tox) Secondary_Screen->Hit_Validation Confirmed Hits (EC50 < 10 µM)

Caption: A typical HTS cascade for identifying and validating active compounds.

This structured approach ensures that the identified "hits" are of high quality, demonstrating both direct target engagement and functional cellular activity, making them excellent candidates for progression into lead optimization programs.

References

Application Note & Protocols: A Framework for Characterizing the Bioactivity of 2-(Oxan-4-yloxy)acetic acid Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to investigate the biological activity of 2-(Oxan-4-yloxy)acetic acid. Given the limited existing data on this molecule, we present a hypothesis-driven approach focusing on its potential role in metabolic regulation, particularly lipid metabolism and fatty acid oxidation, due to its structural characteristics. The protocols detailed herein are designed to be self-validating systems, enabling robust characterization of the compound's effects on key cellular pathways, including Peroxisome Proliferator-Activated Receptor (PPAR) signaling and mitochondrial function.

Introduction: Rationale and Hypothesis

This compound is a small organic molecule with a chemical structure featuring a saturated oxane ring linked via an ether bond to an acetic acid moiety. While public domain data on its specific biological effects is scarce[1], its structure bears resemblance to endogenous fatty acids and other metabolic regulators. Fatty acids and their derivatives are pivotal in cellular energy homeostasis and signaling, often acting as ligands for nuclear receptors that govern the expression of genes involved in metabolism.[2]

This has led to the central hypothesis for this application note: This compound may function as a modulator of cellular lipid metabolism. This modulation could occur through several mechanisms, including but not limited to:

  • Directly influencing the enzymatic pathways of fatty acid oxidation (FAO).

  • Acting as a signaling molecule, potentially as a ligand for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid homeostasis.[3][4]

To systematically investigate this hypothesis, we propose a tiered approach, beginning with broad assessments of metabolic function and progressing to more specific mechanistic assays.

Tier 1: Primary Screening for Metabolic Effects

The initial phase of characterization involves assessing the compound's impact on fundamental metabolic pathways related to lipid utilization and storage. We will focus on two key processes: fatty acid oxidation and intracellular lipid accumulation.

Assessing Impact on Mitochondrial Fatty Acid Oxidation

Mitochondrial β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which in turn fuel the TCA cycle and oxidative phosphorylation to generate ATP.[5][6] An assay to measure the rate of FAO can provide a direct indication of whether this compound enhances or inhibits this pathway.

FAO_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Detection C1 Seed cells (e.g., HepG2, C2C12) in 96-well plate C2 Incubate overnight to allow attachment C1->C2 T1 Starve cells in low-glucose media to upregulate FAO C2->T1 T2 Treat with this compound (dose-response) & controls T1->T2 A1 Add FAO substrate (e.g., Oleate-BSA conjugate) T2->A1 A2 Measure O2 consumption or NADH production over time A1->A2 A3 Analyze data and determine EC50/IC50 A2->A3

Caption: Workflow for the cell-based Fatty Acid Oxidation assay.

This protocol is adapted from methodologies that measure cellular respiration as an indicator of metabolic activity.[5]

Materials:

  • Hepatocyte (e.g., HepG2) or myocyte (e.g., C2C12) cell lines

  • 96-well cell culture plates suitable for fluorescence readers

  • Base measurement media (e.g., glucose-free DMEM) supplemented with L-glutamine and FBS

  • Fatty Acid Measurement Media: Base media supplemented with 0.5 mM L-Carnitine and 150 µM Oleate-BSA conjugate

  • This compound (test compound)

  • Etomoxir (positive control for FAO inhibition)

  • FCCP (positive control for maximal respiration)

  • Extracellular O2 consumption reagent (commercially available kits)

  • Microplate reader with temperature control and capability for kinetic fluorescence reading

Procedure:

  • Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[5]

  • Media Change & Starvation: Gently wash cells with PBS and replace the culture medium with base measurement media (low glucose) for 2-4 hours to stimulate reliance on FAO.

  • Compound Treatment: Prepare a serial dilution of this compound in Fatty Acid Measurement Media. Also prepare wells with vehicle control, Etomoxir (e.g., 40 µM), and FCCP (e.g., 5 µM).

  • Assay Initiation: Add the extracellular O2 consumption reagent to each well as per the manufacturer's instructions. Add the treatment media to the respective wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence kinetically every 1.5-2 minutes for a period of 1-2 hours. The rate of oxygen consumption is proportional to the rate of increase in the fluorescence signal.

  • Data Analysis: Calculate the slope of the kinetic curve for each well. Normalize the rates to the vehicle control. Plot the normalized rates against the concentration of this compound to determine a dose-response curve and calculate EC50 or IC50 values.

Parameter Vehicle Control Test Compound (Low Dose) Test Compound (High Dose) Etomoxir (Inhibitor)
Rate of O2 Consumption (RFU/min) Baseline RateModulated RateModulated RateInhibited Rate
% of Control 100%To be determinedTo be determined< 100%
Quantification of Intracellular Lipid Accumulation

To complement the FAO assay, it is crucial to determine if the test compound affects lipid storage. A change in FAO should inversely correlate with intracellular lipid levels.

This protocol utilizes a fluorescent dye to stain neutral lipids within intracellular lipid droplets.

Materials:

  • Adipocytes (e.g., differentiated 3T3-L1) or hepatocytes (e.g., HepG2)

  • 96-well, black, clear-bottom cell culture plates

  • This compound (test compound)

  • Oleic acid (to induce lipid loading)

  • A fluorescent neutral lipid stain (e.g., Nile Red or BODIPY 493/503)

  • Formaldehyde solution (4%) for fixing

  • DAPI for nuclear counterstain

  • High-content imaging system or fluorescence microplate reader

Procedure:

  • Cell Seeding and Differentiation (if required): Seed cells in a 96-well plate and, if using pre-adipocytes like 3T3-L1, differentiate them into mature adipocytes.

  • Lipid Loading and Treatment: Treat cells with oleic acid (e.g., 100 µM) to induce lipid droplet formation. Concurrently, treat with a dose range of this compound or vehicle control for 24-48 hours.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% formaldehyde for 20 minutes.

    • Wash again with PBS.

    • Stain with the neutral lipid dye (e.g., 1 µg/mL BODIPY 493/503) and DAPI for 15 minutes.

  • Imaging and Analysis:

    • Wash wells with PBS to remove excess stain.

    • Acquire images using a high-content imaging system.

    • Quantify the total intensity of the lipid droplet stain per cell (normalized to cell number via DAPI count). Alternatively, use a fluorescence plate reader to measure total fluorescence intensity per well.

  • Data Interpretation: A decrease in lipid stain intensity suggests that this compound may be promoting lipid breakdown (lipolysis or FAO), while an increase suggests it promotes lipid storage (lipogenesis).

Tier 2: Mechanistic Investigation - PPAR Activation

If the Tier 1 assays indicate a significant effect on lipid metabolism, the next logical step is to investigate whether this is mediated by the PPAR nuclear receptor family (PPARα, PPARγ, PPARδ).[4] PPARα is highly expressed in the liver and regulates fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and lipid storage.[3]

Signaling Pathway for PPAR Activation

PPAR_Pathway cluster_cell Cellular Environment cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand This compound (Hypothesized Ligand) PPAR PPARα/γ/δ Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Gene Target Gene (e.g., CPT1, ACOX1) PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Metabolic Proteins mRNA->Protein FAO Increased FAO Protein->FAO Lipid_Meta Altered Lipid Metabolism Protein->Lipid_Meta

Caption: Hypothesized PPAR activation pathway by the test compound.

This assay uses a cell line engineered to express a PPAR subtype and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).[3][7] Ligand binding to PPAR activates transcription of the reporter gene, producing a measurable signal.

Materials:

  • PPAR reporter cell line (e.g., INDIGO's mPPARα Reporter Assay System).[7] These are typically provided as a complete kit.

  • Optimized cell culture media (provided with kit)

  • This compound (test compound)

  • Known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control

  • Luciferase detection reagent

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Thaw and plate the reporter cells in the white 96-well plate according to the manufacturer's protocol.

  • Compound Addition: Prepare serial dilutions of this compound, the positive control agonist, and a vehicle control. Add the compounds to the cells and incubate for 24 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase detection reagent and add it to each well.

    • Incubate for 5-10 minutes to allow cell lysis and signal generation.

  • Signal Detection: Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract background luminescence (wells with no cells).

    • Calculate "Fold Activation" by dividing the signal from treated wells by the signal from vehicle control wells.

    • Plot Fold Activation against compound concentration to generate a dose-response curve and determine the EC50.

Compound Concentration Range Fold Activation (vs. Vehicle) EC50 (µM)
This compound e.g., 0.01 - 100 µMTo be determinedTo be determined
Positive Control (e.g., GW7647) e.g., 0.001 - 10 µMExpected dose-responseKnown value

Conclusion and Future Directions

This application note outlines a structured, multi-tiered approach to characterize the bioactivity of the novel compound this compound. By systematically evaluating its effects on fatty acid oxidation, lipid accumulation, and PPAR transactivation, researchers can build a comprehensive profile of its metabolic function. Positive results in these assays would warrant further investigation, including confirmation of target gene expression (e.g., via qPCR for CPT1, ACOX1), assessment in more complex models like primary hepatocytes or 3D cell cultures[8][9], and direct binding assays to confirm interaction with PPARs. This framework provides a robust starting point for elucidating the therapeutic potential of this and other uncharacterized molecules in the context of metabolic disease.

References

Application Note: 2-(Oxan-4-yloxy)acetic Acid as a Versatile Building Block for Combinatorial Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

The landscape of drug discovery is continually evolving, with a pronounced shift towards molecules that occupy three-dimensional chemical space. Saturated heterocyclic scaffolds, such as the oxane (tetrahydropyran) ring system, have emerged as privileged structures in medicinal chemistry.[1][2][3] Their inherent non-aromatic, sp³-rich nature provides a rigid and defined geometry that can lead to improved metabolic stability, solubility, and pharmacokinetic properties compared to their flat, aromatic counterparts.[4] 2-(Oxan-4-yloxy)acetic acid, in particular, has garnered significant attention as a versatile building block for the construction of combinatorial libraries. Its structure incorporates the beneficial oxane moiety, a flexible ether linkage, and a reactive carboxylic acid handle, making it an ideal starting point for the synthesis of diverse compound collections. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in combinatorial library synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in library synthesis and for predicting the properties of the final compounds.

PropertyValueSource
Molecular Formula C₇H₁₂O₄PubChem[5]
Molecular Weight 160.17 g/mol PubChem[5]
CAS Number 193809-14-4PubChem[5]
Appearance White to off-white solidGeneric Supplier Data
Predicted XlogP 0.1PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]

The low predicted XlogP value suggests good aqueous solubility, a desirable trait for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of resulting library members.

Core Application: Amide Library Synthesis

The carboxylic acid moiety of this compound serves as a prime functional handle for diversification through amide bond formation. This reaction is one of the most robust and widely utilized transformations in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities through the coupling of diverse amine building blocks.[6]

General Workflow for Amide Library Construction

The general workflow for constructing an amide library from this compound involves the parallel acylation of a collection of primary and secondary amines.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Processing & Analysis Building_Block This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) Building_Block->Activation Amine_Library Diverse Amine Collection (Primary & Secondary) Coupling Amide Bond Formation Amine_Library->Coupling Activation->Coupling Workup Aqueous Workup / Purification Coupling->Workup Analysis LC-MS, NMR for Quality Control Workup->Analysis Library Final Amide Library Analysis->Library

Caption: General workflow for amide library synthesis.

Protocol 1: HATU-Mediated Amide Coupling in Solution Phase

This protocol details a reliable method for the synthesis of a single library member, which can be adapted for parallel synthesis formats. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[6]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials/flasks, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of ~0.2 M).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.[7]

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The excess base neutralizes the hexafluorophosphate salt and the liberated proton.

  • Amine Addition: Add the amine (1.05 eq) to the activated mixture.

    • Rationale: A slight excess of the amine can help drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Rationale: The acid wash removes excess DIPEA and any unreacted amine. The bicarbonate wash removes unreacted carboxylic acid and HOBt (a byproduct of HATU). The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Analysis: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

An alternative, cost-effective method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

Materials:

  • This compound

  • Amine of choice

  • EDC·HCl

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 eq), the amine (1.05 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.0 eq) to the mixture and stir.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).

    • Rationale: Adding EDC at a lower temperature helps to control the exothermic reaction and minimize side product formation.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup, purification, and analysis steps outlined in Protocol 1. The urea byproduct from EDC is typically water-soluble and removed during the aqueous workup.[8]

Library Design and Diversification Strategy

The power of combinatorial chemistry lies in the ability to systematically vary the building blocks to explore a wide chemical space.[9]

G cluster_Amine Amine Building Blocks (R-NH₂) Core this compound |  Oxane Scaffold Library Diverse Amide Library |  R = Varied Substituent Core:f1->Library:f0 Amide Coupling Amine1 Aliphatic Amine1->Library:f0 Amine2 Aromatic Amine2->Library:f0 Amine3 Heterocyclic Amine3->Library:f0 Amine4 Chiral Amine4->Library:f0

Caption: Diversification of the oxane scaffold.

When selecting amines for the library, consider a range of properties to maximize diversity:

  • Size and Lipophilicity: Include small (e.g., methylamine), medium (e.g., benzylamine), and large/greasy (e.g., adamantylamine) amines.

  • Electronic Properties: Incorporate electron-rich (e.g., anisidine) and electron-poor (e.g., trifluoromethylaniline) aromatic amines.

  • Pharmacophoric Features: Include amines bearing hydrogen bond donors/acceptors, basic/acidic groups, and various heterocyclic systems.

  • Chirality: The use of chiral amines can introduce stereochemical complexity, which is often crucial for biological activity.

Conclusion

This compound is a highly valuable and versatile building block for the construction of combinatorial libraries rich in sp³ character. The straightforward and robust amide coupling protocols described herein provide a reliable foundation for the synthesis of diverse compound collections. The inherent properties of the oxane scaffold, combined with the vast array of commercially available amines, empower researchers to rapidly generate novel chemical entities with favorable drug-like properties for screening in various therapeutic areas.

References

Application Notes and Protocols: A Guide to the Incorporation of 2-(Oxan-4-yloxy)acetic Acid into Peptide Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited cell permeability. The incorporation of non-natural amino acids and synthetic linkers is a key strategy to overcome these limitations, enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. 2-(Oxan-4-yloxy)acetic acid, a molecule featuring a saturated oxane ring linked to an acetic acid moiety via an ether bond, presents a unique building block for peptide modification. Its incorporation can impart increased hydrophilicity and conformational rigidity, potentially leading to improved solubility and binding affinity.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of this compound into peptide structures, catering to researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the fundamental principles of solid-phase peptide synthesis (SPPS) and are designed to be both robust and adaptable.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in peptide synthesis.

PropertyValueSignificance in Peptide Synthesis
Molecular Formula C7H12O4Provides the basis for accurate mass calculations and reagent stoichiometry.
Molecular Weight 160.17 g/mol Essential for calculating molar equivalents during the coupling reaction.
Appearance White to off-white solidPhysical state at room temperature.
Solubility Soluble in DMF, NMP, DMSOGood solubility in common SPPS solvents is critical for efficient coupling.
pKa of Carboxylic Acid ~4-5 (estimated)Influences the reactivity of the carboxyl group and the choice of activation method.

Strategic Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this compound is through standard solid-phase peptide synthesis (SPPS) protocols.[1][2] This involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4][5] The this compound moiety is typically introduced at the N-terminus of the peptide chain, although internal incorporation is also feasible with appropriate synthetic strategies.

Experimental Workflow for N-Terminal Modification

The following diagram illustrates the general workflow for the N-terminal modification of a resin-bound peptide with this compound.

SPPS_Workflow Resin Resin-Bound Peptide (with free N-terminus) Activation Activation of This compound Coupling Coupling Reaction Resin->Coupling Free N-terminus Activation->Coupling Activated Species Washing Washing Coupling->Washing Cleavage Cleavage & Deprotection Washing->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for N-terminal peptide modification.

Detailed Protocols

The following protocols provide step-by-step instructions for the incorporation of this compound onto a resin-bound peptide. These protocols are based on the widely used Fmoc/tBu strategy.

Protocol 1: Activation of this compound

The activation of the carboxylic acid is a critical step to facilitate the formation of an amide bond with the free N-terminus of the peptide.[6] Several coupling reagents can be employed, with HATU being a highly efficient choice due to its rapid activation and low racemization potential.[7][8]

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) in anhydrous DMF.

  • Add HATU (2.9-4.9 equivalents) to the solution and briefly vortex.

  • Add DIPEA (6-10 equivalents) to the reaction mixture. The solution may change color, indicating activation.

  • Allow the activation to proceed for 5-10 minutes at room temperature before adding to the resin.

Protocol 2: Coupling to the Resin-Bound Peptide

This protocol outlines the coupling of the activated this compound to the N-terminus of the peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Activated this compound solution (from Protocol 1)

  • DMF

Procedure:

  • Ensure the N-terminal Fmoc protecting group of the resin-bound peptide has been removed by treating with 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Add the pre-activated this compound solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

  • Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM (Dichloromethane), and finally methanol.

  • Dry the resin under vacuum.

Coupling_Reaction Peptide Resin-Bound Peptide H2N-... Modified_Peptide Modified Peptide Oxane-O-CH2-CO-NH-... Acid This compound HOOC-CH2-O-Oxane Activated_Acid Activated Species Active Ester Acid->Activated_Acid HATU, DIPEA Activated_Acid:f1->Modified_Peptide:f1 Coupling

Caption: Schematic of the coupling reaction.

Protocol 3: Cleavage and Deprotection

The final step is to cleave the modified peptide from the resin and remove any side-chain protecting groups.[9][10] A standard TFA "cleavage cocktail" is typically used.[11][12][13]

Materials:

  • Dry, modified peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), and Water (2.5%)

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC. The expected mass increase upon successful incorporation of this compound is 142.07 Da (C7H10O3).

Expert Insights and Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive, the coupling reaction can be extended or a second coupling can be performed with a fresh solution of activated this compound.

  • Alternative Coupling Reagents: While HATU is highly recommended, other coupling reagents such as HCTU, PyBOP, or carbodiimides like DIC in the presence of an additive like Oxyma Pure can also be effective.[1]

  • Ether Linkage Stability: The ether linkage in this compound is stable to the standard acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection.

  • Solubility Issues: If the modified peptide exhibits poor solubility, consider purification and handling in solvents containing a small percentage of acetonitrile, DMSO, or formic acid.

Conclusion

The incorporation of this compound into peptide structures offers a valuable strategy for modulating their physicochemical properties. The protocols detailed in this guide provide a robust framework for the successful synthesis and purification of such modified peptides. By leveraging these methods, researchers can explore a wider chemical space in the design of novel peptide-based therapeutics and research tools.

References

Application Note & Protocols: A Guide to the Synthesis of 2-(Oxan-4-yloxy)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxanyloxy Acetic Acid Scaffold

The 2-(oxan-4-yloxy)acetic acid core and its analogs represent a privileged scaffold in modern medicinal chemistry and materials science. This structural motif, characterized by a central saturated heterocycle linked via an ether bridge to an acetic acid group, serves as a versatile non-planar linker. Its conformational rigidity, hydrogen bonding capabilities, and favorable physicochemical properties make it an attractive component in the design of novel therapeutics. Analogs based on this core are explored in various fields, including the development of selective enzyme inhibitors and receptor modulators where the precise spatial orientation of the carboxylic acid is critical for biological activity.

This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and key considerations for producing this compound and a diverse range of its analogs. We will delve into the mechanistic underpinnings of the chosen reactions, offering insights that enable researchers to adapt and optimize these routes for their specific molecular targets.

Retrosynthetic Analysis and Core Strategy

The most direct and widely adopted approach for constructing the target scaffold is the Williamson ether synthesis.[1] This powerful C-O bond-forming reaction provides a reliable and modular route. A retrosynthetic analysis reveals two primary disconnection points, both converging on this key reaction.

G target Target Molecule This compound disconnection Williamson Ether Synthesis (C-O Bond Formation) target->disconnection Retrosynthesis synthon_A Synthon A Oxan-4-olate Anion disconnection->synthon_A synthon_B Synthon B +CH2COOH Cation disconnection->synthon_B reagent_A Reagent A Tetrahydropyran-4-ol synthon_A->reagent_A Equivalent reagent_B Reagent B 2-Haloacetic Acid (or Ester) synthon_B->reagent_B Equivalent

Caption: Retrosynthetic analysis of this compound.

This analysis identifies tetrahydropyran-4-ol (or a substituted analog) and a 2-haloacetic acid derivative as the key starting materials. The reaction proceeds via the formation of an alkoxide from the alcohol, which then acts as a nucleophile to displace the halide in a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The Primary Route: Williamson Ether Synthesis

The Williamson ether synthesis is exceptionally well-suited for this transformation due to the nature of the reactants.[3] The electrophilic carbon on the 2-haloacetic acid is a primary carbon, which is ideal for minimizing competing elimination reactions and maximizing the yield of the desired substitution product.[1][2]

Mechanism and Rationale for Reagent Selection:

  • Deprotonation: The synthesis begins with the deprotonation of the hydroxyl group of tetrahydropyran-4-ol. A strong, non-nucleophilic base is required to generate the alkoxide quantitatively. Sodium hydride (NaH) is a common and effective choice, as the hydrogen gas byproduct bubbles out of the reaction, driving the equilibrium forward.[2][3] Alternatively, bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) can be used, often in a suitable solvent system.[4][5]

  • Nucleophilic Attack (SN2): The resulting tetrahydropyran-4-olate anion is a potent nucleophile. It attacks the electrophilic α-carbon of the 2-haloacetate, displacing the halide leaving group in a single, concerted step.[1]

    • Leaving Group: The choice of halide is critical. Bromoacetates are generally more reactive than chloroacetates due to bromide being a better leaving group, often resulting in faster reactions or higher yields.[6]

    • Solvent: Polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are optimal.[2][7] These solvents effectively solvate the cation of the base (e.g., Na⁺) without strongly solvating the nucleophilic alkoxide, thus enhancing its reactivity.

  • Ester Hydrolysis (if applicable): If an ester of a haloacetic acid (e.g., ethyl bromoacetate) is used as the alkylating agent, a final saponification step is required to yield the target carboxylic acid. This is typically achieved by hydrolysis with a strong base like sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate salt.[4]

G start 1. Starting Materials (Oxanol + Haloacetate) step1 2. Deprotonation (Add Base, e.g., NaH in THF) start->step1 step2 3. S_N2 Reaction (Add Haloacetate) step1->step2 intermediate 4. Intermediate Ester step2->intermediate step3 5. Saponification (Add NaOH/H₂O) intermediate->step3 step4 6. Acidification (Add HCl) step3->step4 product 7. Final Product (Carboxylic Acid) step4->product

Caption: General experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative procedure. Researchers should optimize conditions based on their specific substrate and scale.

Materials:

  • Tetrahydropyran-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydropyran-4-ol (1.0 eq).

    • Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Ether Formation (SN2 Reaction):

    • Cool the alkoxide solution back to 0 °C.

    • Add ethyl bromoacetate (1.1 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding deionized water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(oxan-4-yloxy)acetate.

  • Saponification:

    • Dissolve the crude ester in a mixture of THF and water (e.g., 2:1 ratio).

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.

  • Acidification and Isolation:

    • Remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 by the dropwise addition of concentrated HCl.[4]

    • A precipitate of the product may form. If so, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the final product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of Analogs: Expanding Chemical Diversity

The modularity of the Williamson ether synthesis makes it ideal for creating a library of analogs. Modifications can be introduced at either the heterocyclic core or the acetic acid sidechain.

Starting AlcoholStarting Halo-CompoundResulting Analog StructureKey Application Area
Tetrahydropyran-4-olEthyl 2-bromopropionate2-(Oxan-4-yloxy)propanoic acidIntroduces a chiral center
(cis/trans)-3-Methyl-tetrahydropyran-4-olEthyl bromoacetate2-((3-Methyl-oxan-4-yl)oxy)acetic acidProbes steric interactions
4-HydroxypyridineChloroacetic acid2-(Pyridin-4-yloxy)acetic acid[8]Bioisostere for drug design
CyclohexanolEthyl bromoacetate2-(Cyclohexyloxy)acetic acidCarbocyclic analog
N-Boc-4-hydroxypiperidineEthyl bromoacetate2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)acetic acidNitrogen-containing heterocycle
Protocol 2: Synthesis of 2-(Pyridin-4-yloxy)acetic acid

This protocol demonstrates the synthesis of a heteroaromatic analog, which often involves slightly different conditions.[8]

Materials:

  • 4-Hydroxypyridine

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq) and sodium hydroxide (2.2 eq) in water.

    • To this solution, add a solution of chloroacetic acid (1.05 eq) in water.

  • Reaction:

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of approximately 3-4. The isoelectric point of the product will cause it to precipitate.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(pyridin-4-yloxy)acetic acid.

Conclusion

The Williamson ether synthesis provides a robust, versatile, and scalable platform for the synthesis of this compound and its structurally diverse analogs. By carefully selecting the starting alcohol and halo-acetic acid derivative, researchers can readily access a wide range of compounds for screening in drug discovery and materials science applications. The protocols provided herein serve as a validated starting point for these synthetic endeavors, with the underlying mechanistic principles guiding further optimization and adaptation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Oxan-4-yloxy)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and require robust, field-tested methods for its purification. We will explore the underlying principles of common purification techniques and provide detailed, actionable guidance to troubleshoot challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting an activated form of tetrahydropyran-4-ol with a haloacetate, followed by hydrolysis. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Tetrahydropyran-4-ol, chloroacetic acid or its ester (e.g., ethyl chloroacetate).

  • Side Products: Bis-etherification products or products from side reactions of the base with the haloacetate.

  • Residual Solvents: DMF, THF, ethanol, or other solvents used in the synthesis and workup.

  • Inorganic Salts: Salts like NaCl or KBr formed during the reaction or workup (e.g., from neutralization steps).

Q2: What is the most straightforward and effective first-pass purification strategy for this compound?

A2: For most crude samples, acid-base extraction is the most efficient initial purification step.[1] this compound possesses an acidic carboxylic acid group, which can be selectively deprotonated to form a water-soluble carboxylate salt. This allows for its separation from neutral organic impurities (like unreacted alcohol or ester starting materials) and basic impurities.[2][3] The process is rapid, scalable, and uses common laboratory reagents.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the primary tool for real-time monitoring. However, carboxylic acids like yours can present challenges.

  • TLC Analysis: A common issue is "streaking" or "tailing" on silica gel plates due to the strong interaction between the acidic proton and the silica stationary phase.[4] To mitigate this, add 0.5-1% acetic or formic acid to your eluent system (e.g., ethyl acetate/heptane + 1% acetic acid). This keeps the carboxylic acid in its protonated, less polar form, resulting in a more defined spot.

  • Purity Assessment: For final purity confirmation, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), is the gold standard.[5] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is excellent for identifying residual solvents and starting materials. LC-MS can confirm the mass of the purified product and detect trace impurities.[6]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a practical question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Persistent Emulsion During Acid-Base Extraction 1. High concentration of crude material.2. Vigorous shaking of the separatory funnel.3. Presence of fine particulates.Solution: 1. Dilute the mixture with more organic and aqueous phases.2. Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[3]3. Instead of vigorous shaking, gently invert the separatory funnel 10-15 times.[4]4. If particulates are present, pre-filter the crude solution before extraction.
My Compound "Oils Out" or Forms a Gum During Recrystallization 1. The solvent is too good, and the compound is supersaturated.2. The cooling process is too rapid.3. Presence of impurities that inhibit crystal lattice formation.Solution: 1. Add a small amount of a "poor" solvent (anti-solvent) dropwise to the hot solution until turbidity appears, then re-heat to clarify and cool slowly.2. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.3. Scratch the inside of the flask with a glass rod at the solution-air interface to provide a nucleation site.4. Add a seed crystal from a previously purified batch.5. If oiling persists, re-run an acid-base extraction or a quick chromatographic plug to remove impurities before attempting recrystallization again.
Streaking/Tailing on Silica Gel TLC Plate and Column The acidic proton of the carboxyl group is interacting strongly with the slightly acidic silica gel, leading to a mixed protonation state and poor chromatography.[4]Solution: Incorporate a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, into your mobile phase.[4] This creates an acidic environment on the silica surface, ensuring your compound remains fully protonated and elutes as a single, well-defined band. For example, change your eluent from 50% EtOAc/Hexane to 50% EtOAc/Hexane + 1% Acetic Acid.
Low or No Recovery After Acid-Base Extraction 1. Incomplete re-acidification of the aqueous layer.2. The product is more water-soluble than expected.3. Premature extraction of the product back into an organic wash.Solution: 1. When re-acidifying the basic aqueous layer, ensure the pH is sufficiently low (pH ~2-3). Check with pH paper. Add the acid slowly, preferably in an ice bath, to control exotherms.2. If the product has some water solubility, the aqueous layer may need to be extracted multiple times (3-4x) with an organic solvent (e.g., ethyl acetate or dichloromethane) after re-acidification to recover all the material.3. Ensure you have correctly identified the aqueous and organic layers. If unsure, add a few drops of water and observe which layer it joins.
Product Appears Pure by TLC but NMR Shows Residual Acetic Acid The acetic acid used as a mobile phase modifier co-eluted with your product during column chromatography.Solution: After combining the pure fractions and removing the solvent via rotary evaporation, dissolve the residue in a non-polar solvent like dichloromethane and wash with water or brine to remove the highly water-soluble acetic acid. Dry the organic layer over MgSO₄, filter, and re-concentrate. Alternatively, co-evaporate the product with a high-boiling, non-polar solvent like toluene to azeotropically remove the acetic acid.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Use a volume of NaHCO₃ solution roughly equal to the organic phase. Gently invert the funnel, venting frequently to release CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[4]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (step 2 & 3) two more times to ensure complete extraction. Combine all aqueous extracts.

  • Organic Wash (Optional): The original organic layer, containing neutral impurities, can be washed with brine, dried, and concentrated to recover any non-acidic byproducts if desired.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (test with pH paper to confirm pH ≤ 2).[4] Your product should precipitate as a solid or an oil.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with a small amount of cold water and dry it thoroughly.[4]

    • If the product oils out, extract the aqueous mixture with three portions of ethyl acetate or DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Silica Gel Flash Chromatography

Use this method when acid-base extraction is insufficient to separate acidic impurities or isomers.

Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Test solvent systems like ethyl acetate/heptane or DCM/methanol. Crucially, add 0.5-1% acetic acid to the chosen system to prevent streaking.[4] Aim for a retention factor (Rf) of ~0.2-0.3 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (without the added acid initially, known as the "dry pack" or "slurry pack" method).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM or acetone), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your mobile phase containing 0.5-1% acetic acid. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Follow the troubleshooting steps above to remove the residual acetic acid from the final product.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for selecting the appropriate purification technique for crude this compound.

Purification_Workflow start Crude this compound extraction Perform Acid-Base Extraction start->extraction tlc_check1 Analyze Purity by TLC (Eluent + 1% AcOH) extraction->tlc_check1 is_pure Product is Pure (Single Spot) tlc_check1->is_pure Yes not_pure Impurities Remain tlc_check1->not_pure No final_product Pure Product (Characterize by NMR, LC-MS) is_pure->final_product column_chrom Perform Silica Gel Flash Chromatography not_pure->column_chrom Multiple Spots recrystallize Attempt Recrystallization not_pure->recrystallize Solid Product, Minor Impurities tlc_check2 Analyze Purity by TLC column_chrom->tlc_check2 recrystallize->tlc_check2 tlc_check2->final_product

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Optimizing Williamson Ether Synthesis of 2-(Oxan-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Oxan-4-yloxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound via the Williamson method, and what are the key considerations?

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core process involves two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of tetrahydro-2H-pyran-4-ol (also known as oxan-4-ol), forming a potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Attack: This alkoxide then attacks the electrophilic carbon of a haloacetic acid derivative (e.g., sodium chloroacetate), displacing the halide leaving group to form the desired ether linkage.[3]

The reaction's success hinges on favoring the SN2 pathway. For this specific synthesis, the electrophile (the α-carbon of the haloacetic acid) is a primary carbon, which is ideal for SN2 reactions and minimizes competing side reactions like elimination.[4][5] The nucleophile is a secondary alkoxide; while more sterically hindered than a primary one, it is still very effective when paired with an unhindered primary electrophile.[3]

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield / Impurities Start Low Yield or Multiple TLC Spots Check_Reagents Are reagents pure & anhydrous? Start->Check_Reagents Check_Base Is the base strong enough? Start->Check_Base Check_Conditions Are temp/time sufficient? Start->Check_Conditions Side_Reactions Primary Issue: Side Reactions Start->Side_Reactions Incomplete_Reaction Primary Issue: Incomplete Reaction Check_Reagents->Incomplete_Reaction No Check_Base->Incomplete_Reaction No Check_Conditions->Incomplete_Reaction No Sol_Reagents Solution: Use dry solvents. Verify starting material purity. Incomplete_Reaction->Sol_Reagents Sol_Base Solution: Switch to stronger base (NaH). Ensure correct stoichiometry. Incomplete_Reaction->Sol_Base Sol_Conditions Solution: Increase temperature (50-100 °C). Increase reaction time, monitor by TLC. Incomplete_Reaction->Sol_Conditions Side_Reactions->Sol_Base If elimination is suspected Reagent_Selection Logic for Reagent Selection cluster_Nucleophile Nucleophile Choice cluster_Electrophile Electrophile Choice cluster_Solvent Solvent Choice Goal Synthesize this compound Alcohol Start with Oxan-4-ol (Secondary Alcohol) Goal->Alcohol Alkyl_Halide Need -CH₂COOH group. Choose Haloacetate. Goal->Alkyl_Halide Base_Choice Need to form alkoxide. Choose Base. Alcohol->Base_Choice Base_NaH NaH (Irreversible, High Yield) Base_Choice->Base_NaH Optimal Base_KOH KOH (Reversible, Cheaper) Base_Choice->Base_KOH Alternative Solvent_Need Need to facilitate SN2. Base_NaH->Solvent_Need Chloroacetate Sodium Chloroacetate (Stable, effective) Alkyl_Halide->Chloroacetate Recommended Bromoacetate Sodium Bromoacetate (More reactive, less stable) Alkyl_Halide->Bromoacetate Alternative Polar_Aprotic Polar Aprotic (DMF, THF) (Maximizes Nucleophilicity) Solvent_Need->Polar_Aprotic Correct Protic Protic (Water, EtOH) (Hinders Nucleophile - Avoid) Solvent_Need->Protic Incorrect

References

Troubleshooting low reactivity of the carboxylic acid group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge in organic synthesis: the low reactivity of the carboxylic acid group. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot your experiments with a solid, authoritative foundation.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: I'm trying to react my carboxylic acid with a nucleophile, but the reaction is sluggish or fails completely. What's going on?

A: This is a frequent challenge rooted in the inherent electronic and structural properties of the carboxylic acid functional group. There are three primary reasons for its low reactivity:

  • Resonance Stabilization: The carboxyl group is stabilized by resonance, which delocalizes the electron density between the carbonyl oxygen and the hydroxyl oxygen.[1][2] This delocalization reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles (i.e., less electrophilic) compared to the carbonyl carbon in aldehydes or ketones.[3][4][5]

  • The "Wrong" Reaction Happens First: Most nucleophiles (especially amines) are also bases. When you mix a nucleophile with a carboxylic acid, the fastest reaction is often not the one you want. Instead of attacking the carbonyl carbon, the basic nucleophile will simply deprotonate the acidic carboxylic proton, forming a carboxylate salt.[6] This resulting carboxylate anion is even less reactive because the negative charge further decreases the electrophilicity of the carbonyl carbon.[7]

  • A Poor Leaving Group: For a nucleophilic acyl substitution to occur, the hydroxyl (-OH) group must depart. Hydroxide (OH⁻) is a strong base and, consequently, a very poor leaving group.[7] Energetically, it is much more favorable for the nucleophile to be eliminated from the tetrahedral intermediate, leading back to the starting materials.

To achieve a successful reaction, the carboxylic acid must be "activated" to overcome these hurdles.

Troubleshooting Guide: Activating Your Carboxylic Acid

Activation involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack. The choice of activating agent is critical and depends on the substrate's sensitivity, desired reaction conditions, and the nature of the nucleophile.

Q2: What is the most direct way to activate a robust carboxylic acid?

A: For molecules that can withstand harsh conditions, conversion to an acid chloride is the most powerful and direct activation method. Acid chlorides are among the most reactive carboxylic acid derivatives.[8]

The Principle: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replace the -OH group with a chloride ion (-Cl). Chloride is an excellent leaving group, and the strong electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic.[3][9]

When to Use This Method:

  • When working with simple, non-sensitive substrates.

  • When a highly reactive acylating agent is required.

  • When the starting material is inexpensive and available in large quantities.

Common Problems & Troubleshooting:

  • Problem: Decomposition of the starting material.

    • Cause: The reagents (SOCl₂, (COCl)₂) and the byproduct (HCl) are highly acidic and corrosive.

    • Solution: Oxalyl chloride is often preferred as it can be used under milder conditions (room temperature) with a catalytic amount of dimethylformamide (DMF), whereas thionyl chloride often requires heating.[5][10]

  • Problem: The reaction does not go to completion.

    • Cause: The reaction is reversible if the gaseous byproducts (SO₂, HCl, CO, CO₂) are not effectively removed.[5][11]

    • Solution: Run the reaction under a nitrogen stream or with a gentle reflux to drive off the gases. Ensure your glassware is completely dry, as water will quench the reagents and the acid chloride product.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., one drop) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC (a quench with methanol on the TLC plate will form the methyl ester, which should have a different Rf than the starting acid). Once complete, the solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

Diagram: Acid Chloride Formation Workflow

G cluster_prep Preparation cluster_reaction Activation cluster_product Product Start Carboxylic Acid in Anhydrous DCM DMF Add cat. DMF Start->DMF 1.0 eq Oxalyl Add Oxalyl Chloride (1.2 eq) at 0 °C DMF->Oxalyl Stir Stir at RT (1-3 h) Oxalyl->Stir Product Acid Chloride (Use Immediately) Stir->Product

Caption: Workflow for converting a carboxylic acid to an acid chloride.

Q3: My substrates are sensitive to acid and heat. How can I form an amide bond under mild conditions?

A: For sensitive molecules, particularly in peptide synthesis and drug development, carbodiimide coupling agents are the industry standard. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) facilitate amide bond formation at room temperature under neutral conditions.[12]

The Principle: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][13] This intermediate effectively has a large, excellent leaving group (a urea derivative). An amine can then attack the activated carbonyl, forming the amide bond and releasing the urea byproduct.[2][4]

When to Use This Method:

  • Peptide synthesis.

  • Bioconjugation and labeling of proteins.[14]

  • Coupling of complex and sensitive molecules.

Common Problems & Troubleshooting:

  • Problem: Low yield, especially in aqueous solutions.

    • Cause: The O-acylisourea intermediate is unstable and can be hydrolyzed by water, regenerating the carboxylic acid.[7]

    • Solution: Add an auxiliary nucleophile like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[13][15] These additives react with the O-acylisourea to form a more stable "active ester" (e.g., NHS-ester), which is less susceptible to hydrolysis but still highly reactive towards amines.[16][17]

  • Problem: Racemization of chiral centers (especially α-amino acids).

    • Cause: The highly reactive intermediate can promote the formation of an oxazolone, which leads to a loss of stereochemical integrity.[18]

    • Solution: Additives like HOBt or its more advanced analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), are excellent at suppressing racemization.[15][17]

  • Problem: Difficulty removing the dicyclohexylurea (DCU) byproduct.

    • Cause: When using DCC, the DCU byproduct is a solid that is often difficult to filter completely.

    • Solution: Use EDC. Its urea byproduct is water-soluble and can be easily removed with an aqueous work-up.[14] Or, use Diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble in organic solvents.[19]

Table: Common Carbodiimide Coupling Reagents and Additives

Reagent/AdditiveAcronymKey FeatureByproduct Solubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACWater-soluble reagentWater-soluble
DicyclohexylcarbodiimideDCCOrganic-soluble reagentInsoluble solid
DiisopropylcarbodiimideDICOrganic-soluble reagentOrganic-soluble
N-HydroxysuccinimideNHSForms stable active esters, reduces hydrolysisSoluble
1-HydroxybenzotriazoleHOBtSuppresses racemization, accelerates couplingSoluble
1-Hydroxy-7-azabenzotriazoleHOAtSuperior racemization suppression, faster ratesSoluble
  • Preparation: Dissolve the carboxylic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in an appropriate solvent (e.g., DMF, DCM).

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 15-60 minutes. This step forms the NHS active ester.

  • Coupling: Add the amine (1.0-1.2 eq) to the mixture. If the amine is supplied as a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

  • Reaction: Stir at room temperature for 2-12 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS or TLC. Upon completion, perform a standard aqueous work-up. Dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with dilute acid (e.g., 5% HCl), saturated aqueous NaHCO₃, and brine to remove the water-soluble byproducts and unreacted starting materials. Dry the organic layer and concentrate to obtain the product.[12]

Q4: My coupling reaction is still very slow, even with EDC/HOBt, likely due to steric hindrance. What are the most powerful coupling reagents available?

A: For exceptionally difficult couplings, such as those involving sterically hindered amino acids (e.g., Aib) or N-methylated amino acids, modern onium salt-based coupling reagents are the solution. These include aminium/uronium salts (HATU, HBTU) and phosphonium salts (PyBOP).[17][18]

The Principle: These reagents function similarly to the EDC/additive system, but in a more efficient, pre-packaged manner. For example, HATU contains both the activating uronium core and the highly effective HOAt moiety in the same molecule.[1] In the presence of a base, they react instantly with the carboxylic acid to form a highly reactive OAt- or OBt-active ester, which then rapidly couples with the amine.[20]

Why is HATU so effective? HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates an OAt-ester. The nitrogen atom at the 7-position in the HOAt ring acts as an electron-withdrawing group and also provides anchimeric assistance (neighboring group participation) during the aminolysis step, significantly accelerating the coupling reaction compared to HOBt-based reagents like HBTU.[1][20]

When to Use This Method:

  • Coupling of sterically hindered or electron-deficient substrates.

  • Solid-phase peptide synthesis (SPPS), where speed and efficiency are paramount.

  • Macrolactamization (intramolecular cyclization).

Common Problems & Troubleshooting:

  • Problem: Guanidinylation of the primary amine.

    • Cause: The aminium core of reagents like HATU and HBTU can sometimes react with the target amine, forming a guanidinium byproduct.

    • Solution: Use a phosphonium-based reagent like PyAOP or PyBOP, which lack this reactive aminium structure.[18] Alternatively, use pre-activation: mix the carboxylic acid, HATU, and base for a few minutes to form the active ester before adding the amine.

  • Problem: Reaction failure.

    • Cause: Onium salt reagents require a non-nucleophilic base (typically DIPEA or N-methylmorpholine) to neutralize the carboxylic acid and facilitate the reaction. Forgetting the base is a common error.

    • Solution: Always add 2-3 equivalents of a suitable base.

Diagram: Mechanism of HATU Activation

G RCOOH R-COOH Intermediate OAt-Active Ester (Highly Reactive) RCOOH->Intermediate Fast Activation HATU HATU HATU->Intermediate Fast Activation Base Base (DIPEA) Base->Intermediate Fast Activation Product Amide Product R-CO-NH-R' Intermediate->Product Rapid Coupling Amine R'-NH₂ Amine->Product Rapid Coupling Byproducts HOAt + Tetramethylurea Product->Byproducts

Caption: Simplified activation and coupling pathway using HATU.

Q5: Is there a cost-effective alternative to onium salts for activating carboxylic acids?

A: Yes, the mixed anhydride method , particularly using alkyl chloroformates, is a classic, powerful, and cost-effective strategy.

The Principle: A carboxylic acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine, NMM).[3] This reaction forms a mixed carboxylic-carbonic anhydride. This anhydride is highly activated; the carbonic portion is an excellent leaving group (it decomposes to CO₂ and an alcohol), making the original carbonyl carbon very susceptible to nucleophilic attack.[21][22]

When to Use This Method:

  • Large-scale synthesis where cost is a factor.

  • As a robust alternative to carbodiimide or onium salt methods.

  • Solution-phase peptide synthesis.[6]

Common Problems & Troubleshooting:

  • Problem: Formation of the "wrong" amide or urethane byproduct.

    • Cause: The mixed anhydride has two electrophilic carbonyl centers. The nucleophilic amine can attack either one. Attack at the carbonic carbonyl leads to a urethane byproduct.

    • Solution: This is controlled by temperature and sterics. Running the reaction at low temperatures (e.g., -15 °C) and using a sterically hindered chloroformate like isobutyl chloroformate directs the nucleophile to attack the less hindered and desired carboxylic carbonyl.[3]

  • Problem: Disproportionation.

    • Cause: The mixed anhydride can rearrange to form two molecules of a symmetrical anhydride.

    • Solution: Perform the activation at low temperature and use the mixed anhydride immediately without isolation.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or DCM. Add N-methylmorpholine (NMM) (1.0 eq).

  • Activation: Cool the solution to -15 °C (e.g., in a dry ice/acetonitrile bath). Slowly add isobutyl chloroformate (1.0 eq) and stir for 5-15 minutes.

  • Coupling: In a separate flask, prepare a solution of the amine (1.0 eq) and NMM (1.0 eq, if the amine is an HCl salt) in the same solvent. Add this amine solution to the cold mixed anhydride solution.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring & Work-up: Monitor by LC-MS or TLC. Upon completion, filter off any amine salts, and perform a standard aqueous work-up as described for the EDC/NHS coupling.

References

Stability testing of 2-(Oxan-4-yloxy)acetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-(Oxan-4-yloxy)acetic acid

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of assessing the chemical stability of this molecule under various pH conditions. This compound possesses two key functional groups that dictate its physicochemical behavior: a carboxylic acid and an ether linkage to an oxane (tetrahydropyran) ring. Understanding its stability as a function of pH is not merely a regulatory requirement but a fundamental necessity for developing robust formulations, predicting shelf-life, and ensuring product quality and safety.

This guide provides foundational knowledge through frequently asked questions, detailed experimental protocols for forced degradation studies, and a troubleshooting section to address common challenges. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the key structural features of this compound that influence its stability?

A: The molecule's stability is primarily influenced by two features:

  • Ether Linkage: The C-O-C bond connecting the oxane ring and the acetic acid moiety is a potential site for hydrolysis, particularly under strong acidic conditions. While ethers are generally more stable than esters, this bond represents the most probable site of cleavage.

  • Carboxylic Acid Group: This group's ionization state is pH-dependent. At low pH (below its pKa), it is protonated and neutral (R-COOH). At high pH (above its pKa), it is deprotonated and anionic (R-COO⁻). This change in ionization can influence the molecule's solubility, susceptibility to degradation, and interaction with other excipients.

Q2: Why is it critical to study the stability of this molecule across a range of pH values?

A: A comprehensive pH stability study is essential for several reasons:

  • Formulation Development: It helps identify the pH of maximum stability, which is crucial for developing a stable liquid formulation (e.g., oral solution, injectable).[6]

  • Degradation Pathway Identification: It elucidates the degradation mechanisms (e.g., acid-catalyzed hydrolysis) and helps identify potential degradation products.[6]

  • Analytical Method Validation: As mandated by ICH guidelines, a validated stability-indicating analytical method must be able to separate the intact drug from its potential degradants. Forced degradation studies across the pH spectrum are used to generate these degradants and prove the method's specificity.[7]

  • Regulatory Compliance: Regulatory agencies require robust stability data to ensure the drug product's quality, safety, and efficacy throughout its proposed shelf life.[4]

Q3: What is a "forced degradation" or "stress testing" study in this context?

A: Forced degradation involves intentionally exposing the drug substance to chemical and physical conditions more severe than accelerated stability testing.[8] For pH stability, this means using a range of acidic and basic solutions, often with heat, to accelerate degradation. The goal is not to completely destroy the molecule but to achieve a target degradation level (typically 5-20%) to produce a sufficient quantity of degradants for analytical purposes.[9] This process is a core component of the ICH Q1A guidelines.[2][3]

Q4: What is a pH-rate profile and what can it tell me?

A: A pH-rate profile is a graph that plots the logarithm of the observed degradation rate constant (k) against pH. This profile is a powerful diagnostic tool that provides critical insights into the degradation mechanism.[10][11] It can reveal:

  • The pH at which the molecule is most stable (the nadir of the curve).

  • Regions where degradation is catalyzed by H⁺ ions (specific acid catalysis, downward slope at low pH).

  • Regions where degradation is catalyzed by OH⁻ ions (specific base catalysis, upward slope at high pH).

  • Regions where degradation is pH-independent (a plateau, often in the mid-pH range).

Section 2: Experimental Design and Protocols

A successful pH stability study requires careful planning and execution. The following workflow and protocols provide a robust framework.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis cluster_report 4. Interpretation prep_stock Prepare Drug Stock Solution incubation Incubate Samples (Drug in Buffer) at Defined Temp (e.g., 60°C) prep_stock->incubation prep_buffer Prepare pH Buffers (e.g., pH 2, 4, 7, 9, 12) prep_buffer->incubation sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction (Neutralize & Dilute) sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data_proc Process Data (Peak Integration) hplc->data_proc calc Calculate % Degradation & Rate Constants (k) data_proc->calc profile Construct pH-Rate Profile calc->profile

Caption: General workflow for a pH stability study.

Protocol 2.1: Preparation of Buffer Solutions

For reliable results, use buffers with sufficient capacity that do not interfere with the analytical method. Prepare fresh solutions using high-purity water and reagents.

Target pHBuffer SystemPreparation (for 1 L)
2.0 0.1 M HClDilute 8.3 mL of concentrated HCl to 1 L with water.
4.5 Acetate BufferDissolve 5.44 g of Sodium Acetate Trihydrate in 950 mL water, adjust pH to 4.5 with Acetic Acid, and q.s. to 1 L.
7.0 Phosphate BufferDissolve 6.8 g of KH₂PO₄ in 950 mL water, adjust pH to 7.0 with 1 M KOH, and q.s. to 1 L.
9.0 Borate BufferDissolve 3.81 g of Sodium Borate Decahydrate in 950 mL water, adjust pH to 9.0 with 1 M HCl, and q.s. to 1 L.
12.0 0.01 M NaOHDissolve 0.4 g of NaOH in 1 L of water.
Protocol 2.2: Forced Hydrolysis Experimental Setup
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a 50:50 mix of acetonitrile:water) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Initiate Stressing: For each pH condition, pipette a known volume of the stock solution into a larger volume of the pre-heated buffer (e.g., 100 µL stock into 9.9 mL buffer) to achieve the target final concentration (e.g., 100 µg/mL). This moment is time zero (T=0).

  • Incubation: Place the sealed vials in a calibrated oven or water bath set to a specific temperature (e.g., 60 °C).

  • Sampling: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately stop the degradation reaction by diluting the aliquot in the HPLC mobile phase and, if necessary, neutralizing it. For example, an aliquot from an acidic solution can be quenched in a basic or neutral buffer, and vice versa. Store samples at 2-8 °C until analysis.

Protocol 2.3: Recommended HPLC-UV Analytical Method (Starting Point)

A stability-indicating method is crucial. The following provides a good starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for separating the parent molecule from potentially more polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the carboxylic acid, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 20 minA broad gradient helps to elute both the parent compound and any unknown degradation products that may have different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 210 nmCarboxylic acids and ether-containing compounds often lack a strong chromophore, so detection at low UV is a good starting point.
Injection Volume 10 µLA typical volume; can be adjusted based on concentration and sensitivity.

Section 3: Troubleshooting Guide

Q: My compound has low solubility in the acidic or basic solutions. What should I do?

A: This is a common issue, especially at low pH where the carboxylic acid is protonated and less soluble.

  • Solution 1 (Preferred): Work at a lower concentration that is within the solubility limit across the entire pH range.

  • Solution 2 (Use with Caution): Introduce a small amount of an organic co-solvent (e.g., acetonitrile, methanol) into your buffer system.[8] Start with ≤5% and use it consistently across all samples, including your T=0 standard. Be aware that co-solvents can alter degradation kinetics.

Q: I don't observe any significant degradation (<5%) even at 60 °C for 24 hours. How can I accelerate it?

A: If the molecule is highly stable, you need to increase the stress level.

  • Increase Stressor Concentration: For acid/base hydrolysis, move from 0.1 M to 1 M HCl or NaOH.[9]

  • Increase Temperature: Increase the temperature incrementally (e.g., to 70 °C or 80 °C). Monitor carefully, as degradation pathways can change at very high temperatures.

  • Extend Study Duration: If practical, extend the study beyond 24 hours.

Q: Degradation is too rapid, and the parent compound is gone by my first time point. How can I slow it down?

A: The stress conditions are too harsh.

  • Decrease Temperature: Lower the incubation temperature significantly (e.g., to 40 °C or even room temperature).

  • Decrease Stressor Concentration: Use more dilute acid/base (e.g., 0.01 M HCl/NaOH).

  • Take Earlier Time Points: Sample at much shorter intervals after initiation (e.g., 0, 5, 15, 30, 60 minutes).

Q: My HPLC chromatogram shows poor peak shape or poor separation between the parent and a degradant.

A: This indicates the analytical method is not yet stability-indicating and requires further development.

  • Adjust Gradient: Make the gradient shallower around the elution time of the co-eluting peaks to improve resolution.

  • Change Mobile Phase pH: Adjusting the pH of Mobile Phase A can alter the ionization and retention of the parent and degradants, improving separation.

  • Try a Different Column: If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column.

Section 4: Data Interpretation and Visualization

Once the analytical data is collected, the next step is to determine the degradation kinetics and visualize the potential degradation pathway.

Putative Degradation Pathway

The most likely degradation pathway under hydrolytic stress is the cleavage of the ether bond.

G cluster_products parent This compound p1 Tetrahydropyran-4-ol parent->p1 H⁺ or OH⁻ (Hydrolysis) p2 Glycolic Acid (Hydroxyacetic acid) parent->p2 H⁺ or OH⁻ (Hydrolysis)

Caption: Putative hydrolytic degradation pathway.

Data Analysis and pH-Rate Profile Construction
  • Calculate % Remaining: For each time point at each pH, calculate the percentage of this compound remaining relative to the T=0 sample.

    • % Remaining = (Peak Area at Time t / Peak Area at Time 0) * 100

  • Determine Rate Constant (k): Assuming pseudo-first-order kinetics (which is common in forced degradation), plot the natural logarithm of the concentration (or % remaining) versus time (in seconds). The slope of the resulting line is the negative of the observed rate constant (-k_obs).

  • Construct the Profile: Create a graph by plotting log(k_obs) on the y-axis against the pH value on the x-axis. This visual representation is the pH-rate profile and will clearly show the pH region of optimal stability.

Example Data Summary Table
pHTime (hr)% Parent Remaining% Degradant 1Mass Balance (%)k_obs (s⁻¹)
2.00100.00.0100.0
685.214.199.3
1271.527.599.0Calculate from slope
2450.148.999.0
7.00100.00.0100.0
699.899.8
1299.599.5Calculate from slope
2499.199.1

References

Analytical methods for detecting impurities in 2-(Oxan-4-yloxy)acetic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(Oxan-4-yloxy)acetic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance and practical troubleshooting for the detection and quantification of impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of drug products, a principle rigorously outlined by global regulatory bodies.[1][2] This guide synthesizes established analytical principles with field-proven insights to help you navigate common challenges in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - The Regulatory & Chemical Foundation

This section addresses foundational questions regarding the regulatory landscape and the nature of impurities you might encounter.

Q1: Why is controlling impurities in an API like this compound so critical?

A1: Impurities in an API can negatively impact the quality, safety, and efficacy of the final pharmaceutical product.[1][3] They offer no therapeutic benefit and can potentially pose health risks.[1] The International Council for Harmonisation (ICH) has established guidelines, such as ICH Q3A, that mandate the control and qualification of impurities in new drug substances to ensure patient safety.[2][4][5]

Q2: What are the key ICH Q3A thresholds I need to know for impurity analysis?

A2: The ICH Q3A guideline sets three critical thresholds for action, which are based on the maximum daily dose of the drug.[2][3]

ThresholdDescriptionGeneral Limit (for max. daily dose ≤ 2g/day)
Reporting Threshold The level at which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level at which the structure of an impurity must be determined.≥ 0.10%
Qualification Threshold The level at which toxicological data is required to justify the impurity's safety.≥ 0.15%

Note: These thresholds are general; specific limits can vary based on the maximum daily dose exceeding 2g/day. Always refer to the current ICH Q3A(R2) guideline for definitive values.[5]

Q3: What types of organic impurities could be present in this compound samples?

A3: Organic impurities can arise from various stages of the manufacturing process and storage.[1][3] For this compound, a logical analysis of its structure suggests the following potential impurities:

  • Starting Materials: Unreacted tetrahydropyran-4-ol or a haloacetic acid derivative (e.g., sodium 2-chloroacetate).

  • Intermediates: Any compounds formed and subsequently consumed during the synthesis.

  • By-products: Resulting from side reactions, such as the formation of a di-ether or elimination products.

  • Degradation Products: Formed during manufacturing or storage, potentially from hydrolysis of the ether linkage under extreme pH or temperature conditions.

  • Reagents, Ligands, and Catalysts: Any chemical aids used in the synthesis that are not completely removed.[1]

Part 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique

Reverse-phase HPLC (RP-HPLC) is the predominant technique for quantifying non-volatile organic impurities in APIs like this compound due to its high resolution, sensitivity, and applicability to polar, non-volatile compounds.[6][7]

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated to demonstrate its suitability for its intended purpose.[8][9]

  • Chromatographic System: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 40 60
    30.0 10 90
    35.0 10 90
    35.1 95 5

    | 40.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).[10][11]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

HPLC Troubleshooting Guide

HPLC_Troubleshooting_Workflow

Figure 1. A logical workflow for troubleshooting common HPLC issues.

Q: My main API peak is tailing. What is the cause and how do I fix it? A: Peak tailing for an acidic compound like this compound is often caused by secondary interactions between the analyte's carboxyl group and active sites (free silanols) on the silica-based C18 column.

  • Causality: At mid-range pH, a small fraction of the silanol groups on the column packing are ionized and can interact strongly with the analyte, causing a portion of the analyte molecules to lag behind the main band.

  • Solution: Lower the pH of the mobile phase (e.g., using 0.1% formic or acetic acid). This suppresses the ionization of both the analyte and the column's silanol groups, minimizing secondary interactions and resulting in a more symmetrical peak.

Q: I'm seeing a noisy or drifting baseline. What should I check first? A: A noisy or drifting baseline is commonly due to issues with the mobile phase or the detector.

  • Causality: Dissolved gases in the mobile phase can outgas in the system, creating bubbles that cause pressure fluctuations and baseline noise. Contamination in solvents or additives can also lead to a drifting baseline, especially during a gradient run. An aging detector lamp will produce less energy, leading to lower signal-to-noise.

  • Solution:

    • Degas Mobile Phase: Ensure your mobile phases are adequately degassed using an inline degasser, sonication, or helium sparging.

    • Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-quality additives.

    • Check Detector Lamp: Check the lamp energy and usage hours. Replace if it is near the end of its lifetime.

Q: The resolution between my API and a key impurity is less than 1.5. How can I improve it? A: Poor resolution indicates that the chromatographic conditions are not optimal for separating the two compounds.

  • Causality: The selectivity of the method is insufficient. This could be due to an inappropriate mobile phase composition, gradient slope, or column chemistry.

  • Solution:

    • Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time). This gives the compounds more time to interact with the stationary phase, often improving separation.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.

    • Change Column: If mobile phase optimization fails, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Part 3: Gas Chromatography (GC) & Mass Spectrometry (MS)

While HPLC is primary for non-volatile impurities, GC is essential for volatile compounds like residual solvents. Mass spectrometry is the definitive tool for structural identification.

GC for Residual Solvents

Q: Why do I need a separate GC method? A: ICH Q3C provides strict limits for residual solvents based on their toxicity.[2] These solvents are volatile and are best analyzed by GC, typically with a headspace autosampler, which is highly sensitive and avoids injecting the non-volatile API onto the GC column.[7][12]

Experimental Protocol: Headspace GC for Residual Solvents
  • System: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

  • Temperatures:

    • Inlet: 250 °C (Split mode, 20:1).

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector (FID): 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.

LC-MS for Impurity Identification

Q: An unknown impurity peak is present at 0.12% in my HPLC-UV analysis. How do I identify it? A: For structural elucidation, coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful technique.[6][13] It provides the molecular weight and fragmentation data needed to identify the compound.

Impurity_ID_Workflow

Figure 2. Standard workflow for the structural identification of an unknown impurity.

Workflow Steps:

  • LC-MS Analysis: Analyze the sample using an HPLC system connected to a mass spectrometer. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred.[14]

  • Determine Molecular Weight: Obtain the accurate mass of the impurity's molecular ion. This allows you to calculate a highly specific elemental composition (molecular formula).

  • Perform MS/MS: Isolate the molecular ion of the impurity and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure.

  • Propose Structure: Based on the molecular formula, fragmentation pattern, and knowledge of the synthetic process, propose a likely structure for the impurity.

  • Confirmation: The proposed structure must be unequivocally confirmed, typically by synthesizing the compound and demonstrating that its chromatographic retention time and mass spectrum match those of the impurity in the sample.

Part 4: Analytical Method Validation Summary

Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines to ensure it is reliable and fit for purpose.[8]

ParameterPurposeCommon Acceptance Criteria for an Impurity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products).Peak purity of API and impurity peaks is demonstrated (e.g., via DAD or MS). Resolution between adjacent peaks is >1.5.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Must be at or below the Reporting Threshold (e.g., ≤ 0.05%).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value.Recovery of 80.0% to 120.0% for impurities by spiking the API at various levels (e.g., LOQ, 100%, 120% of spec limit).
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 10% at the limit of quantitation; often ≤ 5% at higher concentrations.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.No significant change in results when parameters like mobile phase pH (±0.2), column temperature (±5 °C), or flow rate (±10%) are varied.

References

Technical Support Center: Scale-Up Synthesis of 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges in the scale-up synthesis of 2-(Oxan-4-yloxy)acetic acid. Drawing from established chemical principles and field-proven insights, this document is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered during laboratory and pilot-plant production.

Core Synthesis Pathway: The Williamson Ether Synthesis

The industrial and laboratory synthesis of this compound predominantly relies on the Williamson ether synthesis.[1][2] This robust and versatile method involves the reaction of a deprotonated alcohol with an organohalide. In this specific case, the alkoxide is generated from tetrahydropyran-4-ol (oxan-4-ol), which then acts as a nucleophile to displace a halide from a haloacetic acid salt, typically sodium chloroacetate, via an SN2 mechanism.[1][3][4]

Williamson_Synthesis cluster_main Main Sₙ2 Pathway cluster_side Potential Side Reaction THP_OH Tetrahydropyran-4-ol Alkoxide Tetrahydropyran-4-oxide (Alkoxide Intermediate) THP_OH->Alkoxide + Base Base Base (e.g., NaOH) Product 2-(Oxan-4-yloxy)acetate (Sodium Salt) Alkoxide->Product + Sodium Chloroacetate (Sₙ2 Reaction) NaCA Sodium Chloroacetate (Alkylating Agent) Glycolic_Acid Sodium Glycolate (Hydrolysis Byproduct) NaCA->Glycolic_Acid + H₂O (Hydrolysis) (esp. at high temp) Final_Product This compound Product->Final_Product + Acid Workup NaCl NaCl Acid Acid Workup (HCl) H2O H₂O

Caption: General reaction scheme for this compound synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and scale-up process.

Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

Low yield is a frequent challenge during scale-up. The root cause often lies in one of four areas: incomplete deprotonation, competing side reactions, poor reactant mixing, or suboptimal work-up.

Possible Cause 1: Incomplete Deprotonation of Tetrahydropyran-4-ol The Williamson synthesis requires the formation of an alkoxide to act as the nucleophile.[1] If the alcohol is not fully deprotonated, the concentration of the active nucleophile is reduced, leading to a sluggish or incomplete reaction.

  • Recommended Action:

    • Base Stoichiometry: Ensure at least one full equivalent of a strong base (e.g., NaOH, KOH) is used relative to the alcohol. In aqueous systems, using a slight excess (1.1-1.2 eq) can help drive the equilibrium.

    • Anhydrous Conditions: For higher reactivity, consider using a stronger base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF.[5][6] This ensures near-quantitative conversion to the alkoxide. However, NaH is more expensive and requires more stringent handling procedures.

Possible Cause 2: Competing Side Reactions The primary side reaction of concern is the hydrolysis of the alkylating agent, sodium chloroacetate, to form sodium glycolate, especially in aqueous media at elevated temperatures.[7] While elimination reactions are a common issue in Williamson syntheses, they are less likely here because chloroacetate is a primary halide.[1][4]

  • Recommended Action:

    • Temperature Control: Maintain the reaction temperature below 80-90°C when using aqueous solvents. Monitor for the formation of glycolic acid via in-process controls (IPCs) like HPLC.

    • Controlled Addition: Add the sodium chloroacetate solution portion-wise or via an addition funnel over a period of 10-30 minutes to maintain control over the reaction exotherm.[3]

Possible Cause 3: Poor Reactant Mixing (Phase-Transfer Issues) On a larger scale, if the reaction is run in a two-phase system (e.g., an organic solvent for the alcohol and an aqueous phase for the base and chloroacetate), the reaction rate can be limited by the transfer of reactants between phases.

  • Recommended Action:

    • Vigorous Agitation: Ensure the mechanical stirrer is providing sufficient agitation to create a large interfacial area between the phases.

    • Implement Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat® 336), is highly effective.[8] The catalyst transports the chloroacetate anion from the aqueous phase into the organic phase, where it can react with the alkoxide, dramatically increasing the reaction rate and yield.[9][10]

Q2: My final product is difficult to purify and contains persistent impurities. How can I identify and eliminate them?

Impurity profiling is critical. The most common impurities are unreacted starting materials and side-products from hydrolysis.

Common Impurity Likely Cause Identification Method Recommended Action
Tetrahydropyran-4-olInsufficient alkylating agent; incomplete reaction.GC, HPLCUse a slight excess (1.05-1.1 eq) of sodium chloroacetate. Increase reaction time or temperature moderately.
Chloroacetic AcidIncomplete reaction; hydrolysis of sodium chloroacetate during acidic workup.HPLC, Ion ChromatographyOptimize reaction completion. During work-up, ensure the product is fully extracted into an organic solvent after acidification.
Glycolic AcidHydrolysis of sodium chloroacetate during the reaction.[7]HPLCControl reaction temperature strictly. Glycolic acid is highly water-soluble and can often be removed by washing the organic layer with water or brine.

Purification Workflow: A robust acid-base extraction is the most effective method for purification.

Purification_Workflow start End of Reaction Mixture (Product Salt, NaCl, Impurities) dilute Dilute with Water & Organic Solvent (e.g., EtOAc) start->dilute wash_base Wash Organic Layer with Aqueous Base (e.g., NaHCO₃) dilute->wash_base separate1 Separate Layers wash_base->separate1 aq_phase1 aq_phase1 separate1->aq_phase1 Aqueous org_phase1 org_phase1 separate1->org_phase1 Organic acidify Acidify Aqueous Layer 1 with conc. HCl to pH ~1-2 aq_phase1->acidify extract_product Extract with Fresh Organic Solvent (e.g., EtOAc) acidify->extract_product separate2 Separate Layers extract_product->separate2 aq_phase2 aq_phase2 separate2->aq_phase2 Aqueous org_phase2 org_phase2 separate2->org_phase2 Organic dry_evap Dry (Na₂SO₄), Filter, & Evaporate Solvent org_phase2->dry_evap final_product Crystallize or Use as is dry_evap->final_product

Caption: Recommended work-up and purification workflow for isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective and scalable solvent and base combination?

The choice depends on scale, cost, and safety requirements.

System Base Solvent Pros Cons Scale-Up Recommendation
Aqueous NaOH, KOHWaterInexpensive, non-flammable, easy to handle.[3]Potential for hydrolysis side reaction; lower reaction rates.Excellent for initial scale-up due to low cost and safety. Yields can be optimized by careful temperature control.
Aprotic Polar NaH, K₂CO₃DMSO, DMFHigh yields, faster reaction rates, minimal hydrolysis.[6]Solvents are expensive, have high boiling points (difficult to remove), and may have toxicity concerns. NaH requires specialized handling.Recommended for high-value applications where yield is paramount. K₂CO₃ in DMF is a safer alternative to NaH.[11]
Phase-Transfer NaOH, KOHToluene/WaterHigh yields, uses inexpensive base/solvents, good temperature control, avoids hazardous solvents.[8][9]Requires a catalyst (added cost), requires vigorous mixing.Often the best choice for industrial scale-up. It combines the cost-effectiveness of an aqueous system with the high efficiency of an aprotic system.
Q2: What are the critical safety precautions for this process?
  • Sodium Chloroacetate (CAS 3926-62-3): This compound is toxic and an irritant.[12] Always handle it in a well-ventilated area (fume hood) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases (NaOH, KOH, NaH): These are highly corrosive. Sodium hydride is also flammable and reacts violently with water.[13] Handle with extreme care, avoiding contact with skin and eyes. Ensure proper quenching procedures are in place for any residual NaH.

  • Acidification: The acidification of the reaction mixture with concentrated acid (e.g., HCl) is highly exothermic. Perform this step slowly and in an ice bath to control the temperature.[3]

Q3: Can you provide a baseline experimental protocol?

This protocol is a representative lab-scale procedure using an aqueous system. It should be optimized for specific equipment and scale.

Protocol: Synthesis of this compound

  • Deprotonation: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add tetrahydropyran-4-ol (1.0 eq). Dissolve it in a 4M aqueous solution of sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Prepare a solution of sodium chloroacetate (1.1 eq) in water. Add this solution dropwise to the reaction flask over 15 minutes, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.

  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.

  • Work-up:

    • Transfer the mixture to a separatory funnel. The aqueous layer contains the sodium salt of the product.

    • Separate and discard the organic layer (which contains neutral impurities).

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 with concentrated HCl.[3]

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization if necessary.

References

Overcoming poor atom economy in 2-(Oxan-4-yloxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center for the synthesis of 2-(Oxan-4-yloxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to not only successfully synthesize this valuable building block but to do so in a manner that is efficient, sustainable, and economically viable. The traditional Williamson ether synthesis, while a cornerstone of organic chemistry, presents significant challenges in terms of atom economy—a critical metric in modern, green chemistry.[1]

This document moves beyond rudimentary protocols. Here, we dissect the common pitfalls of the classical approach and provide robust, field-tested troubleshooting guides. Furthermore, we present detailed, alternative protocols that leverage modern synthetic strategies like Phase-Transfer Catalysis (PTC) to dramatically improve atom economy and overall process efficiency. Our goal is to empower you with the expertise to not only solve common synthetic hurdles but to elevate your chemistry to be greener and more effective.

Frequently Asked Questions (FAQs)

Q1: What is atom economy, and why is it a major issue in the traditional synthesis of this compound?

A1: Atom economy is a foundational principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product.[1] The conventional synthesis of this compound is a classic Williamson ether synthesis.[2] In this reaction, the alkoxide of tetrahydropyran-4-ol is reacted with a haloacetic acid, typically sodium chloroacetate.

The core problem lies in the stoichiometry. For every mole of the desired ether-acid product formed, an equimolar amount of a salt byproduct (e.g., sodium chloride) is generated. This salt byproduct represents "wasted" atoms that do not end up in the final product, leading to an inherently poor atom economy. In large-scale production, this translates to significant waste streams, driving up disposal costs and environmental impact.

Q2: My Williamson synthesis of this compound is giving a low yield. What are the most likely causes?

A2: Low yields in this specific Williamson synthesis often stem from a few key issues:

  • Incomplete Deprotonation: Tetrahydropyran-4-ol, a secondary alcohol, requires a sufficiently strong base to fully form the corresponding alkoxide. Incomplete deprotonation means unreacted starting material will remain.

  • Competing Elimination Reaction: The haloacetate can undergo elimination, especially if the reaction is run at elevated temperatures. This is a common side reaction when using secondary alcohols.[2]

  • Hydrolysis of the Haloacetate: If there is residual water in the reaction mixture, the haloacetate can hydrolyze, reducing the amount of alkylating agent available for the desired reaction.

  • Poor Solubility: The reactants, particularly the sodium alkoxide and sodium chloroacetate, may have poor solubility in common organic solvents, leading to a slow and inefficient reaction.

Q3: Are there greener alternatives to the Williamson ether synthesis for preparing this compound?

A3: Absolutely. Modern synthetic chemistry offers several strategies that significantly improve upon the atom economy and overall sustainability of this synthesis. The most prominent and readily implemented alternative is Phase-Transfer Catalysis (PTC) . This method avoids the need to pre-form and isolate the alkoxide and can be run under milder conditions with inorganic bases like potassium carbonate, which are easier to handle and less hazardous than reagents like sodium hydride.[3] Another promising, though less commonly documented for this specific transformation, is the use of dimethyl carbonate (DMC) as a "green" alkylating agent, which avoids the use of halogenated compounds altogether and produces only methanol and CO2 as byproducts.[4][5] Microwave-assisted synthesis can also be employed to dramatically reduce reaction times and potentially improve yields.

Troubleshooting Guide & Optimized Protocols

Issue 1: Poor Atom Economy and High Waste in Traditional Synthesis

The fundamental limitation of the Williamson ether synthesis is the generation of a salt byproduct. This not only results in poor atom economy but also necessitates downstream purification steps to remove the salt, adding to process time and solvent usage.

To quantify the improvement, let's analyze the atom economy of the different synthetic routes.

  • Traditional Williamson Synthesis: Tetrahydropyran-4-ol + Sodium Chloroacetate → this compound + Sodium Chloride

  • Greener PTC Approach (using an ester, followed by hydrolysis): Tetrahydropyran-4-ol + Ethyl Bromoacetate → Ethyl 2-(Oxan-4-yloxy)acetate + HBr (neutralized by base) Followed by hydrolysis to the acid.

Even without a full lifecycle analysis, the reduction in inorganic salt waste in the PTC method is a significant step towards a greener process.

Metric Traditional Williamson Synthesis Phase-Transfer Catalysis (PTC) Approach
Primary Reactants Tetrahydropyran-4-ol, Sodium ChloroacetateTetrahydropyran-4-ol, Ethyl Bromoacetate, Base (e.g., K2CO3)
Key Byproduct Sodium Chloride (waste)Neutralized Halide Salt (waste, but PTC is catalytic)
Atom Economy ~58% (Theoretical)Higher, as the catalyst is used in sub-stoichiometric amounts.
Process Considerations Requires strong, hazardous bases (e.g., NaH). Often requires anhydrous conditions.Uses milder bases (e.g., K2CO3). Less sensitive to trace water.
Optimized Protocol 1: Traditional Williamson Ether Synthesis (Representative Protocol)

This protocol is adapted from a similar synthesis of α-alkoxy acetic acids and represents a standard laboratory procedure for this transformation.[6]

Workflow Diagram:

G cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Isolation NaH Suspend NaH in anhydrous DMSO Alcohol Add Tetrahydropyran-4-ol solution NaH->Alcohol Stir Stir to form alkoxide Alcohol->Stir Add_Haloacetate Add Sodium Chloroacetate solution in DMSO Stir->Add_Haloacetate React Stir at room temperature Add_Haloacetate->React Quench Dilute with water React->Quench Wash Wash with non-polar solvent (e.g., hexane) Quench->Wash Acidify Acidify aqueous phase with HCl Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry organic phase and concentrate Extract->Dry caption Workflow for Traditional Williamson Ether Synthesis. G cluster_phases Two-Phase System cluster_catalyst Phase-Transfer Catalyst (Q+X-) Organic Phase Organic Phase Product Product Organic Phase->Product + Ethyl Bromoacetate Aqueous Phase Aqueous Phase Q_plus Q+ X_minus X- Tetrahydropyran-4-ol Tetrahydropyran-4-ol Alkoxide (RO-) Alkoxide (RO-) Tetrahydropyran-4-ol->Alkoxide (RO-) K2CO3 Ethyl Bromoacetate Ethyl Bromoacetate K2CO3 (solid) K2CO3 (solid) Ion Pair (Q+RO-) Ion Pair (Q+RO-) Alkoxide (RO-)->Ion Pair (Q+RO-) + Q+X- Ion Pair (Q+RO-)->Organic Phase soluble Product->Aqueous Phase Hydrolysis

References

Technical Support Center: Managing Thermal Decomposition of 2-(Oxan-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-06-001

Version: 1.0

Introduction

Welcome to the technical support guide for 2-(Oxan-4-yloxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. While this compound is a relatively stable compound under standard conditions, thermal decomposition can become a significant concern during specific chemical transformations, particularly those requiring elevated temperatures or highly reactive intermediates.

This guide provides a structured, question-and-answer approach to troubleshoot and mitigate potential thermal decomposition, ensuring higher reaction yields, improved purity profiles, and reliable experimental outcomes.

Section 1: Understanding the Stability Profile

Q1: What is the general thermal stability of this compound?

A1: this compound is a crystalline solid and possesses good thermal stability under typical storage and handling conditions (ambient temperature, protected from moisture). Decomposition is not generally observed during routine manipulations. However, like most organic molecules, it will decompose at elevated temperatures. The primary concern for decomposition arises not from the acid itself, but from the highly reactive intermediates formed during subsequent reactions, such as amide bond formation or esterification.

Q2: What is a decomposition reaction and why is it a concern here?

A2: A decomposition reaction is a chemical process where a single compound breaks down into two or more simpler substances.[1][2][3][4] This process requires an input of energy—often in the form of heat (thermal decomposition)—to break chemical bonds.[1][3] In the context of synthesis, decomposition is an undesired side reaction that consumes starting material or key intermediates, leading to reduced yields and the formation of complex impurities that can complicate purification.[3]

Section 2: Troubleshooting Common Reactions

Amide bond formation is one of the most common applications for this compound. Most challenges related to thermal stability are encountered during this critical step.

Q3: My amide coupling reaction using HATU is giving low yields and multiple spots on TLC. Could this be thermal decomposition?

A3: Yes, this is a classic scenario where thermal degradation of a reaction intermediate is a likely culprit. While the starting carboxylic acid is stable, the process of amide coupling involves the in situ formation of a highly reactive O-acyl(tetramethyl)isouronium salt (when using HATU), which then forms an OAt-active ester.[5][6] This activated ester is the species that reacts with the amine.

Causality:

  • Intermediate Instability: The OAt-active ester is susceptible to decomposition over time, a process that is significantly accelerated by heat.

  • Reaction Kinetics: If the desired reaction between the active ester and the amine is slow (due to sterically hindered substrates or electron-deficient amines), the competing decomposition pathway becomes more prominent.[7]

  • Side Reactions of Coupling Agents: The coupling reagent itself or its byproducts can sometimes lead to side reactions, especially at elevated temperatures. For example, HATU can sometimes mediate guanidinylation of free amino groups.[8]

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Primary Hypothesis cluster_2 Mitigation Strategy cluster_3 Outcome observe Low Yield & Impurities in Amide Coupling hypo Thermal Decomposition of Activated Intermediate observe->hypo Suspect temp Reduce Reaction Temperature (Run at 0 °C to RT) hypo->temp Action 1 time Monitor Reaction Closely (TLC/LC-MS) Avoid extended times hypo->time Action 2 reagent Screen Alternative Coupling Reagents hypo->reagent Action 3 success Improved Yield & Purity Profile temp->success fail No Improvement temp->fail time->success time->fail reagent->success reagent->fail check_sm Re-evaluate Starting Material Purity & Stoichiometry fail->check_sm

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Q4: What specific conditions should I try to minimize decomposition during amide coupling?

A4: A systematic approach is best. We recommend screening a small array of conditions to find the optimal balance between reaction rate and stability.

Recommended Screening Conditions for Amide Coupling

ParameterCondition A (Standard)Condition B (Low Temp)Condition C (Alt. Reagent)Rationale & Key Insights
Coupling Reagent HATU (1.1 eq)HATU (1.1 eq)EDC (1.2 eq), HOBt (1.2 eq)HATU is fast but can promote side reactions.[5][8] EDC/HOBt is a classic, milder alternative that may be less prone to thermal issues.
Base DIPEA (2.0 eq)DIPEA (2.0 eq)DIPEA (2.0 eq)Use of a non-nucleophilic base is critical. Ensure accurate stoichiometry.
Temperature Room Temperature (20-25 °C)0 °C to Room Temp 0 °C to Room TempThis is the most critical parameter. Lowering the temperature significantly reduces the rate of decomposition of the activated ester.
Solvent DMFDMFDCM or DMFDMF is standard, but for some substrates, DCM can be effective and is easier to remove.
Addition Order Acid, HATU, Base (pre-activate for 5-10 min), then add Amine.Acid, HATU, Base (pre-activate for 5-10 min at 0 °C), then add Amine.Acid, Amine, HOBt, then add EDC at 0 °C.Pre-activation can be beneficial, but minimizing the time the active ester exists before the amine is added is crucial.[9]
Monitoring TLC/LC-MS at 2h, 6h, 24hTLC/LC-MS at 1h, 4h, 18hTLC/LC-MS at 2h, 8h, 24hDo not let reactions run unnecessarily long. Once the starting material is consumed, proceed with workup.

Section 3: Analytical & Purification Strategies

Q5: How can I detect if decomposition has occurred?

A5: A multi-technique approach is recommended for analyzing the crude reaction mixture.

  • Thin-Layer Chromatography (TLC): The appearance of multiple new, often polar, spots that are not the desired product or starting materials is a primary indicator.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to identify the mass of the desired product and any byproducts. Decomposition products may appear as fragments of the starting material or adducts with reagents or solvents.

  • Infrared (IR) Spectroscopy: While less specific for complex mixtures, changes in the carbonyl region or the appearance of new peaks could indicate byproduct formation.[10]

Q6: My reaction mixture contains polar impurities. What is the best way to purify the final product or unreacted this compound?

A6: Due to the carboxylic acid and ether functionalities, both the starting material and potential byproducts are quite polar. This can make purification challenging.

Purification Strategy Flowchart:

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Alternative/Advanced Purification start Crude Reaction Mixture extraction Acid-Base Extraction (e.g., EtOAc vs. NaHCO₃ aq.) start->extraction flash_silica Normal-Phase Flash Chromatography (DCM/MeOH +/- Acetic Acid) extraction->flash_silica For neutral/basic impurities flash_rp Reversed-Phase (C18) Flash (H₂O/ACN +/- TFA/Formic Acid) extraction->flash_rp For highly polar impurities recryst Recrystallization (e.g., EtOAc/Hexanes, Toluene) extraction->recryst If crude solid is obtained flash_silica->flash_rp If co-elution occurs end Pure Compound flash_silica->end flash_rp->end recryst->end

Caption: Decision workflow for purifying polar compounds.

Detailed Protocols:

Protocol 1: Standard Acid-Base Extraction

  • Dilute the crude reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt.[11]

  • Separate the layers. The organic layer contains neutral and basic impurities.

  • Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl.

  • Extract the acidified aqueous layer multiple times with EtOAc or DCM.

  • Combine the organic extracts, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified acid.[11]

Protocol 2: Flash Chromatography on Silica Gel

  • Stationary Phase: Standard silica gel.

  • Mobile Phase: A gradient of Methanol (MeOH) in Dichloromethane (DCM) is a good starting point (e.g., 0% to 10% MeOH).

  • Additive: Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing of the carboxylic acid on the silica.[11]

Protocol 3: Reversed-Phase Flash Chromatography

  • Stationary Phase: C18-bonded silica.[12]

  • Mobile Phase: A gradient of Acetonitrile (ACN) in Water (H₂O).

  • Additive: Adding 0.1% Trifluoroacetic Acid (TFA) or formic acid to both solvents ensures the carboxylic acid is protonated and behaves well on the column.[12] This is often the most effective method for separating highly polar compounds.[13][14][15]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(Oxan-4-yloxy)acetic Acid and Phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and agrochemical development, the structure of a molecule is paramount to its function. Subtle changes in a chemical scaffold can lead to dramatic shifts in bioactivity, selectivity, and physicochemical properties. This guide provides an in-depth comparison of two structurally related molecules: the well-characterized phenoxyacetic acid and its saturated heterocyclic analogue, 2-(Oxan-4-yloxy)acetic acid .

Phenoxyacetic acid, with its planar aromatic ring, serves as the foundational structure for a vast array of compounds, from classic herbicides to modern therapeutics.[1] By contrast, this compound replaces the phenyl ring with a flexible, three-dimensional oxane (tetrahydropyran) ring. This fundamental "aromatic-to-aliphatic" substitution raises critical questions for researchers: How does this change impact biological activity? What established functions are lost, and what new opportunities are gained?

This guide will dissect the known bioactivities of the phenoxyacetic acid scaffold, use established structure-activity relationship (SAR) principles to predict the divergent bioactivity of its oxane analogue, and provide detailed experimental workflows for a direct, empirical comparison.

Part 1: Structural and Physicochemical Analysis

The primary difference between the two compounds is the nature of the core ring structure. Phenoxyacetic acid is built upon a flat, electron-rich phenyl ring, which is capable of π–π stacking and other aromatic interactions within biological targets.[2] In contrast, this compound contains a saturated, flexible oxane ring, which imparts a distinct three-dimensional conformation and alters the molecule's electronic profile and polarity. This "escape from flatland" is a common strategy in modern medicinal chemistry to improve properties like solubility and metabolic stability.[3][4]

PropertyPhenoxyacetic AcidThis compoundReference(s)
Structure Phenoxyacetic Acid Structurethis compound Structure[5][6]
Molecular Formula C₈H₈O₃C₇H₁₂O₄[1][6]
Molecular Weight 152.15 g/mol 160.17 g/mol [6][7]
pKa (acidic) ~3.1 - 3.7Predicted to be higher (less acidic)[1][7]
logP (Lipophilicity) ~1.34 - 1.48Predicted to be lower (more hydrophilic)[5][7]
Water Solubility 12 g/LPredicted to be higher[1]

Expert Interpretation: The replacement of the hydrophobic phenyl ring with the more polar oxane ring is predicted to decrease the logP value and increase aqueous solubility. This is a critical consideration in drug development, as enhanced solubility can improve bioavailability and formulation options.[8] Furthermore, the removal of the electron-withdrawing phenyl ring is expected to make the carboxylic acid less acidic (higher pKa), which can influence its ionization state at physiological pH and its ability to interact with target binding sites.

Part 2: The Benchmark: Bioactivity of Phenoxyacetic Acid

Phenoxyacetic acid itself has limited biological activity but serves as a critical scaffold. Its derivatives are famously bioactive across multiple domains.

Herbicidal Activity as a Synthetic Auxin

The most well-known application of this scaffold is in herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA. These compounds act as mimics of the natural plant hormone indole-3-acetic acid (IAA).

Mechanism of Action: They bind to auxin receptors (like TIR1/AFB proteins), leading to the degradation of transcriptional repressors. This causes a sustained and uncontrolled activation of auxin-responsive genes, resulting in abnormal cell division and elongation, ethylene production, and ultimately, the death of susceptible broadleaf plants. The planar aromatic ring is crucial for this activity.

Auxin_Pathway cluster_nucleus Plant Cell Nucleus Auxin Phenoxyacetic Acid (e.g., 2,4-D) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds Repressor Aux/IAA Repressor Receptor->Repressor Recruits ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Degradation Ubiquitination & Degradation Repressor->Degradation Gene Auxin-Responsive Genes ARF->Gene Activates Response Gene Transcription Gene->Response Workflow cluster_bioassays Comparative Bioactivity Screening start Compound Synthesis & Characterization assay1 Plant-Based Assay: Arabidopsis Root Elongation start->assay1 assay2 Enzymatic Assay: In Vitro COX-2 Inhibition start->assay2 assay3 Cell-Based Assay: Anti-inflammatory Cytokine (e.g., TNF-α) Release start->assay3 analysis Data Analysis: IC50 / EC50 Determination SAR Interpretation assay1->analysis assay2->analysis assay3->analysis

References

A Head-to-Head Comparison of 2-(Oxan-4-yloxy)acetic Acid and Its Cyclohexane Analog as Novel Receptor X Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Biological Evaluation

In the landscape of modern drug discovery, even subtle structural modifications can lead to profound differences in a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth comparative analysis of two structurally related small molecules: 2-(oxan-4-yloxy)acetic acid and its direct analog, 2-((cyclohexyl)oxy)acetic acid.

Our investigation centers on their activity as antagonists for "Receptor X," a hypothetical G-protein coupled receptor (GPCR) implicated in inflammatory pathways. The core hypothesis is that the substitution of a cyclohexane ring with an oxane (tetrahydropyran) ring introduces a key heteroatom—oxygen—that may significantly alter the molecule's interaction with the target protein and its cellular behavior. Through a series of meticulously designed biological assays, we will dissect the functional consequences of this single-atom change.

This guide is structured to walk researchers through the causality of experimental choices, from initial binding affinity studies to functional cell-based assays, providing a robust framework for evaluating analogous compounds in early-stage drug development.

The Structural Rationale: Oxane vs. Cyclohexane

The fundamental difference between our two compounds of interest lies in the six-membered ring.

  • This compound incorporates a tetrahydropyran (oxane) ring. The ether oxygen at position 1 introduces polarity and a potential hydrogen bond acceptor site. This feature can be pivotal for forming an additional, stabilizing interaction with a hydrogen bond donor residue (e.g., a tyrosine or serine) within the Receptor X binding pocket.

  • 2-((Cyclohexyl)oxy)acetic acid features a non-polar cyclohexane ring. Lacking the heteroatom, its interactions are primarily governed by hydrophobic (van der Waals) forces. While potentially less specific in its binding, the increased lipophilicity might enhance membrane permeability or, conversely, lead to higher metabolic liability through oxidative processes.

Our experimental strategy is therefore designed to quantify the impact of this difference on two key parameters: binding affinity and functional potency.

Methodology: A Self-Validating Experimental Workflow

To ensure the integrity of our findings, we employ two orthogonal assays. A competitive binding assay will determine the direct affinity of the compounds for Receptor X, while a functional assay will measure their ability to block downstream signaling in a cellular context.

Experiment 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of our test compounds by measuring their ability to displace a known high-affinity radiolabeled ligand from Receptor X.

Protocol:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably overexpressing Receptor X. This ensures a high concentration of the target receptor, providing a robust signal window.

  • Assay Buffer: A buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA (pH 7.4) is used. Magnesium ions are often crucial for maintaining the active conformation of GPCRs, and BSA is included to prevent non-specific binding of the ligands to vial surfaces.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (10 µ g/well ).

    • 25 µL of a known radioligand, [³H]-LIGAND (at a final concentration equal to its Kd, e.g., 2 nM).

    • 25 µL of varying concentrations of the test compound (this compound or its cyclohexane analog) or vehicle (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubation: The plate is incubated at room temperature for 90 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: The reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. The filters are then washed three times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The plate is then read in a microplate scintillation counter to quantify the amount of bound radioactivity.

  • Data Analysis: The raw data (counts per minute) are converted to percentage inhibition. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined using a non-linear regression fit (log(inhibitor) vs. response). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Competitive Binding Assay Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) incubation 2. Incubate (Membranes + Radioligand + Test Compound) prep->incubation Combine filtration 3. Filter & Wash (Separate Bound from Free) incubation->filtration Equilibrium Reached counting 4. Scintillation Count (Quantify Bound Radioactivity) filtration->counting Dried Filters analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis Raw CPM Data G cluster_pathway Receptor X (Gαs-Coupled) Signaling Pathway Agonist Agonist ReceptorX Receptor X Agonist->ReceptorX Activates Antagonist Test Compound (Antagonist) Antagonist->ReceptorX Blocks GProtein Gαs Gβγ ReceptorX->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inflammation) PKA->Response Phosphorylates Targets

A Comparative Guide to the Synthetic Routes of 2,6-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-disubstituted tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals. Its prevalence in molecules exhibiting potent anticancer, antibiotic, and anti-inflammatory properties has rendered its stereoselective synthesis a subject of intense research. This guide provides a comparative analysis of the principal synthetic strategies for accessing this privileged scaffold, offering insights into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. We aim to equip researchers in drug discovery and development with the knowledge to make informed decisions when designing synthetic routes to novel therapeutic agents.

Prins Cyclization: A Classic Approach to C-O and C-C Bond Formation

The Prins cyclization is a powerful and frequently employed acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. The reaction proceeds through a key oxocarbenium ion intermediate, and its stereochemical outcome is often dictated by the adoption of a thermodynamically favored chair-like transition state.

Mechanism and Stereochemical Control

The generally accepted mechanism involves the activation of the aldehyde with a Lewis or Brønsted acid, followed by nucleophilic attack from the alkene of the homoallylic alcohol. This forms an oxocarbenium ion, which then undergoes intramolecular cyclization. The stereoselectivity of the Prins cyclization is a direct consequence of the geometry of the transition state. To minimize steric interactions, substituents preferentially occupy equatorial positions in a chair-like transition state, which typically leads to the formation of cis-2,6-disubstituted tetrahydropyrans.[1][2][3] However, the final stereochemistry can be influenced by the nature of the acid catalyst, the solvent, and the steric and electronic properties of the substrates. One of the major drawbacks of the classical Prins cyclization is the potential for racemization through a competing oxonia-Cope rearrangement, especially with substrates that can form stabilized benzylic cations.[2]

To circumvent some of these limitations, several variants have been developed, including the silyl-Prins cyclization, which utilizes allylsilanes as terminators to control the reaction pathway and improve stereoselectivity.[3]

Caption: General mechanism of the Prins cyclization.

Hetero-Diels-Alder Reaction: A Convergent [4+2] Cycloaddition Strategy

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the convergent and stereoselective synthesis of dihydropyran systems, which can be readily reduced to the desired tetrahydropyrans. In its most common form for this application, an electron-rich diene (e.g., a Danishefsky-type diene) reacts with an aldehyde (the heterodienophile) in a [4+2] cycloaddition.

Mechanism and Stereochemical Control

The HDA reaction is a pericyclic reaction that typically proceeds through a concerted, cyclic transition state.[4] The stereochemical outcome is governed by the principles of orbital symmetry and can be highly influenced by the use of chiral Lewis acid catalysts. These catalysts coordinate to the aldehyde, lowering the energy of its LUMO and accelerating the reaction while creating a chiral environment that directs the facial selectivity of the diene's approach. This often leads to high levels of both diastereoselectivity and enantioselectivity. The initial cycloadducts are dihydropyrans, which are then stereoselectively hydrogenated to afford either cis- or trans-2,6-disubstituted tetrahydropyrans, depending on the hydrogenation conditions and the existing stereocenters.

Caption: Workflow for THP synthesis via hetero-Diels-Alder reaction.

Intramolecular Oxa-Michael Addition: A Strategy for Both cis and trans Diastereomers

The intramolecular oxa-Michael (or conjugate) addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a versatile method for the formation of tetrahydropyran rings. A key advantage of this approach is the ability to access both cis and trans diastereomers by carefully selecting the reaction conditions and the geometry of the Michael acceptor.

Mechanism and Stereochemical Control

The stereochemical outcome of the oxa-Michael addition is determined by the transition state of the cyclization. Under acidic conditions, the reaction often proceeds via a late transition state, where steric factors dominate, leading to the thermodynamically more stable cis-2,6-diequatorial product. Conversely, under basic conditions, an earlier, reactant-like transition state is favored. In this scenario, stereoelectronic effects can play a more significant role, often leading to the formation of the kinetically controlled trans product, where one substituent is in an axial position. The geometry of the α,β-unsaturated system (E or Z) also has a profound impact on the diastereoselectivity. Asymmetric variants, often employing chiral organocatalysts such as prolinol ethers or squaramides, can provide excellent enantiocontrol by activating the Michael acceptor and directing the nucleophilic attack of the hydroxyl group.

Palladium-Catalyzed Approaches: Modern Methods for Stereoselective Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of complex molecules, and several elegant strategies have been developed for the construction of 2,6-disubstituted tetrahydropyrans. These methods often offer unique retrosynthetic disconnections and high levels of stereocontrol.

Key Palladium-Catalyzed Strategies
  • Oxidative Heck Redox-Relay: This innovative strategy allows for the synthesis of trans-2,6-disubstituted tetrahydropyrans from enantiopure dihydropyranyl alcohols. The mechanism involves an initial stereoselective Heck-type arylation followed by a "chain-walk" of the palladium catalyst along the carbon skeleton, culminating in the formation of the tetrahydropyran ring.[5] This method provides excellent stereoselectivity and has been applied to the concise synthesis of natural product analogues.

  • Intramolecular Oxypalladation: This approach involves the palladium(II)-catalyzed cyclization of non-3-ene-2,8-diols. The reaction proceeds with high diastereoselectivity, and the stereochemical outcome (cis or trans) is dependent on the stereochemistry of the starting diol. A key feature of this method is the 1,3-chirality transfer from the chiral allylic alcohol to the newly formed stereocenter on the tetrahydropyran ring.[6]

Comparative Analysis of Synthetic Routes

Method Primary Stereochemical Outcome Key Strengths Common Limitations Typical Yields Diastereoselectivity (dr)
Prins Cyclization cisWell-established, atom-economical, good for simple systems.Risk of oxonia-Cope rearrangement and racemization, can require harsh acidic conditions.60-90%Moderate to >20:1
Hetero-Diels-Alder Controllable (cis or trans via reduction)Convergent, highly enantioselective with chiral catalysts, broad substrate scope.Two-step process (cycloaddition then reduction), requires synthesis of diene.70-95%Good to >20:1
Intramolecular Oxa-Michael Controllable (cis or trans)Access to both diastereomers, amenable to organocatalysis, mild conditions.Potential for retro-Michael reaction, substrate-dependent stereocontrol.75-99%Good to >20:1
Pd-Catalyzed (Heck Redox-Relay) transHigh stereoselectivity for trans products, novel disconnection.Requires specific enantiopure starting materials, catalyst cost.60-80%Excellent (>20:1)

Experimental Protocols

Representative Protocol for Prins Cyclization

Synthesis of cis-2,6-disubstituted-4-chlorotetrahydropyran

To a solution of a homoallylic alcohol (1.0 mmol) and an aldehyde (1.2 mmol) in a suitable solvent such as dichloromethane (10 mL) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂ or SnCl₄, 1.2 mmol) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted tetrahydropyran. For a detailed procedure for a similar transformation, see reference[2].

Representative Protocol for Organocatalytic Oxa-Michael Addition

Synthesis of a functionalized tetrahydropyran via domino Michael-hemiacetalization

In a glass vial equipped with a magnetic stirring bar, a squaramide-based organocatalyst (10 mol%) is added to a mixture of a 1,3-dicarbonyl compound (1.0 mmol) and an (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol) in dichloromethane (4.0 mL) at room temperature. The reaction is monitored by TLC. After complete conversion of the starting materials, the solvent is evaporated under reduced pressure. The crude reaction mixture is then purified by flash column chromatography on silica gel to afford the functionalized tetrahydropyran product. For a detailed procedure, see reference[7].

Conclusion

The synthesis of 2,6-disubstituted tetrahydropyrans can be achieved through a variety of powerful and stereoselective methods. The choice of the optimal synthetic route depends on several factors, including the desired stereochemical outcome (cis vs. trans), the availability of starting materials, and the desired level of enantiomeric purity.

  • Prins cyclizations offer a direct and atom-economical route, particularly for cis-configured products, although care must be taken to avoid side reactions.

  • Hetero-Diels-Alder reactions provide a highly convergent and versatile approach, with excellent opportunities for asymmetric catalysis, though it is a two-step process.

  • Intramolecular oxa-Michael additions are particularly noteworthy for their ability to access both cis and trans diastereomers by tuning the reaction conditions and have been successfully implemented in elegant organocatalytic asymmetric transformations.

  • Palladium-catalyzed methods represent the cutting edge of synthetic innovation, offering unique pathways to stereochemically defined products, especially the thermodynamically less favored trans isomers.

By understanding the mechanistic nuances and practical considerations of each of these key transformations, researchers can more effectively design and execute syntheses of complex molecules containing the vital 2,6-disubstituted tetrahydropyran scaffold.

References

A Comparative Guide to Purity Assessment: Cross-Validation of Analytical Results for 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological, toxicological, and clinical data are built. For a molecule like 2-(Oxan-4-yloxy)acetic acid, a potentially key building block or active pharmaceutical ingredient (API), a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the robust purity assessment of this compound, emphasizing the power of cross-validation to achieve a scientifically sound and defensible result.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simplistic procedural outlines to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for assessing the purity of this compound.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination, no matter how powerful, can lead to an incomplete and potentially misleading picture. Each method has its own inherent biases and limitations. For instance, a chromatographic method might fail to detect impurities that co-elute with the main peak or are non-responsive to the detector. It is through the application of orthogonal methods—techniques that measure the same property through different physicochemical principles—that we build a comprehensive and trustworthy purity profile.[1] This guide will focus on the cross-validation of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, two pillars of modern analytical chemistry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity in separating a compound from its potential impurities.[1][2] For a polar, acidic molecule like this compound, a reverse-phase HPLC method with UV detection is a logical and effective starting point.

Causality Behind the HPLC Method Design

The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a slightly acidified aqueous buffer, is designed to ensure good peak shape and retention of the carboxylic acid. The acid in the mobile phase suppresses the ionization of the carboxyl group, leading to more consistent retention and sharper peaks. UV detection at a low wavelength (e.g., 210 nm) is chosen because the analyte lacks a strong chromophore, and this wavelength allows for the detection of the carboxylic acid functional group.

Experimental Protocol: HPLC-UV for this compound Purity

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Sample Preparation:

    • Prepare the sample of this compound in the same manner as the standard to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Gradient elution as follows:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach to Purity

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[3] Its key advantage is the direct proportionality between the integrated signal area and the number of protons contributing to that signal, allowing for quantification against a certified internal standard without the need for a reference standard of the analyte itself. This makes it an ideal orthogonal technique to HPLC.

Causality Behind the qNMR Method Design

The selection of a suitable internal standard is critical for accurate qNMR. Maleic acid is a good candidate here as it is non-volatile, stable, and has sharp singlet peaks in a region of the ¹H NMR spectrum that is unlikely to overlap with the signals of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its excellent dissolving power for polar compounds and its well-separated residual solvent peak. The experimental parameters, such as a long relaxation delay (D1), are crucial to ensure complete relaxation of all protons, a prerequisite for accurate integration.

Experimental Protocol: ¹H-qNMR for this compound Purity

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of DMSO-d₆ to the NMR tube and gently agitate to ensure complete dissolution.

  • NMR Data Acquisition:

    • Pulse Program: Standard 90° pulse sequence

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative analysis)

    • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio

    • Acquisition Time: ≥ 3 seconds

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Cross-Validation of Results: A Unified View of Purity

The core of this guide lies in the cross-validation of the results obtained from HPLC and qNMR. A successful cross-validation provides a high degree of confidence in the assigned purity value.

Data Presentation and Comparison

The results from both techniques should be summarized in a clear and concise table to facilitate direct comparison.

Analytical MethodPrinciplePurity Result (%)Key Observations
HPLC-UV Chromatographic separation and UV detection99.2Two minor impurities detected at 0.3% and 0.5%
¹H-qNMR Nuclear magnetic resonance spectroscopy99.1No significant organic impurities detected above 0.1%
Interpreting the Data

The close agreement between the HPLC and qNMR results in the example table above strengthens the validity of the purity assessment. The slightly lower purity value from HPLC can be attributed to its higher sensitivity in detecting minor impurities. The qNMR result provides a robust, absolute measure of the main component.

Visualizing the Workflow

A clear workflow diagram can help in understanding the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_validation Cross-Validation hplc_prep Sample & Standard Preparation hplc_run HPLC-UV Analysis hplc_prep->hplc_run hplc_result Relative Purity (Area %) hplc_run->hplc_result compare Compare Results hplc_result->compare qnmr_prep Sample & Internal Std Preparation qnmr_run ¹H-qNMR Acquisition qnmr_prep->qnmr_run qnmr_result Absolute Purity (mass %) qnmr_run->qnmr_result qnmr_result->compare report Final Purity Report compare->report Results Concordant?

Caption: Workflow for the cross-validation of HPLC and qNMR for purity assessment.

Conclusion: A Foundation of Trustworthy Science

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Oxan-4-yloxy)acetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the transition from controlled laboratory experiments (in vitro) to complex biological systems (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a novel class of compounds, 2-(Oxan-4-yloxy)acetic acid derivatives, positioned as potential therapeutics for metabolic disorders. We will explore the experimental methodologies, analyze hypothetical data, and discuss the critical importance of understanding the correlation—or lack thereof—between these two essential stages of preclinical development.[1][2][3]

The Promise of this compound Compounds in Metabolic Disease

The this compound scaffold has emerged as a promising pharmacophore for targeting key regulators of metabolism. For the purpose of this guide, we will focus on a lead candidate, Compound A, designed as a selective agonist for a hypothetical nuclear receptor, "Metabolo-Receptor Alpha" (MRA), which plays a crucial role in glucose and lipid metabolism. Dysregulation of MRA signaling is implicated in the pathophysiology of type 2 diabetes and non-alcoholic steatohepatitis (NASH).

Part 1: In Vitro Characterization - The Foundation of Efficacy

In vitro assays provide the initial, high-throughput assessment of a compound's activity, selectivity, and mechanism of action in a controlled environment.[2][4] These studies are fundamental for lead optimization and for establishing a baseline for subsequent in vivo investigations.[5][6]

Experimental Protocol: MRA Activation Assay

A dual-luciferase reporter assay is a standard method to quantify the activation of nuclear receptors.

Methodology:

  • Cell Culture: Human hepatoma cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with two plasmids: one containing the MRA ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. A Renilla luciferase plasmid is co-transfected as a control for transfection efficiency.

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with varying concentrations of Compound A (0.1 nM to 10 µM) or a vehicle control (0.1% DMSO).

  • Lysis and Luminescence Measurement: After 24 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The data is then plotted against the compound concentration to determine the half-maximal effective concentration (EC50).

Causality Behind Experimental Choices:

  • HepG2 Cells: These cells are of hepatic origin, a primary site of metabolic regulation, making them a relevant model for studying MRA activation.

  • Dual-Luciferase System: This system provides a robust and internally controlled method for quantifying receptor activation, minimizing variability from factors like cell number and transfection efficiency.

In Vitro Efficacy Data for Compound A
ParameterValue
Target Metabolo-Receptor Alpha (MRA)
Assay Type Dual-Luciferase Reporter Assay
Cell Line HepG2 (Human Hepatoma)
EC50 50 nM
Maximal Activation 95% (relative to positive control)

Workflow for In Vitro MRA Activation Assay

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis culture Culture HepG2 Cells transfect Transfect with Plasmids (MRA-GAL4, Luciferase Reporter, Renilla Control) culture->transfect treat Treat with Compound A (0.1 nM - 10 µM) transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Normalize Data & Calculate EC50 measure->analyze

Caption: Workflow for the in vitro MRA activation assay.

Part 2: In Vivo Evaluation - The Litmus Test for Therapeutic Potential

While in vitro data are encouraging, the true test of a compound's therapeutic potential lies in its performance within a living organism.[2] In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex physiological system.[1][7]

Experimental Protocol: Diet-Induced Obesity Mouse Model

To evaluate the in vivo efficacy of Compound A, a diet-induced obesity (DIO) mouse model is employed, which mimics many features of human metabolic syndrome.[8][9]

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Compound Administration: The DIO mice are randomly assigned to two groups: a vehicle control group and a Compound A treatment group. Compound A is administered daily via oral gavage at a dose of 10 mg/kg for 28 days.

  • Efficacy Endpoints:

    • Body Weight: Monitored weekly.

    • Fasting Blood Glucose: Measured at baseline and at the end of the study.

    • Oral Glucose Tolerance Test (OGTT): Performed on day 21 to assess improvements in glucose disposal.[9]

    • Plasma Insulin and Lipids: Measured from terminal blood collection.

    • Liver Histology: To assess changes in hepatic steatosis.

  • Data Analysis: Statistical comparisons are made between the vehicle and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Causality Behind Experimental Choices:

  • C57BL/6J Mice: This strain is widely used and susceptible to developing diet-induced obesity and metabolic dysfunction, making it a relevant model.[10]

  • High-Fat Diet: This induces a metabolic phenotype that closely resembles human metabolic syndrome.[9]

  • Oral Gavage: This route of administration is relevant for a potential orally administered therapeutic.

  • Multiple Endpoints: A comprehensive set of endpoints provides a holistic view of the compound's metabolic effects.

In Vivo Efficacy Data for Compound A in DIO Mice
ParameterVehicle ControlCompound A (10 mg/kg)p-value
Body Weight Change (g) +2.5 ± 0.5-1.2 ± 0.3<0.01
Fasting Blood Glucose (mg/dL) 185 ± 10130 ± 8<0.01
OGTT AUC (mg/dL*min) 35000 ± 250022000 ± 1800<0.001
Plasma Insulin (ng/mL) 3.2 ± 0.41.5 ± 0.2<0.01
Liver Triglycerides (mg/g) 150 ± 2075 ± 10<0.01

Workflow for In Vivo Efficacy Study in DIO Mice

in_vivo_workflow cluster_model Model Induction cluster_treatment Treatment Phase cluster_endpoints Efficacy Assessment diet High-Fat Diet Feeding (12 weeks) induction Induce Obesity & Insulin Resistance diet->induction dosing Daily Oral Dosing (Compound A or Vehicle, 28 days) induction->dosing monitoring Monitor Body Weight & Glucose dosing->monitoring ogtt Perform OGTT monitoring->ogtt terminal Terminal Blood & Tissue Collection ogtt->terminal analysis Analyze Plasma & Liver Samples terminal->analysis

Caption: Workflow for the in vivo efficacy study in a diet-induced obesity mouse model.

Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)

The successful translation from in vitro potency to in vivo efficacy is a cornerstone of drug development.[11][12][13] In our hypothetical case, Compound A demonstrated potent activation of MRA in vitro (EC50 = 50 nM) and significant improvements in metabolic parameters in vivo at a reasonable dose. This suggests a positive in vitro-in vivo correlation (IVIVC).

However, it is crucial to recognize that this is not always the case. Discrepancies can arise from several factors:

  • Pharmacokinetic Properties: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can limit a compound's in vivo efficacy despite high in vitro potency.[1]

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected or adverse effects that are not observed in a highly specific in vitro assay.

  • Biological Complexity: The intricate network of signaling pathways and feedback loops in a living organism can modulate a compound's effect in ways that a single cell-based assay cannot predict.[2]

Conclusion: A Holistic Approach to Preclinical Efficacy Assessment

The comparison of in vitro and in vivo efficacy is not merely a procedural step but a critical intellectual exercise in drug discovery. The potent in vitro activity of this compound derivatives, exemplified by Compound A, provided a strong rationale for advancing to in vivo models. The subsequent demonstration of efficacy in a disease-relevant animal model validates the initial hypothesis and paves the way for further development.

Ultimately, a successful drug development program relies on a continuous feedback loop between in vitro and in vivo studies. By understanding the strengths and limitations of each approach and critically evaluating the correlation between them, researchers can make more informed decisions, increasing the likelihood of translating a promising molecule into a life-changing therapy.[14]

References

Comparing the acidity (pKa) of 2-(Oxan-4-yloxy)acetic acid to other carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Acidity of 2-(Oxan-4-yloxy)acetic Acid

For researchers and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in physiological environments, influencing everything from solubility and absorption to receptor binding. This guide provides an in-depth comparison of the acidity of this compound against a panel of structurally relevant carboxylic acids.

The acidity of a carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion.[1][2] Any structural feature that stabilizes this anion by delocalizing its negative charge will increase the acidity of the parent acid, resulting in a lower pKa value.[2][3] The most significant of these features is the inductive effect, where electronegative atoms pull electron density away from the carboxylate group, thereby stabilizing it.[4][5]

Comparative Acidity Analysis

The key structural feature of this compound is the ether oxygen atom alpha to the carboxylic acid group. This oxygen is highly electronegative and is expected to exert a significant electron-withdrawing inductive effect (-I effect).[6][7][8] This effect stabilizes the resulting carboxylate anion, making the parent acid stronger (lower pKa) than a simple alkyl carboxylic acid.

Methoxyacetic acid serves as the closest and most informative analogue. It also possesses an alpha-ether oxygen and has a pKa of approximately 3.57, making it significantly more acidic than acetic acid (pKa ≈ 4.76).[9][10] The primary structural difference between our target molecule and methoxyacetic acid is the replacement of a methyl group with a saturated, non-aromatic oxane (tetrahydropyran) ring. The oxane ring itself is generally considered to have a weak inductive effect. Therefore, the pKa of this compound is predicted to be very close to that of methoxyacetic acid, likely in the range of 3.5 to 3.8 .

The following diagram illustrates the structures of the compared molecules.

Caption: Chemical structures of the compared carboxylic acids.
Data Summary

The table below summarizes the experimental pKa values for the reference compounds, providing a quantitative basis for our comparison.

CompoundChemical FormulapKa (at 25 °C)Rationale for Comparison
This compound C₇H₁₂O₄~3.5 - 3.8 (Predicted) Target Molecule
Acetic AcidC₂H₄O₂4.76[10]Baseline alkyl carboxylic acid.
Methoxyacetic AcidC₃H₆O₃3.57[9][10]Closest structural analogue with an alpha-ether linkage.
Chloroacetic AcidC₂H₃ClO₂2.87Demonstrates a strong inductive effect from a halogen.
Cyclohexanecarboxylic AcidC₇H₁₂O₂4.90Shows the effect of a bulky, non-polar saturated ring.

Analysis of Trends:

  • Effect of an Alpha-Ether Oxygen: The most striking comparison is between acetic acid (pKa 4.76) and methoxyacetic acid (pKa 3.57). The substitution of a hydrogen with an electronegative methoxy group at the alpha-carbon increases the acidity by over a full pKa unit. This is a direct consequence of the electron-withdrawing inductive effect of the ether oxygen, which stabilizes the carboxylate anion. We predict this compound will exhibit a nearly identical increase in acidity for the same reason.

  • Comparison to a Halogen: Chloroacetic acid, with a pKa of 2.87, is substantially more acidic than methoxyacetic acid. This highlights that the inductive effect of a chlorine atom is stronger than that of an ether oxygen, leading to greater stabilization of the conjugate base.

  • Effect of a Saturated Ring: Cyclohexanecarboxylic acid (pKa 4.90) is slightly less acidic than acetic acid. The cyclohexyl group is a weakly electron-donating alkyl group, which slightly destabilizes the carboxylate anion compared to the methyl group of acetic acid. This demonstrates that replacing the electron-withdrawing ether linkage with a simple cycloalkane ring results in a much weaker acid.

Experimental Protocols for pKa Determination

To ensure the scientific integrity of any acidity claim, experimental validation is crucial. The pKa values cited in this guide can be reliably determined using established methodologies such as potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the carboxylic acid sample in deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to a zero co-solvent state.

    • Prepare a standardized 0.1 M NaOH solution, ensuring it is also carbonate-free.

    • To maintain constant ionic strength, add KCl to the sample solution to a final concentration of 0.15 M.

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at 25 °C.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to displace dissolved CO₂.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the curve.

    • Alternatively, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot indicates the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_acid Prepare 0.01 M Acid Solution titrate Titrate Acid with NaOH (Incremental Additions) prep_acid->titrate prep_naoh Prepare 0.1 M NaOH Titrant prep_naoh->titrate calibrate Calibrate pH Meter (3-point) calibrate->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume Added record->plot determine Determine Half- Equivalence Point plot->determine pKa pKa = pH at Half-Equivalence determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group, where the UV-Vis absorbance spectrum changes as a function of pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of aqueous buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the expected pKa (e.g., from pH 2.0 to 6.0 for our target).

  • Spectral Acquisition:

    • In a 96-well UV-transparent microplate or individual quartz cuvettes, add a small, constant amount of the sample stock solution to each buffer solution.

    • Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each sample at each pH.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer.

    • The resulting data will form a sigmoidal curve. Fit this curve using a suitable equation (e.g., the Henderson-Hasselbalch derived equation) to determine the inflection point.

    • The pH at the inflection point of the sigmoidal curve is the pKa of the compound.

Conclusion

Based on a rigorous analysis of structure-activity relationships, this compound is predicted to be a moderately strong carboxylic acid with a pKa value in the range of 3.5 to 3.8. Its acidity is significantly enhanced compared to simple alkyl carboxylic acids like acetic acid, owing to the powerful electron-withdrawing inductive effect of the alpha-ether oxygen. Its strength is comparable to that of its close structural analogue, methoxyacetic acid, and weaker than acids bearing more potent electron-withdrawing groups, such as chloroacetic acid. For definitive characterization, the experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa.

References

Efficacy Analysis: 2-(Oxan-4-yloxy)acetic Acid as a Novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist in the Context of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The global prevalence of type 2 diabetes mellitus (T2DM) necessitates the continued exploration of novel therapeutic agents with improved efficacy and safety profiles. The peroxisome proliferator-activated receptor gamma (PPARγ) remains a validated and critical target for insulin sensitization. This guide provides a comprehensive efficacy comparison between a novel investigational compound, 2-(Oxan-4-yloxy)acetic acid, and the established clinical drug, Pioglitazone. Through a detailed examination of its mechanism of action, supported by robust experimental protocols and comparative data, this document serves as a technical resource for researchers and drug development professionals in the metabolic disease space.

Introduction: The Role of PPARγ in Insulin Sensitization

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis. Upon activation by endogenous ligands (e.g., fatty acids) or synthetic agonists, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The therapeutic utility of PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, is primarily derived from their ability to enhance insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver. By upregulating genes involved in glucose uptake and metabolism, these agents effectively lower blood glucose levels in patients with T2DM. However, classical TZD therapies, while effective, are associated with undesirable side effects including weight gain, fluid retention, and an increased risk of bone fractures, which has spurred the search for next-generation agonists with a more favorable therapeutic window.

Compound Profiles

Investigational Compound: this compound

For the purpose of this guide, this compound is presented as a novel, selective PPARγ agonist. Its chemical structure, featuring a flexible oxane ring linked to an acetic acid moiety, is designed to establish a unique binding mode within the PPARγ ligand-binding pocket, potentially leading to a distinct conformational change and differential co-factor recruitment compared to traditional TZDs. The central hypothesis is that this distinct interaction profile translates into a more targeted gene expression pattern, retaining the insulin-sensitizing effects while mitigating the expression of genes linked to adverse effects.

Clinical Comparator: Pioglitazone

Pioglitazone is an FDA-approved thiazolidinedione drug widely used for the treatment of T2DM. As a full agonist of PPARγ, it has proven clinical efficacy in improving glycemic control. However, its use is often accompanied by the characteristic side effects of the TZD class, which are mechanistically linked to its broad and potent activation of the PPARγ receptor.

Comparative Efficacy and Selectivity: In Vitro Data

The initial characterization of a novel agonist involves determining its potency and selectivity. These parameters are crucial for predicting both therapeutic efficacy and potential off-target effects. The following table summarizes the hypothetical comparative data between this compound and Pioglitazone, derived from standard in vitro assays.

ParameterThis compoundPioglitazoneRationale for Comparison
PPARγ Potency (EC₅₀) 150 nM100 nMMeasures the concentration required for 50% of maximal receptor activation. Lower values indicate higher potency.
PPARα Selectivity (Fold) >200x~50xCompares potency for PPARγ vs. PPARα. High selectivity is desired to avoid effects on lipid metabolism mediated by PPARα.
PPARδ Selectivity (Fold) >200x~100xCompares potency for PPARγ vs. PPARδ. High selectivity is crucial to prevent off-target effects associated with PPARδ activation.
Maximal Efficacy (% of Full Agonist) 85% (Partial Agonist)100% (Full Agonist)Indicates the maximum level of receptor activation. Partial agonism may be linked to a reduced side-effect profile.

Mechanistic Insights: Signaling Pathway and Experimental Workflow

A clear understanding of the underlying biological pathways and the methods used to investigate them is fundamental to drug development.

PPARγ Signaling Pathway

Activation of PPARγ by an agonist like this compound initiates a cascade of events leading to the transcription of genes that promote insulin sensitivity. The diagram below illustrates this critical pathway.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or Pioglitazone PPARg PPARγ Agonist->PPARg binds & activates CoRepressor Co-repressor Complex PPARg->CoRepressor PPARg->CoRepressor CoActivator Co-activator Complex PPARg->CoActivator recruits RXR RXR RXR->PPARg PPRE PPRE CoActivator->PPRE TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes initiates transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins for Insulin Sensitization mRNA->Proteins translation

Caption: Agonist activation of the PPARγ/RXR heterodimer in the nucleus.

Experimental Workflow for Compound Characterization

A systematic approach is required to validate and compare novel compounds. The workflow below outlines the key stages, from initial screening to cellular functional assays.

Experimental_Workflow start Start: Compound Synthesis assay1 Primary Screen: PPARγ Luciferase Reporter Assay (Determine EC₅₀ & Emax) start->assay1 Test Compound assay2 Selectivity Screen: PPARα/δ Luciferase Assays (Determine Fold Selectivity) assay1->assay2 Potent Hits assay3 Cellular Functional Assay: 3T3-L1 Adipocyte Differentiation (Oil Red O Staining) assay2->assay3 Selective Hits end Proceed to In Vivo Efficacy Studies assay3->end Confirmed Activity

Caption: A streamlined workflow for in vitro characterization of novel PPARγ agonists.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are essential. The following protocols describe the core assays used for the in vitro comparison.

Protocol: PPARγ Luciferase Reporter Gene Assay

Objective: To quantify the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of a test compound by measuring the activation of a PPARγ-driven reporter gene.

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transient Transfection: Cells are seeded into 96-well plates. After 24 hours, they are co-transfected with three plasmids using a lipid-based transfection reagent:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing serial dilutions of the test compounds (e.g., this compound, Pioglitazone) or vehicle control (0.1% DMSO).

  • Lysis and Luminescence Reading: After 18-24 hours of incubation, cells are lysed. The activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luminescence is calculated to normalize the data. The normalized data are then plotted against the compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC₅₀ and Eₘₐₓ values.

Protocol: 3T3-L1 Adipocyte Differentiation Assay

Objective: To assess the ability of a test compound to induce the differentiation of pre-adipocytes into mature adipocytes, a key cellular function of PPARγ activation.

Methodology:

  • Cell Culture: 3T3-L1 pre-adipocytes are grown to confluence in a basal growth medium (DMEM with 10% bovine calf serum).

  • Initiation of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) containing the test compounds or vehicle control.

  • Maturation Phase: After 48 hours, the medium is replaced with an adipocyte maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin), including the respective test compounds. This medium is refreshed every 48 hours for a total of 8-10 days.

  • Lipid Droplet Staining: After the differentiation period, cells are washed with PBS, fixed with 10% formalin, and stained with Oil Red O solution, which specifically stains neutral lipids within the intracellular lipid droplets.

  • Quantification: The stained lipid droplets can be visualized by microscopy for qualitative assessment. For quantitative analysis, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at approximately 510 nm.

Discussion and Future Directions

The hypothetical in vitro data suggest that this compound acts as a potent and highly selective partial agonist of PPARγ. Its partial agonism (85% maximal efficacy compared to Pioglitazone) is a particularly promising feature. This profile suggests that it may not induce the full transcriptional response associated with full agonists, potentially avoiding the expression of genes linked to adverse effects like fluid retention and weight gain. The superior selectivity against PPARα and PPARδ further reduces the likelihood of off-target effects.

While these initial findings are encouraging, further investigation is imperative. The next logical steps would involve comprehensive gene expression analysis via RNA sequencing to confirm a differential transcriptional profile compared to Pioglitazone. Ultimately, the promising in vitro characteristics of this compound must be validated in in vivo models of insulin resistance and type 2 diabetes (e.g., db/db mice or high-fat diet-fed mice) to assess its true therapeutic potential regarding glycemic control and its side-effect profile.

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-(Oxan-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(Oxan-4-yloxy)acetic acid. As a compound frequently utilized in research and development, understanding its specific hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers to make informed safety decisions.

Hazard Identification and Essential Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is the first line of defense. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

All handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, and a laboratory coat.[1][2] Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2]

Table 1: GHS Classification and Safety Information for this compound

Hazard Class GHS Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[1]
Eye Irritation Category 2A H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Chemical Incompatibilities: As a carboxylic acid, this compound is incompatible with bases, oxidizing agents, and reducing agents.[2] It is critical to never mix waste containing this compound with incompatible waste streams, particularly inorganic acids (like hydrochloric or sulfuric acid) or bases, to prevent violent reactions.[2][3]

The Disposal Decision Workflow

The correct disposal path for this compound is determined by its form, concentration, and whether it is contaminated with other hazardous substances. The primary directive from the manufacturer's safety data sheet is to "Dispose of contents/container to an approved waste disposal plant."[1] This should be considered the default and most secure procedure.

The following diagram outlines the critical decision-making process for waste management.

DisposalWorkflow start Start: Waste Generation characterize Step 1: Characterize Waste Is it pure, in solution, or contaminated? start->characterize decision Concentrated, Pure Solid, or Contaminated? characterize->decision path_a Protocol A: Dispose as Hazardous Chemical Waste decision->path_a  Yes path_b Protocol B: Neutralization for Drain Disposal (Check Local Regulations) decision->path_b No (Aqueous, <10%, Uncontaminated) collect Collect in a designated, labeled, compatible waste container (HDPE or Glass) path_a->collect neutralize In Fume Hood, slowly add weak base (e.g., sodium bicarbonate) to aqueous solution path_b->neutralize ehs_pickup Store in Satellite Accumulation Area Arrange for EHS Pickup collect->ehs_pickup end End: Disposal Complete ehs_pickup->end verify_ph Verify pH is neutral (6.0 - 8.0) with pH meter or strips neutralize->verify_ph drain_disposal Dispose to drain with copious amounts of water verify_ph->drain_disposal drain_disposal->end

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

Protocol A: Disposal as Hazardous Waste (Recommended Standard)

This protocol is the mandatory procedure for all solid forms of this compound, concentrated solutions, and any solutions contaminated with other hazardous chemicals. This aligns with U.S. EPA guidelines for hazardous waste classification found in 40 CFR 261.3.[4]

Step-by-Step Methodology:

  • Waste Segregation: Designate a specific waste stream for "Organic Acids." Never mix this waste with other categories like halogenated solvents, bases, or inorganic acids.[3]

  • Container Selection: Use a designated, leak-proof hazardous waste container made of high-density polyethylene (HDPE) or borosilicate glass.[2] Ensure the container is clean and compatible with the acid.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "Waste this compound" (no abbreviations).[5]

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Irritant," "Corrosive" for general acids).[2]

    • The date the container was started.

  • Accumulation: Keep the waste container tightly sealed except when adding waste.[5] Store it in a designated satellite accumulation area, away from incompatible materials and within secondary containment to manage potential spills.

  • Final Disposal: Once the container is full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal at an approved facility.[2][4]

Protocol B: Neutralization of Dilute, Uncontaminated Aqueous Solutions

This protocol is ONLY applicable for very dilute (<10%), uncontaminated aqueous solutions of this compound. Crucially, you must verify that this procedure is permitted by your institution's EHS department and local wastewater regulations. [2][5] Many institutions prohibit the drain disposal of all but the most benign substances.[5][6]

Step-by-Step Methodology:

  • Verification: Confirm with your EHS office that elementary neutralization of this specific waste stream is allowed.

  • Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE (goggles, lab coat, gloves).[2]

  • Neutralization:

    • Place the dilute acid solution in a suitably large beaker or flask.

    • Slowly and carefully add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution, to the acid solution with stirring.[2] Be prepared for foaming/effervescence as carbon dioxide is generated.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH test strips. Continue adding the base in small portions until the pH is stable within a neutral range of 6.0 to 8.0.[2]

  • Drain Disposal: Once neutralized, the solution can be poured down a laboratory sink with a copious amount of running water to further dilute it.[2][5]

Spill Management and Decontamination

In the event of a spill, the resulting cleanup materials must be disposed of as hazardous waste.

  • Control the Spill: For minor spills, use an inert absorbent material like vermiculite, sand, or a commercial acid spill kit.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Disposal: Label the container as "Spill Debris containing this compound" and dispose of it according to Protocol A.[2]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 2-(Oxan-4-yloxy)acetic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-(Oxan-4-yloxy)acetic acid, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE) and outlining compliant disposal procedures. By understanding the "why" behind each safety measure, we can foster a laboratory environment that is not only safe but also highly efficient.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

While specific occupational exposure limits (OELs) such as OSHA PELs or NIOSH RELs are not currently available for this compound, it is prudent to handle it with care to minimize any potential for adverse health effects.[1] As a point of reference for a structurally related carboxylic acid, the OSHA Permissible Exposure Limit (PEL) and NIOSH Recommended Exposure Limit (REL) for acetic acid are both 10 ppm as a time-weighted average.[2][3][4][5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves. Based on data for similar carboxylic acids, neoprene or butyl rubber gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental, short-term splash protection but should be changed immediately upon contamination.[6][7][8]To prevent skin contact that can lead to irritation.[1] The choice of glove material is critical for ensuring adequate protection against chemical permeation.
Body Protection A chemical-resistant laboratory coat, fully buttoned.To protect the skin and personal clothing from contamination.
Respiratory Protection To be used when engineering controls (e.g., a chemical fume hood) are not available or are insufficient to maintain airborne concentrations below acceptable levels. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge (yellow-labeled) is recommended.To prevent the inhalation of dust or vapors that may cause respiratory irritation.[1][9]

Step-by-Step PPE Protocol: Donning and Doffing

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles. If a higher risk of splashing exists, add a face shield.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect for any signs of damage before use. Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward.

  • Eye and Face Protection: Remove goggles and face shield.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Experimental Workflow and Engineering Controls

The primary engineering control for handling this compound, especially when working with the solid form or creating solutions, is a certified chemical fume hood. All weighing and transfer of the compound should be conducted within the fume hood to minimize the risk of inhalation and dust generation.

Diagram: PPE Selection Workflow for Handling this compound

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling this compound AssessRisk Assess Risk of Exposure (Splash, Inhalation) Start->AssessRisk EyeProtection Eye Protection: Chemical Splash Goggles AssessRisk->EyeProtection HandProtection Hand Protection: Neoprene or Butyl Gloves AssessRisk->HandProtection BodyProtection Body Protection: Chemical-Resistant Lab Coat AssessRisk->BodyProtection FumeHood Work in Chemical Fume Hood? AssessRisk->FumeHood FaceShield Add Face Shield EyeProtection->FaceShield High Splash Risk RespiratoryProtection Respiratory Protection: NIOSH-approved Respirator with OV/AG Cartridge FumeHood->EyeProtection Yes FumeHood->RespiratoryProtection No

References

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